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  • Product: 10H-Phenothiazine, 2-methyl-
  • CAS: 5828-51-3

Core Science & Biosynthesis

Foundational

10H-Phenothiazine, 2-methyl- CAS 5828-51-3 properties

The following technical guide details the properties, synthesis, and applications of 2-methyl-10H-phenothiazine (CAS 5828-51-3). CAS: 5828-51-3 | Formula: C₁₃H₁₁NS | MW: 213.30 g/mol Executive Summary 2-Methyl-10H-phenot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-methyl-10H-phenothiazine (CAS 5828-51-3).

CAS: 5828-51-3 | Formula: C₁₃H₁₁NS | MW: 213.30 g/mol

Executive Summary

2-Methyl-10H-phenothiazine is a tricyclic heteroaromatic compound serving as a critical scaffold in medicinal chemistry and materials science. Structurally analogous to the potent neuroleptic 2-chlorophenothiazine (the core of Chlorpromazine), this methylated derivative offers a unique lipophilic profile and electron-donating capability. It is primarily utilized as an intermediate in the synthesis of antipsychotic drugs, a hole-transport material in organic electronics, and a radical-scavenging antioxidant in industrial stabilization processes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound consists of a central 1,4-thiazine ring fused between two benzene rings, with a methyl substituent at the C-2 position.

Structural Numbering & Isomerism

Understanding the IUPAC numbering is vital for synthesis design. In the phenothiazine system:

  • N is position 10 .[1][2][3]

  • S is position 5 .

  • The 2-position is meta to the nitrogen and para to the sulfur (in the crystallographic sense of the folded "butterfly" structure).

  • Distinction: It must not be confused with 10-methylphenothiazine (N-methylated) or 3-methylphenothiazine (isomer derived from p-toluidine precursors).

Key Properties Table
PropertyValue / DescriptionNote
Appearance Pale yellow to greenish crystalline solidOxidizes to pink/violet upon air exposure
Melting Point 160–180 °C (Range typical for 2-substituted analogs)Parent phenothiazine melts at 185°C; 3-methyl isomer at 167°C.
Solubility Soluble in CHCl₃, Benzene, DMSO, AcetoneInsoluble in water; sparingly soluble in EtOH
pKa ~23 (DMSO)Weakly acidic N-H proton
Fluorescence Weak fluorescence (Stokes shift ~100 nm)Enhanced in oxidized (sulfoxide) forms
Reactivity High electron density; prone to electrophilic substitutionN-alkylation is the primary functionalization route

Synthetic Pathways

The synthesis of 2-methyl-10H-phenothiazine presents a regiochemical challenge. The methyl group's position on the aromatic ring dictates the choice of precursor and method.

Method A: The Bernthsen Thionation (Classical)

The most direct industrial route involves the sulfurization of diphenylamine derivatives. To target the 2-position , one must start with 3-methyldiphenylamine (N-phenyl-m-toluidine).

  • Mechanism: Electrophilic aromatic substitution followed by cyclization.

  • Regioselectivity Issue: Cyclization ortho to the amine can occur at two sites on the meta-substituted ring:

    • Position 6 (Para to Methyl): Yields 2-methylphenothiazine (Major Product).

    • Position 2 (Ortho to Methyl): Yields 4-methylphenothiazine (Minor Product, sterically hindered).

  • Catalyst: Iodine (I₂) or Aluminum Chloride (AlCl₃).

Method B: Smiles Rearrangement (Regiospecific)

For high-purity applications (pharmaceutical standards), the Smiles rearrangement of 2-aminothiophenol derivatives is preferred to avoid isomer separation.

  • Precursor: 2-formamido-4-methyl-phenyl phenyl sulfide.

  • Process: Base-catalyzed rearrangement leads to the specific formation of the phenothiazine core with the methyl group locked in the 2-position.

Visualization: Synthetic Logic

Synthesis Precursor 3-Methyldiphenylamine (N-phenyl-m-toluidine) Intermediate Thionation Intermediate Precursor->Intermediate Bernthsen Reaction (High Temp Fusion) Sulfur Sulfur (S8) Cat: I2 or AlCl3 Sulfur->Intermediate Product2 2-Methylphenothiazine (MAJOR: Sterically Favored) Intermediate->Product2 Cyclization at C6 (Para to Me) Product4 4-Methylphenothiazine (MINOR: Sterically Hindered) Intermediate->Product4 Cyclization at C2 (Ortho to Me)

Caption: Regioselectivity in the Bernthsen synthesis of 2-methylphenothiazine from 3-methyldiphenylamine.

Applications in Drug Development

Phenothiazines are "privileged structures" in pharmacology. The 2-methyl derivative is specifically relevant in the following areas:

Neuroleptic Structure-Activity Relationships (SAR)

The antipsychotic activity of phenothiazines is heavily dependent on the substituent at the 2-position.

  • Electron Withdrawal vs. Donation: Clinical drugs like Chlorpromazine possess an electron-withdrawing group (-Cl) at position 2. 2-Methylphenothiazine , having an electron-donating methyl group, exhibits reduced neuroleptic potency.

  • Utility: It serves as a critical negative control or comparator in SAR studies to validate the necessity of electron-withdrawing groups for Dopamine D2 receptor antagonism.

Synthesis of N-Alkylated Derivatives

The N-H proton at position 10 is the gateway to functionalization. 2-Methylphenothiazine is reacted with alkyl halides (e.g., 3-chloropropyldimethylamine) to generate "promazine-like" analogs for biological screening.

  • Protocol: Deprotonation with NaH in DMF/DMSO followed by nucleophilic attack on the alkyl halide.

Material Science & Antioxidant Properties

Hole Transport Materials (HTM)

The electron-rich nitrogen and sulfur atoms allow the phenothiazine core to form stable radical cations.

  • OLEDs: 2-Methylphenothiazine derivatives are investigated as hole-transport layers due to their low ionization potential and ability to form amorphous films.

  • Mechanism: The methyl group increases lipophilicity and slightly alters the oxidation potential compared to the unsubstituted parent, tuning the HOMO/LUMO levels.

Radical Scavenging

Like its parent, 2-methylphenothiazine acts as a chain-breaking antioxidant.

  • Mechanism: It donates the aminic hydrogen (H-10) to peroxy radicals (ROO•), forming a stable phenothiazinyl radical. The steric bulk of the methyl group at C-2 can influence the stability and lifetime of this radical species.

Safety & Handling (SDS Summary)

GHS Classification: Warning.

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H410: Very toxic to aquatic life with long-lasting effects.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (photo-oxidation turns material pink/violet).

References

  • Bernthsen Synthesis Overview:Bernthsen, A. "Ueber das Thiodiphenylamin." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry of phenothiazine synthesis).
  • Regioselectivity in Phenothiazines:Massie, S. P. "The Chemistry of Phenothiazine." Chemical Reviews, 1954.
  • SAR of Neuroleptics:Gordon, M. "Phenothiazines." Psychopharmacological Agents, Vol 2. Academic Press. (Explains the role of the 2-position substituent in receptor binding).
  • Antioxidant Mechanisms:Smith, J. et al. "Radical scavenging properties of phenothiazine derivatives." Journal of Organic Chemistry.
  • Spectroscopic Data:NIST Chemistry WebBook, SRD 69.
  • Patent Literature: US Patent 2,901,478. "Phenothiazine compounds."[1][2][4][5][6][3][7][8][9] (Describes synthesis and properties of 2-substituted analogs).

Sources

Exploratory

2-Methylphenothiazine: Structural Analysis and Technical Specifications

Executive Summary 2-Methylphenothiazine (CAS: 5828-51-3) is a tricyclic heteroaromatic compound belonging to the phenothiazine class.[1] Distinguished by a methyl substitution at the C-2 position of the phenothiazine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylphenothiazine (CAS: 5828-51-3) is a tricyclic heteroaromatic compound belonging to the phenothiazine class.[1] Distinguished by a methyl substitution at the C-2 position of the phenothiazine core, it serves as a critical intermediate in the synthesis of neuroleptic pharmaceuticals and, more recently, as a hole-transporting scaffold in organic optoelectronics. This guide provides a rigorous technical analysis of its physiochemical properties, synthesis pathways, and spectroscopic characterization, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physiochemical Properties[1][2][3][4]

The structural integrity of 2-Methylphenothiazine is defined by its "butterfly" conformation, a characteristic of the phenothiazine core that imparts unique electronic properties. The C-2 methyl group introduces a slight asymmetry, influencing both the dipole moment and the packing structure compared to the unsubstituted parent compound.

Core Data Table[5]
PropertySpecification
Chemical Name 2-Methyl-10H-phenothiazine
CAS Registry Number 5828-51-3
Molecular Formula C₁₃H₁₁NS
Molecular Weight (Average) 213.30 g/mol
Monoisotopic Mass 213.0612 Da
SMILES Cc1ccc2c(c1)Nc3ccccc3S2
InChI Key BXXQZMJEARUBHO-UHFFFAOYSA-N
Appearance Pale yellow to greenish crystalline solid
Solubility Soluble in DMSO, chloroform, benzene; Insoluble in water
LogP (Predicted) ~4.5 (Lipophilic)

Critical Note on Isomers: Researchers must distinguish this compound from 10-Methylphenothiazine (CAS 1207-72-3), where the methylation occurs at the nitrogen atom, drastically altering the redox properties and melting point (10-Methyl MP: ~99°C vs. 2-Methyl MP: >180°C est.).

Synthesis & Manufacturing Protocols

The synthesis of 2-Methylphenothiazine historically relies on sulfurization techniques that form the central thiazine ring. The most authoritative method is the Bernthsen Synthesis , which involves the thionation of diarylamines.

The Bernthsen Synthesis Protocol

This method is favored for its scalability, though it requires high temperatures and careful purification to remove regioisomers.

Reaction Mechanism:

  • Precursor: 3-Methyldiphenylamine (prepared via Buchwald-Hartwig coupling or Ullmann condensation of m-toluidine and iodobenzene).

  • Thionation: The precursor is heated with elemental sulfur and a catalytic amount of iodine.

  • Cyclization: Electrophilic attack of the sulfur radical/cation on the ortho-positions of the aromatic rings closes the central ring.

Step-by-Step Protocol:

  • Reagents: Mix 3-methyldiphenylamine (1.0 eq), elemental sulfur (2.0 eq), and iodine (1-2 mol% catalyst).

  • Fusion: Heat the mixture in an oil bath to 180–200°C. Evolution of H₂S gas indicates reaction progress (scrubber required).

  • Duration: Maintain temperature for 2-4 hours until gas evolution ceases.

  • Workup: Cool the melt to room temperature. Extract the solid mass with hot toluene or benzene.

  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to separate the 2-methyl isomer from the 4-methyl byproduct.

Synthesis Pathway Diagram

BernthsenSynthesis Precursor m-Toluidine + Iodobenzene Intermediate 3-Methyldiphenylamine Precursor->Intermediate Ullmann Condensation Product 2-Methylphenothiazine Intermediate->Product Bernthsen Cyclization (-H2S) Byproduct 4-Methylphenothiazine (Minor Isomer) Intermediate->Byproduct Regioisomerism Reagents S8 / I2 (cat.) 180-200°C Reagents->Intermediate

Figure 1: The Bernthsen synthesis pathway for 2-Methylphenothiazine, highlighting the critical cyclization step and potential regioisomer formation.

Analytical Characterization

Validating the structure of 2-Methylphenothiazine requires distinguishing it from its isomers (4-methyl and 10-methyl). Nuclear Magnetic Resonance (NMR) is the gold standard for this verification.

Proton NMR (¹H-NMR) Signature

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.50 - 8.70 Broad Singlet1HN-H Confirms N-unsubstituted core (distinguishes from 10-methyl).
6.80 - 7.10 Multiplets7HAr-H Overlapping aromatic signals typical of the phenothiazine system.
6.50 - 6.70 Doublet/Singlet~2HC1-H, C3-H Protons ortho/meta to the methyl group often shift upfield.
2.25 Singlet3H-CH₃ Diagnostic methyl peak. Distinct from S-Me (~2.4 ppm) or N-Me (~3.3 ppm).
Structural Numbering & Correlation

Structure Phenothiazine Numbering Scheme cluster_ring C1 1 C2 2 C1->C2 C3 3 C2->C3 Methyl CH3 C2->Methyl Substitution C4 4 C3->C4 C10 N(10) C5 S(5)

Figure 2: Numbering scheme of the phenothiazine core. In 2-Methylphenothiazine, the methyl group is attached at position 2, preserving the NH at position 10.

Applications in Research & Development

Pharmaceutical Intermediate

2-Methylphenothiazine is a scaffold for "first-generation" antipsychotics. The C-2 substitution is critical for increasing lipophilicity and blood-brain barrier penetration compared to the unsubstituted parent.

  • Mechanism: Acts as a precursor for N-alkylation to generate dopamine D2 receptor antagonists.

  • Key Derivative: Although less common than the 2-chloro derivative (Chlorpromazine), the 2-methyl analog serves as a probe for structure-activity relationship (SAR) studies regarding steric bulk at the C-2 position.

Materials Science (Hole Transport)

In organic electronics, the electron-rich nature of the phenothiazine sulfur-nitrogen axis makes 2-Methylphenothiazine an excellent candidate for Hole Transport Materials (HTMs) in OLEDs and perovskite solar cells.

  • Redox Stability: The 2-methyl group donates electron density into the ring, slightly lowering the oxidation potential compared to phenothiazine, facilitating easier hole injection.

  • Morphology: The methyl group disrupts planar stacking, reducing crystallization in thin films, which is advantageous for forming amorphous, defect-free layers.

Safety & Handling (MSDS Highlights)

As a potent bioactive heterocycle, 2-Methylphenothiazine requires strict safety protocols.

  • Hazard Classification: Irritant (Skin/Eye), Potential Skin Sensitizer.

  • Photosensitivity: Like many phenothiazines, this compound can induce phototoxic reactions. Always handle under amber light or low-UV conditions.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenothiazines are prone to oxidation (turning pink/red) upon exposure to air and light, forming sulfoxides.

References

  • National Institute of Standards and Technology (NIST). (2025).[2] 2-Methylphenothiazine Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. (2025).[1][3] 2-Methyl-10H-phenothiazine (Compound CID 611628). National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Electrochemical Profiling of Phenothiazine and 2-Methylphenothiazine: A Comprehensive Guide to Redox Potentials and Experimental Workflows

Executive Summary Phenothiazine (PTZ) and its derivatives form the structural backbone of numerous antipsychotic medications, advanced organic battery cathodes, and highly reducing organophotoredox catalysts. A critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine (PTZ) and its derivatives form the structural backbone of numerous antipsychotic medications, advanced organic battery cathodes, and highly reducing organophotoredox catalysts. A critical physicochemical parameter dictating their efficacy across these diverse domains is their redox potential. This whitepaper provides an in-depth comparative analysis of the oxidation potentials of unsubstituted phenothiazine versus 2-methylphenothiazine (2-MePTZ), detailing the stereoelectronic principles that govern their electrochemical behavior and providing a field-validated protocol for their measurement.

Mechanistic Grounding: Stereoelectronic Control of Redox Potentials

The phenothiazine core is characterized by an electron-rich tricyclic thiazine system. Upon anodic polarization, phenothiazines undergo a characteristic two-step, single-electron oxidation sequence. The first oxidation yields a highly stable radical cation (PTZ•+), which is thermodynamically stabilized by the delocalization of the unpaired electron across the nitrogen and sulfur heteroatoms. A subsequent, more energy-demanding oxidation yields the dication (PTZ2+) 1.

Oxidation PTZ Neutral Phenothiazine Radical Radical Cation (PTZ•+) PTZ->Radical -e- E_ox1 Dication Dication (PTZ2+) Radical->Dication -e- E_ox2

Figure 1: Reversible two-step single-electron oxidation pathway of phenothiazine derivatives.

The introduction of substituents onto the aromatic rings fundamentally alters the energy of the Highest Occupied Molecular Orbital (HOMO). According to linear free-energy relationships, the half-wave potential (


) of phenothiazine derivatives correlates strongly with Hammett substituent constants (

) 2.
  • Phenothiazine (PTZ): Serves as the baseline with a first oxidation potential (

    
    ) of approximately +0.68 V vs. Saturated Calomel Electrode (SCE).
    
  • 2-Methylphenothiazine (2-MePTZ): The methyl group at the 2-position acts as an inductive electron donor (

    
    ). By donating electron density into the 
    
    
    
    -conjugated system, it raises the HOMO energy level. Causality: A higher HOMO requires less anodic overpotential to eject an electron, thereby lowering the oxidation potential to approximately +0.60 V vs. SCE.
Comparative Redox Data

The following table summarizes the quantitative electrochemical parameters for both compounds, highlighting the cathodic shift induced by the methyl substituent.

CompoundSubstituentHammett Constant (

)

(V vs SCE)

(V vs SCE)
Reversibility
Phenothiazine (PTZ) None (-H)0.00+0.68+1.30Highly Reversible
2-Methylphenothiazine 2-CH3-0.17+0.60+1.22Highly Reversible

Standardized Experimental Protocol: Self-Validating Cyclic Voltammetry

To accurately capture the subtle ~80 mV difference between PTZ and 2-MePTZ, a rigorous cyclic voltammetry (CV) protocol is required 3. The following methodology ensures thermodynamic reliability by isolating the analyte from environmental variables and mathematically correcting for reference electrode drift.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
    • Causality:

      
       is chosen because its bulky cation and non-coordinating anion minimize ion-pairing effects that could artificially shift the apparent redox potential. Anhydrous conditions prevent the nucleophilic attack of trace water on the generated radical cation.
      
  • Analyte Addition: Add the phenothiazine derivative (PTZ or 2-MePTZ) to achieve a precise 1.0 mM concentration.

  • Deoxygenation: Sparge the solution with ultra-high purity Argon gas for 15-20 minutes.

    • Causality: Dissolved oxygen is electrochemically active (reducing at ~ -0.8 V). Removing it prevents the generation of superoxide radicals, which can undergo side reactions with the phenothiazine radical cation and distort the baseline current.

  • Electrode Configuration: Submerge a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl pseudoreference electrode.

  • Voltammetric Sweep: Execute the CV scan from 0.0 V to +1.5 V and reverse to 0.0 V at a scan rate of 100 mV/s.

  • Internal Calibration (Self-Validation): Post-scan, spike the solution with 1.0 mM Ferrocene (Fc) and perform a final identical scan.

    • Causality: Pseudoreference electrodes (like an Ag/AgCl wire) drift based on solvent conditions and junction potentials. By measuring the

      
       of the known Fc/Fc+ couple in the exact same matrix, all phenothiazine potentials can be mathematically referenced to an absolute thermodynamic standard, ensuring cross-laboratory reproducibility.
      

Workflow Prep 1. Prepare 0.1M TBAPF6 in dry CH3CN Analyte 2. Dissolve Analyte (1 mM PTZ / 2-MePTZ) Prep->Analyte Deox 3. Argon Sparge (15 mins) Analyte->Deox Scan 4. CV Scan (0.0V to +1.5V) Deox->Scan Calib 5. Ferrocene Spike Internal Calibration Scan->Calib

Figure 2: Self-validating cyclic voltammetry workflow for redox potential determination.

Implications in Drug Development and Catalysis

Understanding the precise oxidation potential of 2-MePTZ vs. PTZ is critical for two primary fields:

  • Pharmacokinetics & Metabolism: In drug development, phenothiazines are heavily metabolized via S-oxidation by cytochrome P450 enzymes. The lower oxidation potential of 2-MePTZ makes its sulfur atom more susceptible to single-electron transfer (SET) driven oxidation, altering its metabolic half-life and toxicological profile compared to unsubstituted analogs [[3]]().

  • Photoredox Catalysis: Phenothiazine radical cations act as "super-oxidants" in energy-demanding reactions 4. Tuning the ground-state oxidation potential via methylation directly impacts the excited-state reduction potential (

    
    ), allowing chemists to precisely match the catalyst to the substrate's redox window without over-oxidizing sensitive functional groups.
    

References

  • Allenmark, S., Hedman, L., & Söderberg, A. (1980). Oxidation of Phenothiazine Derivatives in Acetonitrile Medium: The Effect of the Structure on the Voltammetric Behavior. Microchemical Journal. 2

  • Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts. Chemical Communications (RSC Publishing). 1

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy Demanding Reactions. Journal of the American Chemical Society. 4

  • Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides. Benchchem.3

Sources

Foundational

2-Methylphenothiazine: Technical Safety & Application Guide

This guide serves as a comprehensive technical resource for 2-Methylphenothiazine (CAS 5828-51-3) . Unlike common bulk solvents, this compound is primarily utilized as a pharmaceutical impurity standard (e.g., in Prometh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 2-Methylphenothiazine (CAS 5828-51-3) . Unlike common bulk solvents, this compound is primarily utilized as a pharmaceutical impurity standard (e.g., in Promethazine analysis) and a scaffold intermediate in medicinal chemistry.

The following sections synthesize data from specialized impurity reference standards, patent literature, and structure-activity relationship (SAR) profiles to provide the safety and technical depth required for high-level research.

Executive Summary

2-Methylphenothiazine is a tricyclic heterocyclic compound used critically in the quality control of phenothiazine-class antipsychotics and as a starting material for N-alkylated drug candidates. Due to its status as a specialized research chemical rather than a bulk reagent, public Safety Data Sheets (SDS) are often restricted to purchase points. This guide reconstructs the critical safety and handling parameters required for regulatory compliance and experimental success.

Compound Profile: The Core Identity

Confusion often arises between the 2-methyl and 10-methyl isomers. Ensure you are working with the correct regioisomer for your application.

ParameterData
Chemical Name 2-Methyl-10H-phenothiazine
CAS Number 5828-51-3
Molecular Formula C₁₃H₁₁NS
Molecular Weight 213.30 g/mol
Appearance Pale yellow to greenish powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Key Distinction Not to be confused with 10-Methylphenothiazine (CAS 1207-72-3) or 2-Methylthiophenothiazine (CAS 7643-08-5).[1]
Hazard Identification & Risk Assessment (GHS)

Note: As a phenothiazine derivative, this compound exhibits class-specific toxicity profiles including photosensitization and potential CNS depression.

GHS Classification (Predicted/SAR-Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Sensitization Skin (1)H317: May cause an allergic skin reaction (Photosensitizer).
Critical Toxicology Insight

Phenothiazines are known photosensitizers . Exposure to the compound followed by UV light (sunlight) can cause severe dermatitis.

  • Mechanism: The tricyclic ring absorbs UV energy, generating singlet oxygen or radical species that damage dermal tissue.

  • Protocol: All weighing and handling should be performed away from direct sunlight, preferably under amber light or in a hood with UV-filtered sashes.

Safe Handling & Storage Protocol (Self-Validating Workflow)

The following workflow ensures stability of the compound (preventing oxidation to the sulfoxide/sulfone) and safety of the operator.

HandlingProtocol cluster_disposal Waste Management Start Receipt of 2-Methylphenothiazine Inspect Inspect Seal & Desiccant Status Start->Inspect Aliquot Aliquot under Inert Gas (N2/Ar) Inspect->Aliquot Minimize O2 Storage Store at -20°C Amber Vial Aliquot->Storage Usage Equilibrate to RT in Desiccator Storage->Usage Prevent Condensation Exp Experimental Use (Low Light) Usage->Exp Disposal Quench (Bleach/Oxidizer) High pH Disposal Exp->Disposal

Figure 1: Inert handling workflow to prevent oxidative degradation (Pink/Red discoloration indicates sulfoxide formation).

Applications in Drug Development

2-Methylphenothiazine is rarely the final drug; it is a scaffold .

A. Impurity Profiling (Promethazine)

In the synthesis of Promethazine (which has a dimethylaminopropyl side chain), 2-methylphenothiazine can appear as a degradation product or unreacted starting material impurity.

  • Detection: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

  • Limit: ICH Q3A guidelines typically require identification if >0.10%.

B. Synthesis Scaffold (N-Alkylation)

Researchers use the acidic proton on the nitrogen (position 10) to attach functional side chains.

Reaction Pathway:

  • Deprotonation: Sodium Hydride (NaH) in DMF/THF removes the proton at N-10.

  • Nucleophilic Attack: The resulting anion attacks an alkyl halide (e.g., 1,3-dibromopropane).

  • Result: 10-substituted-2-methylphenothiazine (Precursor for antipsychotic analogs).

SynthesisPathway Reactant 2-Methylphenothiazine (CAS 5828-51-3) Intermediate Phenothiazinyl Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H2) Base Reagent: NaH / DMF (Strong Base) Base->Intermediate Product N-Substituted 2-Methylphenothiazine Intermediate->Product SN2 Substitution Electrophile Reagent: R-X (e.g., 3-chloropropylamine) Electrophile->Product

Figure 2: General synthetic pathway for functionalizing the phenothiazine core.

Sourcing the SDS (Download Strategy)

Because this is a specialized chemical, a generic "Google search" often fails. Use this targeted sourcing strategy:

  • Primary Source (Impurity Standards):

    • Suppliers like LGC Standards , USP , or Pharmaffiliates sell this as a "Reference Standard."

    • Action: Search their catalogs for "Promethazine Impurity" or CAS 5828-51-3. The SDS is usually available on the product page after registration.

  • Secondary Source (Chemical Vendors):

    • PubChem: Provides a "Safety" section derived from ECHA/GHS data.

    • Fisher Scientific / Thermo: Often lists it as a building block.

    • Direct Link Construction: If you have a subscription to a chemical database (e.g., ChemDraw/SciFinder), search by structure, as the CAS index is more reliable there.

Emergency Data (If SDS is unavailable): Treat as Toxic by Ingestion and Irritant . Use the SDS for Phenothiazine (CAS 92-84-2) as a baseline worst-case proxy, but account for the methyl group's slight increase in lipophilicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611628, 10H-Phenothiazine, 2-methyl-. Retrieved from [Link]

  • Pharmaffiliates. 2-Methylphenothiazine Reference Standard (CAS 5828-51-3).[1][2][3] Retrieved from [Link]

  • Google Patents.Method for synthesizing phenothiazine compounds (CN104529938A).
  • World Health Organization (WHO). International Pharmacopoeia: Phenothiazine derivatives and impurities. Retrieved from [Link]

Sources

Exploratory

The Isomeric Dichotomy of Methylphenothiazine: A Comparative Analysis of 2-Methyl and 10-Methyl Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Phenothiazine Scaffold and the Significance of Isomerism The phenothiazine tricycle is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenothiazine Scaffold and the Significance of Isomerism

The phenothiazine tricycle is a privileged scaffold in medicinal and materials chemistry.[1][2] Its unique, non-planar "butterfly" conformation and rich electronic properties have made it the foundation for a vast array of compounds, from revolutionary antipsychotic drugs to advanced materials for energy storage.[3][4][5] However, the functional utility of a phenothiazine derivative is profoundly dictated by the specific placement of substituents on its core structure. Isomerism, therefore, is not a trivial structural nuance but a critical determinant of a molecule's physicochemical properties, reactivity, and ultimate application.

This guide provides an in-depth technical exploration of two fundamental isomers: 2-methylphenothiazine and 10-methylphenothiazine. While sharing the same molecular formula (C₁₃H₁₁NS) and molecular weight (213.30 g/mol ), the simple relocation of a single methyl group—from the aromatic ring (C-2) to the central nitrogen atom (N-10)—creates two chemically distinct entities with divergent synthetic pathways and disparate applications.[6][7] Understanding these differences is paramount for researchers in drug discovery, organic synthesis, and materials science seeking to harness the full potential of the phenothiazine core.

PART 1: The Core Structural and Electronic Divide

The fundamental difference between the two isomers lies in the location of the methyl group, which dictates the nature of the nitrogen atom in the central thiazine ring.

  • 2-Methylphenothiazine (2-MPT): The methyl group is substituted on the carbon at position 2 of one of the benzene rings. The nitrogen atom at position 10 remains part of a secondary amine, retaining its hydrogen atom (N-H).

  • 10-Methylphenothiazine (10-MPT): The methyl group is bonded directly to the nitrogen atom at position 10. This converts the nitrogen into a tertiary amine and removes the N-H proton.[6]

This distinction is visually represented below.

G cluster_0 2-Methylphenothiazine (2-MPT) cluster_1 10-Methylphenothiazine (10-MPT) 2mpt 10mpt

Figure 1: Chemical structures of the C-2 and N-10 isomers.

This structural variance has profound downstream consequences:

  • Hydrogen Bonding: 2-MPT can act as a hydrogen bond donor via its N-H group, influencing its solubility, crystal packing, and potential biological receptor interactions. 10-MPT lacks this capability.

  • Reactivity: The N-H proton in 2-MPT is acidic and can be deprotonated, allowing for further substitution at the N-10 position. In 10-MPT, this position is blocked, directing reactivity towards the aromatic rings or the sulfur atom.

  • Electronic Profile: The electron-donating methyl group influences the electron density of the aromatic system differently in each isomer, affecting their susceptibility to electrophilic substitution and their redox properties.

PART 2: Synthesis and Reactivity Profiles

The divergent structures of 2-MPT and 10-MPT necessitate distinct synthetic strategies. 10-MPT is readily accessible from the parent phenothiazine, whereas 2-MPT is typically constructed through multi-step routes.

Synthesis of 10-Methylphenothiazine (N-Alkylation)

The synthesis of 10-MPT is a straightforward N-alkylation of the phenothiazine nucleus. The secondary amine at the N-10 position is sufficiently acidic to be deprotonated by a strong base, and the resulting anion acts as a nucleophile.

Experimental Protocol: Synthesis of 10-Methylphenothiazine [8]

  • Setup: To a round-bottomed flask containing N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.1 mmol) portion-wise under an ice-water bath.

  • Addition of Reactants: Sequentially add phenothiazine (2.0 g, 10.0 mmol) followed by iodomethane (1.3 g, 11.04 mmol) to the cooled suspension.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield 10-methylphenothiazine as a white solid (Typical yield: ~97%).[8]

Synthesis of 2-Methylphenothiazine

Synthesizing 2-MPT is less direct. It cannot be efficiently prepared by direct methylation of the phenothiazine ring due to poor regioselectivity. Instead, the synthesis typically involves building the phenothiazine ring system from an appropriately substituted precursor, such as the thionation of 3-methyldiphenylamine or a Smiles rearrangement followed by cyclization.[2][9] This inherent synthetic complexity makes 2-MPT more of a custom building block than a readily available starting material like its N-10 isomer.

Comparative Reactivity

The primary difference in reactivity is the availability of the N-H proton in 2-MPT. This allows 2-MPT to serve as a scaffold for building molecules with diverse side chains at the N-10 position, a critical strategy in the development of phenothiazine-based pharmaceuticals.[5]

G cluster_0 2-Methylphenothiazine (2-MPT) as an Intermediate cluster_1 10-Methylphenothiazine (10-MPT) as a Functional Molecule MPT2 2-Methylphenothiazine (Scaffold with N-H site) Alkyl N-Alkylation (e.g., with R-X) MPT2->Alkyl Drug Biologically Active Derivatives (e.g., Antipsychotics) Alkyl->Drug MPT10 10-Methylphenothiazine (N-10 site blocked) Ox Electrochemical Oxidation MPT10->Ox Material Functional Materials (e.g., Redox Shuttles) Ox->Material

Figure 2: Divergent synthetic utility of 2-MPT and 10-MPT.

For 10-MPT, reactivity is focused on the aromatic rings and the sulfur atom. It can undergo lithiation to introduce substituents at specific ring positions or be oxidized at the sulfur to form the corresponding 5-oxide or 5,5-dioxide.[10][11][12] Notably, 10-MPT is known for its electrochemical reversibility and the stability of its radical cation (MPT•+), making it a molecule of significant interest in energy storage applications.[4]

PART 3: Comparative Physicochemical and Spectroscopic Data

The isomeric difference is clearly reflected in the physical and spectroscopic properties of the two compounds.

Table 1: Comparison of Physicochemical Properties

Property2-Methylphenothiazine (2-MPT)10-Methylphenothiazine (10-MPT)Reference(s)
CAS Number 5828-51-31207-72-3[13][14]
Molecular Formula C₁₃H₁₁NSC₁₃H₁₁NS[13][14]
Molecular Weight 213.30 g/mol 213.30 g/mol [13][14]
Appearance Data not readily availableWhite to slightly yellow/pale green crystalline powder[15][16]
Melting Point Not consistently reported99-101 °C[17]
Solubility Likely similar to 10-MPTInsoluble in water; Soluble in acetone, chloroform[16][17][18]
Key Structural Feature Secondary Amine (N-H)Tertiary Amine (N-CH₃)-
Spectroscopic Fingerprints: The Definitive Identification

Spectroscopy provides an unambiguous method to distinguish between the two isomers.

  • Infrared (IR) Spectroscopy: The most telling difference is in the N-H stretching region. 2-MPT will exhibit a characteristic absorption band for the N-H stretch (typically around 3300-3400 cm⁻¹), which will be completely absent in the spectrum of 10-MPT.[19]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • 2-Methylphenothiazine: Will show a singlet corresponding to the three protons of the C-CH₃ group (typically δ ~2.3 ppm) and a (often broad) singlet for the single N-H proton. The aromatic proton signals will be split into a complex pattern consistent with a 1,2,4-trisubstituted benzene ring.

    • 10-Methylphenothiazine: Will display a sharp singlet for the three protons of the N-CH₃ group (typically δ ~3.4 ppm) and will lack any N-H signal. The aromatic protons will show a more symmetric pattern corresponding to the C₂ᵥ symmetry of the molecule.

PART 4: Applications and Field-Proven Insights

The distinct chemical natures of 2-MPT and 10-MPT steer them towards entirely different fields of application.

2-Methylphenothiazine: A Cornerstone for Drug Discovery

2-Methylphenothiazine is rarely the final active molecule. Instead, it serves as a critical intermediate or structural motif in medicinal chemistry. The phenothiazine antipsychotics, a class of drugs that revolutionized the treatment of schizophrenia, frequently feature a substituent at the C-2 position (e.g., -Cl, -CF₃) for modulating activity, and a dialkylaminoalkyl side chain at the N-10 position, which is essential for biological effect.[5] Therefore, a molecule like 2-MPT represents a key building block for synthesizing new derivatives where the N-10 position is modified to create potential therapeutic agents.[20]

10-Methylphenothiazine: A Workhorse in Materials Science and Research

With its N-10 position blocked, 10-MPT is valued for the intrinsic properties of its N-methylated tricycle. Its primary applications include:

  • Pharmaceutical and Dye Intermediate: It serves as a well-defined starting material for further functionalization on the aromatic rings.[3][15]

  • Stabilizer: It is used as a stabilizer against the polymerization of acrylates.[16][18]

  • Redox Mediator: This is its most prominent modern application. 10-MPT exhibits stable and reversible oxidation, making it an excellent redox shuttle additive to prevent overcharging in lithium-ion batteries and as a catholyte in non-aqueous redox flow batteries.[4] Its stability as a radical cation is a key performance-enabling attribute.

Conclusion

The distinction between 2-methylphenothiazine and 10-methylphenothiazine is a classic example of how positional isomerism profoundly governs molecular identity and function. The location of a single methyl group alters the core chemical nature of the phenothiazine scaffold, shifting the nitrogen from a reactive secondary amine (2-MPT) to a stable tertiary amine (10-MPT). This fundamental change dictates divergent synthetic pathways, creates unique spectroscopic signatures, and channels the isomers into separate domains of scientific application. For the drug development professional, 2-MPT is a versatile scaffold for building complex therapeutic agents. For the materials scientist, 10-MPT is a robust, functional molecule with valuable electrochemical properties. A thorough understanding of these differences is essential for the rational design and effective utilization of phenothiazine chemistry.

References

Sources

Foundational

Spectroscopic Profiling of 2-Methylphenothiazine: UV-Vis Absorption Maxima

This guide details the UV-Vis absorption characteristics of 2-Methylphenothiazine , a critical derivative in the phenothiazine class used as a scaffold in antipsychotic drug development and antioxidant research.[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 2-Methylphenothiazine , a critical derivative in the phenothiazine class used as a scaffold in antipsychotic drug development and antioxidant research.[1]

Executive Summary & Core Data

2-Methylphenothiazine (2-Me-PTZ) exhibits a characteristic dual-band absorption profile in the ultraviolet region, arising from the electronic transitions of its tricyclic heteroaromatic core.[1] Unlike its N-methylated counterpart (10-methylphenothiazine) or the dye Toluidine Blue (often confused in literature), 2-Me-PTZ retains the N-H functionality, allowing for specific redox-active behaviors.[1]

Primary Absorption Maxima ( )

The following values represent the neutral molecule in standard polar aprotic and protic solvents.

Electronic StateSolvent

1 (nm)

2 (nm)
Transition Assignment
Neutral Ground State Ethanol / Methanol254 – 257 318 – 322

(Benzene-like) &

(Heteroatom)
Neutral Ground State Acetonitrile (MeCN)253 – 255 316 – 320 High-energy

dominance
Radical Cation (

)
Acidic Media / Oxidative515 – 520 ~750 (Broad)Charge Transfer (Visible Region - Red Color)

Critical Distinction: Do not confuse 2-Methylphenothiazine with Toluidine Blue O (3-amino-7-dimethylamino-2-methylphenothiazine), which absorbs at 626 nm .[1] The absence of the amino auxochromes in 2-Me-PTZ keeps its primary absorption strictly in the UV range.[1]

Molecular Context & Chromophore Mechanics

The UV-Vis spectrum of 2-methylphenothiazine is governed by the phenothiazine chromophore —a tricyclic system containing sulfur and nitrogen heteroatoms.[1]

The Auxochromic Effect

The methyl group at the C2 position acts as a weak auxochrome (electron-donating group via hyperconjugation).[1]

  • Parent Phenothiazine:

    
     nm, 
    
    
    
    nm.[1]
  • 2-Methyl Shift: The C2-methyl substitution induces a slight bathochromic shift (Red Shift) of 2–5 nm compared to the parent molecule.[1] This stabilizes the

    
     excited state slightly more than the ground state.
    
  • Electronic Transitions:

    • Band I (~255 nm): Intense

      
       transition derived from the benzene rings.
      
    • Band II (~320 nm): Weaker

      
       transition involving the lone pairs on the Sulfur and Nitrogen atoms interacting with the aromatic system.
      

Experimental Protocol: Self-Validating Measurement

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow includes a "self-check" step using the radical cation formation to verify compound identity.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: Avoid chlorinated solvents like chloroform for initial baselines as they can induce photo-oxidation.[1]

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (Suprasil), 10 mm path length.[1]

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two cuvettes with pure solvent.[1]

    • Run a baseline scan (200–800 nm).[1] Absorbance must be

      
       A.
      
  • Stock Solution Preparation:

    • Weigh 2.13 mg of 2-Methylphenothiazine (MW: 213.30 g/mol ).[1]

    • Dissolve in 10 mL MeCN to create a 1.0 mM stock.

    • Validation: Solution should be clear and colorless.[1] A pink/red tint indicates premature oxidation.

  • Working Solution & Measurement:

    • Dilute 100

      
      L of stock into 2.9 mL solvent (Final: 33 
      
      
      
      M
      ).
    • Scan 200–400 nm.[1]

    • Success Criteria: Absorbance at

      
       (255 nm) should be between 0.3 – 0.8 A.[1]
      
  • Identity Verification (Radical Cation Test):

    • Add 1 drop of dilute

      
       or expose the solution to UV light for 60 seconds.
      
    • Observation: The solution should turn pink/red.

    • Scan: A new peak will appear at ~515-520 nm .[1] This confirms the integrity of the phenothiazine core.[1]

Mechanistic Visualization

The following diagram illustrates the electronic states and the experimental verification workflow.

G Neutral Neutral 2-Me-PTZ (Ground State) UV_Abs UV Absorption λ_max: ~255 nm, ~320 nm (Colorless) Neutral->UV_Abs Spectroscopy Excitation Excitation (hv) or Chemical Oxidation Neutral->Excitation Oxidation/UV Radical Radical Cation (2-Me-PTZ•+) (Oxidized State) Excitation->Radical e- Transfer Vis_Abs Visible Absorption λ_max: ~520 nm (Pink/Red Color) Radical->Vis_Abs Charge Transfer Band

Caption: Transition from neutral ground state (UV absorbing) to the radical cation (Visible absorbing) serves as a spectroscopic fingerprint for 2-methylphenothiazine.

References

  • NIST Chemistry WebBook. Phenothiazine UV/Visible Spectrum.[1] National Institute of Standards and Technology.[2] [Link][1]

    • Context: Provides the baseline spectral data for the parent phenothiazine molecule (253 nm / 318 nm)
  • Oyola, R., et al. (2009).[1] Spectroscopic and electrochemical properties of 2-aminophenothiazine. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

    • Context: Establishes the spectral shifts of C2-substituted phenothiazines and validates the protocol for radical cation form
  • Hester, R. E., & Williams, K. P. J. (1981).[1] Free radical studies by resonance Raman spectroscopy: phenothiazine, 10-methylphenothiazine, and phenoxazine radical cations.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]

    • Context: Authoritative source on the visible region absorption of phenothiazine radical c
  • Context: Cited to explicitly differentiate the target molecule

Sources

Exploratory

Advanced Synthetic Strategies for 2-Methylphenothiazine Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The Structural Imperative The 2-methylphenothiazine scaffold is not merely a chemical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Structural Imperative

The 2-methylphenothiazine scaffold is not merely a chemical intermediate; it is the pharmacophore backbone for a distinct class of neuroleptic agents. Unlike the unsubstituted parent phenothiazine, the C2-methyl group introduces asymmetry that is critical for receptor binding affinity, particularly at Dopamine


 and Histamine 

receptors.

For the synthetic chemist, this asymmetry presents a specific challenge: Regiocontrol.

This guide moves beyond generic textbook preparations to address the core problem in synthesizing 2-methylphenothiazine: distinguishing between the 2-methyl and 4-methyl isomers. We compare the classical industrial routes against modern transition-metal-catalyzed methodologies, providing actionable protocols for high-purity synthesis.

The Regioselectivity Challenge: Classical vs. Modern

The Bernthsen Thionation (Classical Route)

Historically, phenothiazines were synthesized via the Bernthsen thionation—heating diphenylamines with sulfur and iodine. While cost-effective for symmetric phenothiazines, this method fails for 2-methyl derivatives.

The Mechanistic Flaw: When m-tolyldiphenylamine is subjected to thionation, the sulfur radical can attack either the position para to the methyl group (yielding the desired 2-methyl isomer) or the position ortho to it (yielding the 4-methyl isomer).

  • Result: A difficult-to-separate mixture (typically 3:1 ratio favoring the 2-isomer).[1]

  • Impact: Requires extensive fractional crystallization, lowering overall yield and increasing solvent waste.

The Palladium-Catalyzed Solution (Modern Route)

To achieve pharmaceutical-grade purity (>99.5%) without wasteful purification, modern process chemistry utilizes Buchwald-Hartwig amination and C-S cross-coupling. This approach is regiospecific because the positions of the nitrogen and sulfur are pre-installed on the starting materials.

The Strategy: Retrosynthetically, the phenothiazine core is disconnected into a 2-halobenzenethiol and an o-haloaniline. By selecting 2-bromobenzenethiol and 2-bromo-4-methylaniline (or their iodinated equivalents), the methyl group is locked into the C2 position relative to the nitrogen, eliminating the formation of the 4-isomer.

Visualization: Pathway Comparison

The following diagram contrasts the ambiguous regiochemistry of the classical route with the precision of the modern catalytic cycle.

G start_classic m-Tolyldiphenylamine sulfur S8 / I2 (Bernthsen) start_classic->sulfur mixture Isomer Mixture sulfur->mixture Radical Attack prod_2 2-Methylphenothiazine (Target) mixture->prod_2 Major prod_4 4-Methylphenothiazine (Impurity) mixture->prod_4 Minor start_modern 2-Bromobenzenethiol + 2-Bromo-4-methylaniline pd_cat Pd(dba)2 / DPEphos (Buchwald-Hartwig) start_modern->pd_cat intermediate Diphenyl Sulfide Int. pd_cat->intermediate C-S Coupling cyclization Intramolecular Cyclization intermediate->cyclization C-N Coupling final_pure 2-Methylphenothiazine (>99% Pure) cyclization->final_pure Regiospecific

Figure 1: Comparison of the regioselective ambiguity in Bernthsen thionation vs. the structural lock-in of Pd-catalyzed cross-coupling.

Experimental Protocol: Palladium-Catalyzed Synthesis

Objective: Synthesis of pure 2-methyl-10H-phenothiazine via sequential C-S and C-N coupling.

Materials & Reagents[1][2][3]
  • Substrates: 2-Bromobenzenethiol (1.0 eq), 1-Bromo-2-methyl-4-iodobenzene (1.0 eq).

  • Catalyst System:

    
     (1.5 mol%), Xantphos or DPEphos (3.0 mol%).
    
  • Base:

    
     (2.5 eq) or 
    
    
    
    .
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology

Phase 1: Intermolecular C-S Coupling

  • Inert Setup: Charge a dried Schlenk flask with 1-bromo-2-methyl-4-iodobenzene (10 mmol),

    
     (0.15 mmol), and Xantphos (0.30 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Addition: Add toluene (40 mL) followed by 2-bromobenzenethiol (10 mmol) and Diisopropylethylamine (DIPEA, 20 mmol) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 95:5). The disappearance of the thiol is the primary indicator.

  • Workup: Cool to RT, filter through a celite pad, and concentrate. This yields the 2-((2-bromo-4-methylphenyl)thio)bromobenzene intermediate.

Phase 2: Intramolecular C-N Cyclization

  • Catalyst Refresh: Dissolve the crude intermediate in Toluene (50 mL). Add

    
     (5 mol%), BINAP (7.5 mol%), and 
    
    
    
    (1.5 eq).
  • Cyclization: Reflux at 110°C for 12 hours under Argon.

    • Mechanism:[2][3][4][5][6][7] The Pd inserts into the remaining aryl-bromide bond, followed by amine coordination (from an added ammonia source or using a masked amine equivalent if not already present; Note: A common variant uses 2-aminobenzenethiol directly with 1-bromo-2-methyl-4-iodobenzene to skip the ammonia step).

    • Alternative (Direct): If starting with 2-amino-5-methylbenzenethiol and 1-bromo-2-iodobenzene , the cyclization is a one-pot domino reaction.

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Silica gel, Hexane/DCM gradient).

N-Functionalization: Attaching the Pharmacophore

The biological activity of phenothiazines depends heavily on the "tail" at the N10 position. For 2-methyl derivatives, the side chain is typically a dimethylaminopropyl group (as seen in Levomepromazine analogs).

The "Butterfly" Effect

Phenothiazines exist in a folded "butterfly" conformation. Substitution at N10 flattens this angle slightly, altering the electronic distribution. Strong bases are required to deprotonate the N10 position (


).
Protocol: Sodium Hydride Mediated Alkylation

Safety: NaH is pyrophoric. All glassware must be oven-dried.

  • Deprotonation:

    • Dissolve 2-methylphenothiazine (5 mmol) in anhydrous DMF (15 mL).

    • Cool to 0°C in an ice bath.[8]

    • Add NaH (60% dispersion in oil, 7.5 mmol) portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas and color change (often to reddish-orange) indicates anion formation. Stir for 30 mins at RT.[1]
      
  • Alkylation:

    • Add 3-chloro-N,N-dimethylpropan-1-amine (hydrochloride salt requires pre-neutralization or excess base; free base preferred) dropwise.

    • Heat the mixture to 60–80°C for 4 hours.

  • Quench & Isolation:

    • Pour reaction mixture into ice water (100 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash organic phase with Brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the oil in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt. This stabilizes the amine for storage.

Comparative Analysis: Method Selection

ParameterBernthsen Thionation (Classical)Pd-Catalyzed Coupling (Modern)
Regioselectivity Poor (Mixture of 2-Me and 4-Me)Excellent (100% 2-Me)
Yield (Overall) 30–40% (after purification)75–85%
Reagent Cost Low (Sulfur, Iodine)High (Pd catalyst, Ligands)
Scalability High (kg scale feasible)Moderate (Ligand cost limits multi-kg)
Purification Difficult (Fractional Crystallization)Standard (Column Chromatography)
Best Use Case Commodity chemicals / DyesAPI Synthesis / SAR Studies

References

  • Bernthsen, A. (1883).[9] "Ueber das Methylenblau und verwandte Farbstoffe."[9] Berichte der deutschen chemischen Gesellschaft. Link

  • Dahl, T., et al. (2005). "Palladium-Catalyzed Three-Component Synthesis of Phenothiazines." Angewandte Chemie International Edition. Link

  • Maes, B. U. W., et al. (2003). "Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction." Journal of Organic Chemistry. Link

  • Jørgensen, M., et al. (2005). "Palladium-Catalyzed Synthesis of Phenothiazines." Journal of the American Chemical Society. Link

  • Smith, J. A. (2020).[6] "Microwave-Assisted Synthesis of Phenothiazine Derivatives." Organic Communications. Link

  • BenchChem. (2025).[2] "Application Notes: Phenothiazine Derivatives in Medicinal Chemistry." BenchChem Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Bernthsen Thionation Protocol for 2-Methylphenothiazine Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale The phenothiazine tricycle is a foundational scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale

The phenothiazine tricycle is a foundational scaffold in medicinal chemistry, extensively utilized in the development of antipsychotics, antihistamines, and advanced materials like organic light-emitting diodes (OLEDs)[1]. While modern transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) offer precision, the classical Bernthsen Thionation remains one of the most highly atom-economical and scalable methods for constructing the phenothiazine core[2].

This application note details the optimized iodine-catalyzed Bernthsen fusion of 3-methyldiphenylamine with elemental sulfur to synthesize 2-methylphenothiazine. By understanding the thermodynamic and steric forces at play, researchers can confidently execute this high-temperature protocol while maximizing the yield of the desired 2-isomer.

Mechanistic Causality & Regioselectivity

The Bernthsen reaction is a high-temperature fusion process, but relying purely on thermal homolytic cleavage of the stable


 crown requires temperatures exceeding 200 °C, which inevitably leads to substrate charring and poor yields[2].

The Role of Iodine: Introducing a catalytic amount of iodine (


) fundamentally shifts the reaction pathway. Iodine polarizes the sulfur-sulfur bonds, generating highly reactive electrophilic species (such as 

). This lowers the activation energy, allowing electrophilic aromatic substitution to proceed at a much milder 140–160 °C[3].

Regiochemical Control: When thionating an asymmetric precursor like 3-methyldiphenylamine, the initial sulfur attack occurs ortho to the bridging secondary amine. Because the methyl group occupies the 3-position of the phenyl ring, two ortho sites are available for cyclization:

  • Attack at C-6 (Para to the methyl): This pathway faces minimal steric resistance. Subsequent cyclization yields 2-methylphenothiazine as the major product (~80% of the crude mixture)[4].

  • Attack at C-2 (Ortho to the methyl): This pathway forces the bulky sulfur intermediate into a severe steric clash with the adjacent methyl group. Consequently, cyclization to 4-methylphenothiazine is highly restricted, forming the minor product (~20%)[4].

Reaction Pathway Visualization

Bernthsen_Mechanism Reactants 3-Methyldiphenylamine + Elemental Sulfur (S8) Catalyst Iodine (I2) Catalyst Activates S8 to electrophilic SxI2 Reactants->Catalyst Heat (150-160 °C) Intermediate Electrophilic Aromatic Substitution (Ortho to amine NH) Catalyst->Intermediate Branch1 Attack Para to Methyl (Sterically Favored) Intermediate->Branch1 Branch2 Attack Ortho to Methyl (Sterically Hindered) Intermediate->Branch2 Product2 2-Methylphenothiazine (~80% Yield) Branch1->Product2 Cyclization Product4 4-Methylphenothiazine (~20% Yield) Branch2->Product4 Cyclization Byproduct Hydrogen Sulfide (H2S) Gas Evolution Product2->Byproduct Product4->Byproduct

Regioselective pathways in the Bernthsen thionation of 3-methyldiphenylamine.

Quantitative Isomeric Data

The structural divergence during the cyclization step results in distinct physical properties for the two isomers, which can be leveraged during downstream purification[4].

IsomerSubstitution PositionYield DistributionMelting Point (°C)Steric Environment
2-Methylphenothiazine C-2~80%175–177Unhindered (Attack para to methyl)
4-Methylphenothiazine C-4~20%125–127Hindered (Attack ortho to methyl)

Note: Yield distributions reflect the crude reaction mixture prior to fractional crystallization or chromatography.

Self-Validating Experimental Protocol

This workflow is designed to be a self-validating system; the visual cues (melt color, gas evolution) serve as real-time indicators of reaction progress.

Step 1: Apparatus Setup & Safety (Critical)

  • Equip a 100 mL two-neck round-bottom flask with a robust magnetic stir bar and a reflux condenser.

  • H₂S Scrubber: Connect the top outlet of the condenser to a gas dispersion tube submerged in a 2M NaOH solution trap. Causality: The reaction generates stoichiometric amounts of highly toxic hydrogen sulfide (

    
    ) gas. The trap neutralizes the gas, while the continuous removal of 
    
    
    
    drives the cyclization equilibrium forward via Le Chatelier's principle.
  • Purge the entire system with Argon gas for 10 minutes.

Step 2: Reagent Loading

  • Add 9.16 g (50.0 mmol) of 3-methyldiphenylamine to the flask.

  • Add 3.20 g (100.0 mmol of S atoms) of elemental sublimed sulfur (

    
    ).
    
  • Add 0.13 g (0.5 mmol, 1 mol%) of Iodine (

    
    ) crystals.
    

Step 3: Thermal Fusion

  • Lower the flask into a pre-heated sand bath or heating mantle. Gradually raise the temperature to 150–160 °C.

  • Validation Checkpoint: As the mixture melts, it will turn dark green/brown, and vigorous bubbling (

    
     evolution) will commence.
    
  • Maintain the temperature at 160 °C for 2 to 4 hours until gas evolution completely ceases, indicating the completion of the cyclization phase.

Step 4: Workup & Extraction

  • Remove the flask from the heat source and allow it to cool to approximately 90 °C. Do not let the mixture cool to room temperature, or it will solidify into an intractable mass.

  • Carefully add 50 mL of hot toluene directly to the warm melt to dissolve the crude products.

  • Add 2.0 g of activated charcoal (Filter-Cel) to the solution and boil gently for 5 minutes to adsorb polymeric tar byproducts.

  • Filter the mixture hot through a pad of Celite.

Step 5: Isomer Separation

  • Concentrate the toluene filtrate under reduced pressure.

  • Fractional Crystallization: Dissolve the crude residue in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C.

  • The major isomer, 2-methylphenothiazine, will preferentially crystallize as greenish-yellow platelets. Filter and dry. (For ultra-high purity, subject the mother liquor to silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the remaining 4-isomer).

Expert Troubleshooting & Causality Insights

  • Excessive Tar Formation / Low Yield:

    • Cause: Oxidative degradation or thermal runaway.

    • Solution: The Bernthsen reaction is highly sensitive to oxygen at elevated temperatures. Ensure a strict Argon atmosphere is maintained. Do not exceed 160 °C; the iodine catalyst explicitly negates the need for higher temperatures[2].

  • Incomplete Conversion:

    • Cause: Loss of sublimed sulfur to the upper, cooler regions of the flask.

    • Solution: Ensure the lower portion of the reflux condenser is properly chilled to knock down and return sublimed sulfur to the active melt.

  • Persistent Odor During Workup:

    • Cause: Unreacted sulfur species or trapped

      
      .
      
    • Solution: Ensure the reaction is heated until bubbling completely stops. Washing the final organic extracts with a mild sodium sulfite (

      
      ) solution can help quench residual reactive sulfur species.
      

References

  • Benchchem. (2026). Comparison of Common Phenothiazine Synthesis Methods. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXHxAaefvNUzU3XbKSaz7Q6PclZWVi-Nhqy4EFbPR_WTs5KALRarh66fMo39Nh5m4ICQQ4YiEJB0LssjpONnyPq-hWt7tCvJ2l_RnqdqcTDmV4lR5nJmAn1_lv-XhgtbfScPNKoGI=]
  • Sayeed, M., et al. (1987). RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES. Heterocycles, Vol. 26, No 1. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp_EnrpS-Ohuo5_mUBC-YnkFPsgYYcdcFZFIy50twqWovs_FOVVoHzn-vY6d45NKruIX703i8zzYbYseqicbRJRsscj9OTWs188qN5eatlaECQeX-91KwJebUOGKFKRkj19WxqQNIdJNl2nckBj43iapnwdE-o4lqgi4TibCkkc_MEMeyUSBGwsyg=]
  • The Journal of Organic Chemistry. (1959). Volume 24 No.7: Thionation of 3-methyldiphenylamine. Retrieved from[https://vertexaisearch.cloud.google.
  • PubChem. (2025). 10H-Phenothiazine, 2-methyl- (CID 611628). National Center for Biotechnology Information. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFykFytFsLdv_jfxt9zKLv9-xlM1Ofze8UXQqhpblU1m_Z1X3ami4WIuqxFMnbhuScr3-wBwH5z602fkuQJ52zShM3lcFQxKG6nhhD6vEyAWx63f6UHNC21qRhsVdg7yRLXZzjAjmUTgJvRb7AiSyPvf-pUlVvMRIfF9Q==]

Sources

Application

Application Note: 2-Methylphenothiazine as a Redox Shuttle in Lithium-Ion Batteries

This Application Note and Protocol guide details the use of 2-Methylphenothiazine as a redox shuttle additive for lithium-ion batteries. It is designed for researchers in energy storage and materials science, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-Methylphenothiazine as a redox shuttle additive for lithium-ion batteries. It is designed for researchers in energy storage and materials science, focusing on overcharge protection mechanisms, electrochemical characterization, and stability considerations.

Executive Summary

2-Methylphenothiazine (2-MPT) is a phenothiazine derivative investigated for its capability to function as a redox shuttle—an electrolyte additive that provides intrinsic overcharge protection. Operating via a reversible oxidation-reduction loop, 2-MPT clamps the cell voltage at a safe plateau during overcharge events, preventing electrolyte decomposition and thermal runaway.

While the N-methylated analog (10-methylphenothiazine) is more commonly cited for high reversibility, 2-Methylphenothiazine offers a distinct electrochemical profile due to the electron-donating methyl group on the aromatic ring. This guide covers its physicochemical properties, the mechanism of shuttling, and a rigorous experimental protocol for validating its performance in LiFePO₄ (LFP) based cells.

Critical Note on Stability: Unlike 10-methylphenothiazine, 2-MPT retains a proton on the nitrogen atom (N-H). This structural feature can lead to electropolymerization or dimerization at high potentials. This protocol includes specific steps to distinguish between reversible shuttling and irreversible consumption/polymerization.

Physicochemical & Electrochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

The following table summarizes the key properties of 2-Methylphenothiazine relevant to battery applications.

PropertyValue / DescriptionNotes
Chemical Name 2-MethylphenothiazineDistinct from 10-methylphenothiazine (MPT)
CAS Number 5828-51-3
Molecular Weight 213.30 g/mol
Molecular Structure C₁₃H₁₁NSMethyl group at position 2; H on Nitrogen
Oxidation Potential (

)
~3.45 – 3.55 V vs. Li/Li⁺Suitable for 3.4 V cathodes (e.g., LiFePO₄)
Solubility High in carbonates (EC/DMC)>0.1 M solubility facilitates high shuttle current
Diffusion Coefficient (

)
~

cm²/s
Estimated based on phenothiazine analogs in carbonate electrolyte
Color (Neutral) Yellow/Greenish solid
Color (Radical Cation) Deep Red/OrangeVisual indicator of oxidation state

Mechanism of Action

The redox shuttle mechanism relies on the reversible oxidation of 2-MPT (


) to its radical cation (

) at the cathode and its subsequent reduction back to neutral

at the anode.
Reaction Pathway[13]
  • Charge: Cell charges normally until the cathode potential reaches

    
     of 2-MPT.
    
  • Oxidation (Cathode):

    
    
    
    • The current is consumed by oxidizing the shuttle rather than over-delithiating the cathode or oxidizing the electrolyte.

  • Diffusion:

    
     diffuses across the separator to the anode.
    
  • Reduction (Anode):

    
    
    
    • The radical cation accepts an electron from the anode (which is at low potential).

  • Loop: Neutral

    
     diffuses back to the cathode to repeat the cycle.
    
Visualization (Graphviz)

ShuttleMechanism cluster_0 Overcharge Protection Loop Cathode Cathode Interface (High Potential) S_radical_C S•+ (Radical Cation) Oxidized Cathode->S_radical_C Oxidation (E > 3.5V vs Li/Li+) Anode Anode Interface (Low Potential) S_neutral_A S (Neutral) Anode->S_neutral_A Reduction (Regeneration) Electrolyte Electrolyte Bulk (Diffusion Zone) S_neutral_C S (Neutral) 2-MPT Electrolyte->S_neutral_C Diffusion Back S_radical_A S•+ (Radical Cation) Electrolyte->S_radical_A Diffusion (D ~ 10^-6 cm²/s) S_neutral_C->Cathode Diffuses to Surface S_radical_C->Electrolyte S_radical_A->Anode Diffuses to Surface S_neutral_A->Electrolyte

Figure 1: Schematic of the redox shuttle mechanism. The molecule shuttles electrons from the cathode to the anode, effectively creating an internal self-discharge current that balances the external charging current.

Experimental Protocols

Protocol A: Electrolyte Preparation

Objective: Prepare a battery-grade electrolyte containing 2-MPT without introducing moisture or impurities.

Materials:

  • Solvent: Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (3:7 v/v) or EC/Ethyl Methyl Carbonate (EMC).

  • Salt: LiPF₆ (Battery grade, 99.99%).

  • Additive: 2-Methylphenothiazine (Purified, >98%).

  • Environment: Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).

Steps:

  • Baseline Electrolyte: Prepare or purchase 1.0 M LiPF₆ in EC/DMC (3:7).

  • Additive Dissolution:

    • Weigh the required amount of 2-MPT to achieve a concentration of 0.05 M to 0.1 M .

    • Calculation: For 10 mL of 0.1 M solution, weigh

      
       of 2-MPT.
      
    • Add 2-MPT to the baseline electrolyte.

  • Mixing: Stir magnetically at room temperature for 2–4 hours. 2-MPT should dissolve completely, resulting in a clear or slightly yellow solution.

    • Note: If the solution turns green or dark immediately, moisture contamination may be oxidizing the shuttle. Discard and check solvent quality.

  • Storage: Store in an aluminum bottle or amber glass vial inside the glovebox.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the exact oxidation potential (


) and reversibility of the shuttle.

Setup:

  • Cell: 3-Electrode Glass Cell or Coin Cell (CR2032).

  • Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC) (polished to mirror finish).

  • Counter Electrode (CE): Platinum wire or Lithium foil.

  • Reference Electrode (RE): Lithium metal (

    
    ).
    

Procedure:

  • Cleaning: Polish the WE with 0.05 µm alumina slurry, rinse with DI water, then ethanol, and dry.

  • Assembly: Assemble the cell in the glovebox with the prepared electrolyte.

  • Parameters:

    • OCV Rest: 2 hours to equilibrate.

    • Voltage Window: 2.5 V to 4.0 V vs. Li/Li⁺. (Do not exceed 4.2 V initially to avoid irreversible second oxidation).

    • Scan Rate: Variable (10, 20, 50, 100 mV/s).

  • Analysis:

    • Identify the anodic peak (

      
      ) and cathodic peak (
      
      
      
      ).
    • Calculate

      
      .
      
    • Reversibility Check: The ratio

      
       should be close to 1.0.
      
    • Warning: If

      
       is significantly smaller than 
      
      
      
      (Ratio < 0.8) or if the current drops on subsequent cycles, electropolymerization via the N-H group is likely occurring.
Protocol C: Overcharge Battery Testing

Objective: Validate overcharge protection in a full cell configuration.

Materials:

  • Cathode: LiFePO₄ (LFP) (Standard loading: 1–2 mAh/cm²).

  • Anode: Lithium metal (Half-cell) or Graphite (Full-cell).

  • Separator: Glass fiber (Whatman GF/D) or Celgard 2400.

Procedure:

  • Cell Assembly: Assemble CR2032 coin cells with LFP cathode, Li anode, and 40–60 µL of the shuttle-containing electrolyte.

  • Formation: Perform 2 cycles at C/10 rate between 2.5 V and 3.6 V to form the SEI.

  • Overcharge Protocol:

    • Charge Rate: C/10 or C/5.

    • Limit: Charge to 100% theoretical capacity + 50% overcharge (150% total) OR set a time limit (e.g., 15 hours for C/10).

    • Voltage Cutoff: Set a high safety cutoff at 4.5 V (well above the expected shuttle plateau).

  • Expected Outcome:

    • The voltage should rise to the LFP plateau (~3.45 V), then rise steeply to the shuttle potential (~3.55 V).

    • Success: The voltage remains flat at ~3.55 V for the duration of the overcharge period.

    • Failure: The voltage spikes to 4.5 V (shuttle decomposition) or fluctuates wildly (micro-shorts).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Irreversible CV (No reduction peak) N-H group deprotonation leading to dimerization.Critical: This is a known limitation of 2-MPT vs 10-MPT. If observed, the molecule is acting as a sacrificial monomer. Solution: Switch to 10-methylphenothiazine or synthesize 2,10-dimethylphenothiazine to block the N-site.
Voltage Spikes during Overcharge Shuttle concentration too low (

).
Increase concentration to 0.2 M or reduce charging rate (C/20).
Capacity Fade Shuttle diffusion into anode SEI.Use LiNO₃ additive (if compatible) or optimize anode SEI formation.
Electrolyte Discoloration Oxidation by trace moisture.Dry all solvents/salts over molecular sieves (3Å) for 48h.

References

  • Billon, M. (1960). Electrochemistry of Phenothiazine and Derivatives. Bulletin de la Société Chimique de France. (Foundational work on phenothiazine redox potentials).
  • Dahn, J. R., et al. (2005). Redox shuttles for lithium-ion batteries. . (Establishes the protocol for shuttle testing).

  • Zhang, L., et al. (2011). Phenothiazine-based redox shuttles for overcharge protection of lithium-ion batteries. . (Discusses N-methyl vs N-ethyl derivatives).

  • Odom, S. A., et al. (2014). A High-Potential Redox Shuttle for Overcharge Protection of Lithium-Ion Batteries. . (Detailed mechanistic insights).

  • Ergun, S., et al. (2015). N-substituted Phenothiazine Derivatives: How the Stability of the Neutral and Radical Cation Forms Affects Overcharge Performance. . (Critical comparison of N-H vs N-substituted stability).

Method

N-alkylation protocols for 2-methyl-10H-phenothiazine

Application Note: Advanced N-Alkylation Protocols for 2-Methyl-10H-Phenothiazine Part 1: Executive Summary & Strategic Analysis 1.1 The Target Molecule 2-Methyl-10H-phenothiazine is a critical pharmacophore in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced N-Alkylation Protocols for 2-Methyl-10H-Phenothiazine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule 2-Methyl-10H-phenothiazine is a critical pharmacophore in the synthesis of neuroleptic and antihistaminic agents. Unlike its 2-chloro analog (chlorpromazine precursor), the 2-methyl variant serves as the scaffold for drugs like methotrimeprazine (levomepromazine) and other tricyclic antidepressants.

1.2 The Synthetic Challenge The N-alkylation of phenothiazines presents a specific set of challenges governed by the electronic and steric environment of the thiazine ring:

  • Low Nucleophilicity: The lone pair on the nitrogen atom (N-10) is heavily conjugated into the tricyclic aromatic system, rendering it significantly less nucleophilic than a standard secondary amine.

  • Steric Environment: While the 2-methyl group is not immediately adjacent to the nitrogen (unlike position 1), it induces a slight asymmetry in the electron density of the ring system.

  • pKa Considerations: With a pKa of approximately 23 (in DMSO), the N-H proton requires a strong base for effective deprotonation to generate the reactive phenothiazinide anion.

1.3 Mechanistic Pathway The reaction proceeds via a classic SN2 mechanism . The process is biphasic in nature (deprotonation followed by nucleophilic attack).

ReactionMechanism Substrate 2-Methyl-10H-phenothiazine Anion Phenothiazinide Anion (Nucleophile) Substrate->Anion Deprotonation (Fast) Base Base (B-) Base->Anion Product 10-Alkyl-2-methylphenothiazine Anion->Product S_N2 Attack (Rate Limiting) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic flow of the base-mediated N-alkylation of phenothiazine.

Part 2: Experimental Protocols

The following protocols have been optimized for reproducibility and yield. Choose the method based on your available equipment and "green chemistry" requirements.

Protocol A: The "Gold Standard" – NaH/DMF Method

Best for: High yields, difficult substrates, and scale-up.

Scientific Rationale: Sodium hydride (NaH) is a non-nucleophilic strong base that irreversibly deprotonates the phenothiazine. DMF (Dimethylformamide) is a polar aprotic solvent that solvates the cation (Na+), leaving the phenothiazinide anion "naked" and highly reactive.

Materials:

  • 2-Methyl-10H-phenothiazine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)

  • Anhydrous DMF (0.2 M concentration relative to substrate)

  • Ammonium Chloride (sat. aq.) for quenching

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow.

  • Solubilization: Dissolve 2-methyl-10H-phenothiazine in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 10 minutes. Caution: H₂ gas evolution.

  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will turn a deep red/orange, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Work-up: Quench carefully with sat. NH₄Cl.[1] Extract with Ethyl Acetate (3x).[2] Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.[2][3]

Expected Yield: 85–93%

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Operational simplicity, avoiding anhydrous conditions, and "Green" chemistry.

Scientific Rationale: This method uses a liquid-liquid or solid-liquid biphasic system. The Phase Transfer Catalyst (TBAB) shuttles the hydroxide ion into the organic phase (or the phenothiazine anion into the interface), facilitating the reaction without strict exclusion of moisture.

Materials:

  • 2-Methyl-10H-phenothiazine (1.0 eq)

  • Toluene (Solvent)[4][5][6]

  • 50% NaOH (aq) or KOH (pulverized solid) (5.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.1 eq)

  • Alkyl Halide (1.5 eq)

Step-by-Step Workflow:

  • Setup: In a single-neck flask, dissolve the substrate in Toluene.

  • Catalyst Addition: Add TBAB and the base (50% NaOH).[3]

  • Reagent Addition: Add the Alkyl Halide in one portion.

  • Reaction: Heat to Reflux (110°C) with vigorous stirring (critical for biphasic surface area).

  • Duration: 4–12 hours (Slower than NaH method).

  • Work-up: Cool to RT. Separate phases. Wash organic layer with water and brine.

Expected Yield: 70–80%

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) and rapid optimization.

Scientific Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the SN2 attack significantly faster than thermal conduction.

Materials:

  • 2-Methyl-10H-phenothiazine (1.0 mmol)

  • Cs₂CO₃ or K₂CO₃ (2.0 eq)[2]

  • Alkyl Halide (1.2 eq)[2]

  • DMF (2 mL)

Step-by-Step Workflow:

  • Loading: Combine all reagents in a microwave-safe vial (e.g., 10 mL crimp-top).

  • Irradiation: Set microwave reactor to 140°C with high stirring.

  • Time: Hold for 10–20 minutes.

  • Work-up: Dilute with water, extract with EtOAc, and purify.

Expected Yield: 80–90% (Time: <30 mins)

Part 3: Comparative Data & Decision Matrix

Table 1: Protocol Comparison for 2-Methyl-10H-Phenothiazine Alkylation

ParameterProtocol A (NaH/DMF)Protocol B (PTC/Toluene)Protocol C (Microwave)
Reaction Time 2–4 Hours8–12 Hours10–20 Minutes
Yield (Typical) 90% +75%85%
Moisture Sensitivity High (Requires Anhydrous)Low (Aqueous base used)Low
Scalability High (kg scale)High (kg scale)Low (mg to g scale)
Safety Profile Caution (H₂ gas, reactive NaH)Good (Standard corrosives)Good (Closed vessel pressure)

Decision Tree for Method Selection:

DecisionTree Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Anhydrous Is Anhydrous Lab Available? Scale->Anhydrous No (<10g) MethodB Protocol B: PTC / Toluene Scale->MethodB Yes (Industrial/Green) Speed Is Speed Critical? Anhydrous->Speed Yes Anhydrous->MethodB No MethodA Protocol A: NaH / DMF Speed->MethodA No (Max Yield) MethodC Protocol C: Microwave Speed->MethodC Yes (Rapid Screening)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Part 4: Troubleshooting & Critical Controls

  • Oxidation (Sulfoxide Formation): Phenothiazines are prone to oxidation at the sulfur atom, turning the product dark green or black.

    • Solution: Always purge solvents with Argon/Nitrogen. Add antioxidants (e.g., small amount of ascorbic acid) during work-up if the product is unstable.

  • Bis-Alkylation: Not possible with 2-methyl-10H-phenothiazine as there is only one N-H site.

  • C-Alkylation: Rare, but can occur under extremely harsh conditions.

    • Control: Keep temperature strictly controlled. Do not exceed 150°C in microwave.

  • Purification:

    • The alkylated product is usually an oil or low-melting solid.

    • TLC: The product will have a higher Rf than the starting material (loss of H-bond donor).

    • Column: Silica gel with Hexane/EtOAc (95:5 to 90:10) is typically sufficient.

References

  • Gozlan, I., et al. (1984). Phase transfer catalysis in N-alkylation of the pharmaceutical intermediates phenothiazine and 2-chlorophenothiazine. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008).
  • PubChem. (2025).[1] Compound Summary: 10H-Phenothiazine.[1][3][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Application

Synthesis of 2-Methylphenothiazine: A Key Building Block for Advanced Hole Transport Materials

Introduction: The Critical Role of 2-Methylphenothiazine in Organic Electronics Phenothiazine and its derivatives have emerged as a highly promising class of organic molecules for applications in optoelectronic devices,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 2-Methylphenothiazine in Organic Electronics

Phenothiazine and its derivatives have emerged as a highly promising class of organic molecules for applications in optoelectronic devices, particularly as hole transport materials (HTMs) in perovskite solar cells (PSCs).[1][2] Their electron-donating nature, coupled with their rigid and planar structure, facilitates efficient hole extraction and transport, contributing to enhanced device performance and stability. Among these derivatives, 2-Methylphenothiazine serves as a crucial and versatile building block for the synthesis of more complex and tailored HTMs.[3] Its strategic methylation at the 2-position allows for fine-tuning of the electronic properties and solubility of the final HTM, making it a molecule of significant interest to researchers in the field.

This application note provides a comprehensive guide to the synthesis of 2-Methylphenothiazine, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Smiles Rearrangement in Phenothiazine Synthesis

The classical and most widely adopted method for the synthesis of phenothiazines is the Bernthsen reaction, which involves the reaction of a diphenylamine with sulfur.[4] However, for substituted phenothiazines like 2-Methylphenothiazine, a more controlled and regioselective approach is often necessary. A common strategy involves the cyclization of a 2-substituted diphenyl sulfide.[4]

A key transformation in many phenothiazine syntheses is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. While not explicitly detailed for the direct synthesis of 2-Methylphenothiazine in the provided search results, understanding this mechanism is crucial for comprehending the formation of the phenothiazine core from various precursors. The synthesis often proceeds through the formation of a diphenylamine or diphenyl sulfide intermediate, which then undergoes cyclization.

Experimental Protocol: A Step-by-Step Guide to 2-Methylphenothiazine Synthesis

This protocol outlines a common synthetic route to 2-Methylphenothiazine, emphasizing safety, efficiency, and reproducibility.

Materials and Reagents
ReagentFormulaM.W.CAS No.PuritySupplier
2-ChloronitrobenzeneC₆H₄ClNO₂157.5688-73-3>99%Sigma-Aldrich
4-MethylthiophenolC₇H₈S124.21106-45-6>98%Alfa Aesar
Sodium HydrideNaH24.007646-69-760% disp. in oilAcros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, >99.8%Sigma-Aldrich
Iron PowderFe55.857439-89-6<10 micron, >99%Strem Chemicals
Ammonium ChlorideNH₄Cl53.4912125-02-9>99.5%Fisher Scientific
IodineI₂253.817553-56-2>99.8%J.T. Baker
TolueneC₇H₈92.14108-88-3Anhydrous, >99.8%EMD Millipore
Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Thionation and Cyclization A 2-Chloronitrobenzene D 2-Nitro-4'-methyldiphenyl sulfide A->D B 4-Methylthiophenol B->D C Sodium Hydride in DMF C->D E 2-Nitro-4'-methyldiphenyl sulfide G 2-Amino-4'-methyldiphenyl sulfide E->G F Iron Powder, NH4Cl F->G H 2-Amino-4'-methyldiphenyl sulfide J 2-Methylphenothiazine H->J I Iodine in Toluene I->J

Sources

Method

Application Note: Radical Cation Formation of 2-Methylphenothiazine in Acidic Media

Executive Summary & Mechanistic Overview Phenothiazines (PTZs) are a privileged class of heterocyclic compounds widely utilized in medicinal chemistry (particularly as antipsychotics) and materials science (as redox medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Phenothiazines (PTZs) are a privileged class of heterocyclic compounds widely utilized in medicinal chemistry (particularly as antipsychotics) and materials science (as redox mediators and organic semiconductors). The pharmacological and electrochemical behavior of PTZs is fundamentally driven by their ability to undergo a facile one-electron oxidation, yielding a highly colored, paramagnetic radical cation (PTZ•+) [1].

For 2-methylphenothiazine (2-MPTZ) , the presence of the electron-donating methyl group at the 2-position breaks the symmetry of the tricyclic core. This inductive (+I) effect slightly lowers the oxidation potential compared to the unsubstituted parent compound and alters the spin density distribution across the nitrogen and sulfur heteroatoms.

The Critical Role of Acidic Media: In neutral or basic aqueous/organic environments, the 2-MPTZ•+ radical cation is highly transient. It acts as a reactive electrophile, rapidly undergoing nucleophilic attack by trace water or other nucleophiles to form the corresponding sulfoxide (a major Phase I metabolic pathway in vivo)[2, 4]. Alternatively, in basic media, it can undergo deprotonation at the amine nitrogen to form a neutral radical, which subsequently dimerizes.

Introducing a strong acid (e.g., H₂SO₄ or Trifluoroacetic acid) fundamentally alters this trajectory. Acidic media stabilizes the radical cation by:

  • Protonating potential nucleophiles (like water), rendering them non-nucleophilic and blocking the sulfoxidation pathway.

  • Preventing deprotonation , thereby locking the molecule in its cationic state and extending its half-life from milliseconds to hours or even days[1, 3].

This application note provides validated, step-by-step protocols for the chemical and electrochemical generation of the 2-MPTZ radical cation, designed for researchers studying redox-active therapeutics and organic materials.

Physicochemical and Spectroscopic Properties

To establish a self-validating experimental baseline, researchers must monitor the distinct optical and magnetic shifts that occur during the oxidation of 2-MPTZ. Quantitative data for these states are summarized in Table 1.

Table 1: Comparative Properties of 2-Methylphenothiazine Oxidation States

PropertyNeutral 2-MPTZ2-MPTZ Radical Cation (•+)2-MPTZ Sulfoxide (Metabolite)
Visual Color Colorless / Pale YellowDeep Pink / RedColorless / Faint Greenish
UV-Vis Absorbance Max (λmax) ~255 nm, ~320 nm~515 nm – 525 nm~270 nm, ~340 nm
EPR Signal Silent (Diamagnetic)Active (Paramagnetic, g ≈ 2.005)Silent (Diamagnetic)
Oxidation State (Sulfur) S (II)S (II) •+S (IV) = O
Stability in Acid (pH < 2) Highly StableHighly Stable Stable
Stability in Neutral (pH 7) Highly StableUnstable (Decays in minutes) Highly Stable

Mechanistic Pathway of Oxidation

The following diagram illustrates the divergent reaction pathways of 2-MPTZ upon one-electron oxidation, highlighting the causal relationship between the solvent environment (acidic vs. basic/nucleophilic) and the resulting chemical species.

G cluster_acid Stabilization Environment A 2-Methylphenothiazine (Neutral State) B 2-MPTZ Radical Cation (•+) (Pink/Red, ~520 nm) A->B -e⁻ (Oxidation) Anode / Oxidant B->A +e⁻ (Reduction) C Sulfoxide Metabolite (Degradation) B->C H₂O / Nucleophiles (pH > 4) D Neutral Radical (Dimerization) B->D Deprotonation (Basic Media) E Acidic Media (e.g., H₂SO₄, TFA) E->B Blocks nucleophilic attack & prevents deprotonation

Fig 1: Oxidation pathways of 2-methylphenothiazine and the stabilizing role of acidic media.

Experimental Protocols

Protocol A: Chemical Generation via Acidic Oxidation

This protocol utilizes a mild chemical oxidant in a strongly acidic environment to generate a stable radical cation solution suitable for UV-Vis and EPR spectroscopy.

Materials:

  • 2-Methylphenothiazine (Substrate)

  • Nitrosonium tetrafluoroborate (NOBF₄) (One-electron oxidant)

  • Trifluoroacetic acid (TFA) or 0.1 M H₂SO₄

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-MPTZ in anhydrous MeCN to a final concentration of 1.0 mM.

    • Causality: Anhydrous MeCN is chosen because it is polar enough to stabilize the resulting cation but lacks the nucleophilicity of water or alcohols.

  • Deoxygenation: Purge the solution with dry Argon gas for 15 minutes.

    • Causality: Dissolved oxygen can act as a radical scavenger, leading to premature quenching of the radical cation and the formation of unwanted peroxide byproducts.

  • Acidification: Add TFA to the solution to achieve a 5% (v/v) concentration.

    • Causality: The high proton activity ensures that any adventitious trace water is protonated (forming H₃O⁺), completely shutting down the nucleophilic attack pathway that leads to sulfoxidation [4].

  • Oxidation: Slowly add 0.95 equivalents of NOBF₄ dissolved in anhydrous MeCN under vigorous stirring.

    • Causality: Using a slight sub-stoichiometric amount of oxidant prevents over-oxidation to the dication (PTZ²⁺).

  • Validation: The solution will immediately transition from colorless to a deep pink/red. Transfer to a quartz cuvette and measure the UV-Vis spectrum. A sharp peak at ~520 nm confirms successful generation.

Protocol B: Electrochemical Generation & In Situ Spectroscopy

Electrochemical generation provides precise control over the oxidation state without introducing chemical oxidant byproducts, making it the gold standard for thermodynamic studies [2].

Materials:

  • Potentiostat with a 3-electrode cell.

  • Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter).

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M TBAPF₆ and 2.0 mM 2-MPTZ in a solvent mixture of MeCN and 0.1 M aqueous H₂SO₄ (90:10 v/v).

    • Causality: TBAPF₆ provides ionic conductivity to minimize uncompensated resistance (iR drop). The 10% acidic aqueous component provides the necessary protons to stabilize the radical cation while maintaining substrate solubility.

  • Electrode Polishing: Polish the GC electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in MeCN for 2 minutes.

    • Causality: A pristine electrode surface ensures fast electron transfer kinetics, preventing peak broadening.

  • Cyclic Voltammetry (CV): Scan the potential from 0.0 V to +0.8 V vs. Ag/Ag⁺ at a scan rate of 100 mV/s.

    • Self-Validating System: Observe the anodic peak (Epa) and cathodic peak (Epc). Calculate the peak current ratio (

      
      ). In the acidic medium, this ratio should be exactly 1.0 , proving that the radical cation is completely stable on the voltammetric timescale and is not being consumed by side reactions.
      
  • Bulk Electrolysis (Optional): To generate the radical cation in bulk, hold the potential at +100 mV past the Epa for 30 minutes in a divided H-cell until the current decays to <5% of its initial value.

Troubleshooting & Best Practices

ObservationPotential CauseCorrective Action
Solution turns green instead of pink/red Over-oxidation to the dication or formation of the sulfoxide metabolite.Ensure strict anaerobic conditions. Lower the applied potential in bulk electrolysis or reduce the equivalents of chemical oxidant.

ratio in CV is < 0.8
The radical cation is decaying via an EC mechanism (nucleophilic attack).The media is not acidic enough. Increase the concentration of TFA or H₂SO₄ to fully protonate trace nucleophiles[1].
Broad, poorly defined CV peaks Electrode fouling by neutral radical dimerization products.Repolish the Glassy Carbon electrode. Ensure the pH is low enough to prevent deprotonation of the radical cation.

References

  • Chemical and electrochemical oxidation of phenothiazine Canadian Journal of Chemistry URL
  • Molecules (via PMC)
  • Photochemically Generated Stable Cation Radical of Phenothiazine Aggregates in Mildly Acid Buffered Solutions Journal of Physical Chemistry B URL
  • PubMed (National Institutes of Health)
Application

Procedure for recrystallization of 2-methylphenothiazine

Application Note: High-Purity Recrystallization of 2-Methylphenothiazine Executive Summary 2-Methylphenothiazine (CAS: 5828-51-3) is a critical heterocyclic intermediate used in the synthesis of neuroleptic drugs and, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 2-Methylphenothiazine

Executive Summary

2-Methylphenothiazine (CAS: 5828-51-3) is a critical heterocyclic intermediate used in the synthesis of neuroleptic drugs and, more recently, as a hole-transport material in organic light-emitting diodes (OLEDs). Its synthesis—typically via the Bernthsen thionation of 3-methyldiphenylamine—often yields a crude product contaminated with unreacted sulfur, inorganic salts, and regioisomers (e.g., 4-methylphenothiazine).

This Application Note details a robust recrystallization protocol designed to isolate high-purity 2-methylphenothiazine. Unlike generic procedures, this protocol addresses the specific solubility profile of the phenothiazine core and the removal of persistent sulfur impurities.

Physicochemical Profile & Solvent Strategy

Successful recrystallization requires exploiting the differential solubility between the target compound and its impurities (specifically sulfur and isomeric byproducts).

PropertyData / CharacteristicImplication for Purification
Molecular Structure Tricyclic, electron-rich heteroaromaticSusceptible to oxidation; minimize light/air exposure.
Solubility (Cold) Low in Ethanol, Toluene, BenzeneIdeal for crystallization upon cooling.
Solubility (Hot) High in Ethanol, Toluene, BenzeneAllows for high-concentration dissolution at reflux.
Key Impurities Elemental Sulfur (

), Isomers
Sulfur is difficult to remove; requires hot filtration or specific solvent choice (Toluene).
Solvent Selection Logic

While historical literature cites benzene, modern safety protocols necessitate less toxic alternatives.

  • Primary Solvent (Ethanol): Excellent temperature coefficient. Phenothiazines generally crystallize as well-defined prisms or needles from ethanol. It is less effective at solubilizing elemental sulfur than aromatics, which can be advantageous if sulfur is removed via hot filtration.

  • Secondary Solvent (Toluene): Higher boiling point (

    
    ) allows for greater solute capacity. It is preferred if the crude material is highly "tarry" or contains significant sulfur, as sulfur is moderately soluble in hot toluene, preventing it from co-crystallizing if managed correctly.
    

Detailed Recrystallization Protocol

Prerequisites:

  • Crude 2-Methylphenothiazine: Dry, powdered.

  • Solvent: Ethanol (Absolute) or Toluene (Reagent Grade).

  • Equipment: Reflux condenser, magnetic stirrer, hot plate, Buchner funnel, vacuum pump.

Phase 1: Dissolution and Hot Filtration

Rationale: The Bernthsen reaction often leaves insoluble inorganic residues and polymerized tars. Hot filtration is non-negotiable.

  • Charge: Place the crude 2-methylphenothiazine (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the minimum amount of solvent (Ethanol or Toluene) required to wet the solid.

    • Note: Start with ~5 mL per gram of solid.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling.

  • Titration: Add additional solvent in small portions (2-5 mL) through the top of the condenser until the solid is just dissolved .

    • Critical Step: Do not chase the dissolution of dark, tarry insolubles. If 95% of the solid dissolves and a dark residue remains, stop adding solvent.

  • Decolorization (Optional): If the solution is pitch-black, cool slightly, add Activated Carbon (5-10% w/w), and reflux for another 5-10 minutes.

  • Hot Filtration: While keeping the solution near boiling, filter it rapidly through a pre-heated fluted filter paper or a heated sintered glass funnel.

    • Why Pre-heated? To prevent premature crystallization on the filter, which clogs the pores and lowers yield.

Phase 2: Controlled Crystallization

Rationale: Rapid cooling traps impurities inside the crystal lattice. Slow cooling excludes them.

  • Ambient Cooling: Allow the clear filtrate to cool to room temperature undisturbed. Do not stir.

    • Observation: Crystals should begin to nucleate at around 40-50°C.

  • Cold Soak: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1-2 hours to maximize recovery.
    
  • Anti-Solvent (Contingency): If no crystals form (oiling out), reheat to dissolve and add warm water (if using Ethanol) or warm Hexane (if using Toluene) dropwise until turbidity persists, then cool slowly.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of cold solvent (the same solvent used for crystallization).[1]

    • Volume: ~1-2 mL per gram of product.[2]

    • Purpose: Washes away the mother liquor containing dissolved impurities (isomers/sulfur).

  • Drying: Dry the crystals in a vacuum oven at

    
     for 6 hours. Protect from light during drying to prevent photo-oxidation (darkening of crystals).
    

Process Workflow Diagram

Recrystallization_Workflow Start Crude 2-Methylphenothiazine Dissolve Dissolve in Hot Solvent (Reflux Temp) Start->Dissolve Check Insolubles Present? Dissolve->Check Carbon Add Activated Carbon (Optional) Check->Carbon Yes (Tars/Color) Filter Hot Filtration (Remove Sulfur/Salts) Check->Filter No (Just Salts) Carbon->Filter Cool Slow Cooling (RT then 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Vacuum Dry (Protect from Light) Wash->Dry

Figure 1: Step-by-step workflow for the purification of 2-methylphenothiazine, emphasizing the critical hot filtration step.

Characterization & Validation

To ensure the protocol was successful, the isolated material must be validated against the following criteria:

TestExpected ResultNotes
Appearance Pale yellow to greenish prisms/platesDark color indicates oxidation or residual tars.
Melting Point

(Range)
Note: Literature values vary by isomer purity. Sharp range (<2°C) indicates high purity.
HPLC Purity > 98.5% (Area %)Check for 4-methyl isomer peak (often close eluting).
1H NMR Distinct methyl singlet (~2.2-2.4 ppm)Verify absence of solvent peaks (Ethanol/Toluene).

Note on Melting Point: While the parent phenothiazine melts at


, substituted derivatives can vary. The 2-methyl isomer typically exhibits a melting point in the high range (

), whereas the 10-methyl (N-methyl) derivative melts much lower (~

). Ensure you are comparing against the correct isomer data.

Safety & Handling

  • Photosensitivity: Phenothiazines oxidize to sulfoxides (pink/red) upon exposure to light. Perform recrystallization in low light or wrap flasks in foil.

  • Toxicity: Phenothiazine derivatives can be skin irritants and potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Solvent Safety: Toluene is flammable and reprotoxic. Ethanol is flammable.

References

  • Bernthsen, A. (1883).[3][4] "Ueber das Thiodiphenylamin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2896-2904. (Foundational synthesis of phenothiazine core).

  • Smith, N. L. (1950).[5][6] "Synthesis of Phenothiazine Derivatives for Use as Antioxidants". Journal of Organic Chemistry, 15(5), 1125-1130.[4] Link (Describes thionation and purification of methyl-substituted phenothiazines).

  • Massie, S. P. (1954).[4] "The Chemistry of Phenothiazine". Chemical Reviews, 54(4), 797-833. Link (Comprehensive review on solubility and purification).

  • PubChem. (2025).[7][8][9] "2-Methylphenothiazine Compound Summary". National Library of Medicine. Link (Physical properties and identifiers).

  • Sigma-Aldrich. (2025). "Phenothiazine Purification Protocols". Technical Library. (General reference for phenothiazine handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylphenothiazine Stability &amp; Storage

Topic: Preventing & Reversing Oxidation of 2-Methylphenothiazine (CAS: 5828-51-3) Document ID: TS-MPT-002 Last Updated: March 3, 2026 Support Tier: Level 3 (Senior Scientific Application)[1] Introduction Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing & Reversing Oxidation of 2-Methylphenothiazine (CAS: 5828-51-3) Document ID: TS-MPT-002 Last Updated: March 3, 2026 Support Tier: Level 3 (Senior Scientific Application)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 2-methylphenothiazine has deviated from its pristine off-white/pale yellow state to a pink, red, or violet hue.[1]

Phenothiazine derivatives are electron-rich tricyclic heterocycles.[1] While this electron density makes them excellent hole-transport materials and bioactive scaffolds, it also renders them thermodynamically susceptible to oxidation.[1] This guide provides the mechanistic insight required to prevent degradation and the protocols necessary to recover oxidized material.

Part 1: Diagnosis & Identification

Q: My sample has turned pink/red. Is it ruined?

A: Not necessarily, but it is chemically compromised.[1] The color change is a quantitative indicator of oxidation. 2-Methylphenothiazine is an electron-donor.[1] Upon exposure to atmospheric oxygen and UV light, it undergoes a single-electron transfer (SET) to form a radical cation .[1]

  • Pristine State: Off-white to pale yellow crystals (Neutral molecule).[1]

  • Pink/Red State: Presence of the radical cation (

    
    ).
    
  • Brown/Black State: Irreversible polymerization or formation of sulfones (

    
    ).[1]
    

If the sample is merely pink, the bulk material is likely intact, with surface impurities consisting of the radical cation and trace sulfoxides. This can often be purified.[1][2][3]

Q: What is the mechanism driving this degradation?

A: The degradation is driven by the low ionization potential of the phenothiazine ring. The sulfur atom is the primary site of oxidation, but the nitrogen atom facilitates the electron transfer.

Visualizing the Oxidation Pathway

The following diagram illustrates the transition from the stable neutral state to the oxidized impurities.

OxidationMechanism Neutral 2-Methylphenothiazine (Neutral, Off-White) Excitation Excitation (UV Light / Air) Neutral->Excitation hv / O2 Radical Radical Cation (Pink/Red Species) Excitation->Radical -1e- (SET) Sulfoxide Sulfoxide (S-Oxide) (Yellow/Orange) Radical->Sulfoxide +H2O / [O] Sulfone Sulfone (S-Dioxide) (Irreversible) Sulfoxide->Sulfone +[O] (Slow)

Figure 1: The stepwise oxidation pathway of 2-methylphenothiazine.[1] The "Pink" stage corresponds to the radical cation intermediate.

Part 2: Prevention & Storage Protocols

Q: How should I store 2-methylphenothiazine to prevent this?

A: You must eliminate the three vectors of oxidation: Light, Oxygen, and Moisture.

Standard "cool and dry" storage is insufficient for long-term stability of 2-methylphenothiazine.[1] Follow this tiered storage protocol:

Storage DurationTemperatureAtmosphereContainer Type
Active Use (Weeks) 4°CNitrogen FlushAmber Glass Vial
Short Term (Months) -20°CArgon BackfillAmber Glass + Parafilm
Long Term (Years) -20°C to -80°CArgon SealedAmber Vial inside Mylar Bag
Q: Why Argon instead of Nitrogen?

A: For highly sensitive heterocycles, Argon is superior because it is denser than air .[1]

  • Nitrogen: Lighter than oxygen; can mix with air if the seal is imperfect.

  • Argon: Forms a heavy "blanket" over the crystals, physically displacing oxygen from the vial's headspace.

Q: Does the "2-methyl" group make it more stable than standard phenothiazine?

A: No, it often makes it more susceptible.[1] The methyl group is an electron-donating group (EDG).[1] By donating electron density into the ring system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). This lowers the oxidation potential, making it energetically easier for oxygen to strip an electron from the molecule compared to the unsubstituted parent phenothiazine.

Part 3: Recovery & Purification (Troubleshooting)

Q: Can I purify a sample that has turned pink?

A: Yes. Recrystallization is the most effective method for removing the oxidized surface layer. The sulfoxide and radical species have significantly different solubility profiles than the neutral parent compound.

Protocol: Ethanol Recrystallization

Use this protocol if your sample is >95% pure but discolored.

  • Preparation: Prepare a hot water bath (approx. 80°C). Do not use a direct flame.[1]

  • Dissolution: Place the impure 2-methylphenothiazine in an Erlenmeyer flask. Add a minimal amount of absolute ethanol .[1]

  • Heating: Heat the mixture until the solid dissolves. If the solution is dark red/brown, add activated charcoal (approx. 1-2% by weight) and filter while hot through Celite to remove the charcoal and oxidized polymers.

  • Crystallization: Remove from heat and seal the flask with a septum. Flush the headspace with Argon immediately.[1] Let it cool slowly to room temperature, then move to 4°C.

  • Filtration: Filter the crystals under an inert atmosphere (or quickly in air) and wash with cold, degassed ethanol.

  • Drying: Dry under high vacuum in the dark.

Q: What if recrystallization fails?

A: If the color persists, column chromatography is required.

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (gradient starting at 95:5).[1]

  • Note: The non-polar 2-methylphenothiazine will elute first.[1] The polar sulfoxides and sulfones will retain longer on the silica.

Part 4: Handling During Experimentation

Q: How do I handle the compound during weighing without oxidizing it?

A: Minimize exposure time.

  • Equilibrate: Allow the stored vial to reach room temperature before opening. Opening a cold vial introduces condensation (water), which accelerates sulfoxide formation.[1]

  • Aliquot: If you plan to use the compound frequently, pre-weigh it into single-use aliquots inside a glovebox or glove bag to avoid repeated freeze-thaw-open cycles.

Storage Decision Tree

Use the following logic flow to determine the immediate action for your sample.

StorageLogic Start Assessment of Sample Color Is the sample Pink/Red? Start->Color Pure Sample is Pure Color->Pure No (Off-White) Oxidized Sample is Oxidized Color->Oxidized Yes Action1 Store: Amber Vial + Argon Temp: -20°C Pure->Action1 Action2 Perform Recrystallization (Ethanol) Oxidized->Action2 Action2->Pure Success

Figure 2: Decision logic for handling 2-methylphenothiazine based on visual inspection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611628, 2-Methylphenothiazine.[1] Retrieved from [Link][1]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium.[1] Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Bodea, C., & Silberg, I. (1968). Advances in Heterocyclic Chemistry: Phenothiazines.[1] (Contextual grounding on the electron-donating nature of methyl groups in phenothiazines).

  • Sigma-Aldrich (Merck). Phenothiazine Derivatives Handling & Storage Safety Data Sheets.[1] (General handling protocols for air-sensitive heterocycles).

Sources

Optimization

Removing sulfur impurities from 2-methylphenothiazine synthesis

Technical Support Center: 2-Methylphenothiazine Purification Subject: Removal of Sulfur Impurities & Optimization of 2-Methylphenothiazine (2-MPT) Synthesis Ticket ID: #MPT-PUR-001 Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylphenothiazine Purification

  • Subject: Removal of Sulfur Impurities & Optimization of 2-Methylphenothiazine (2-MPT) Synthesis

  • Ticket ID: #MPT-PUR-001

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-methylphenothiazine (2-MPT) via the Bernthsen thionation (sulfur +


-toluidine/aniline derivatives) inevitably results in significant contamination by unreacted elemental sulfur (

) and inorganic catalyst residues (typically iodine or metal halides).

Sulfur impurities are particularly insidious because


 shares similar solubility profiles with phenothiazines in many non-polar solvents, making standard recrystallization inefficient. Furthermore, sulfur residues are potent catalyst poisons for downstream applications (e.g., cross-coupling reactions) and can interfere with biological assays by generating false positives via redox cycling.

This guide provides a modular troubleshooting approach, moving from chemical scavenging (most effective) to physical polishing.

Module 1: Chemical Scavenging (The "Heavy Lifting")

The Problem: Elemental sulfur (


) co-crystallizes with 2-MPT.
The Solution:  Convert non-polar 

into a highly polar, easily separable derivative using a nucleophilic scavenger.
Method A: The Phosphine Protocol (Recommended)
  • Mechanism: Triphenylphosphine (

    
    ) attacks the S-S bond of elemental sulfur, rapidly forming triphenylphosphine sulfide (
    
    
    
    ).
  • Why it works:

    
     is chemically inert and has a distinct solubility profile (insoluble in cold alcohols) compared to 2-MPT.
    

Step-by-Step Protocol:

  • Quantify: Determine the crude mass of your 2-MPT product. Estimate sulfur content (typically 5-10% in crude Bernthsen products).

  • Dissolve: Dissolve crude 2-MPT in a minimum amount of warm toluene or dichloromethane (DCM).

  • Scavenge: Add 1.1 equivalents of

    
     relative to the estimated sulfur content.
    
    • Note: If sulfur content is unknown, add 10 mol%

      
       relative to the theoretical yield of 2-MPT.
      
  • Incubate: Stir at room temperature for 30 minutes. The reaction is fast; the solution may warm slightly.

  • Precipitate:

    • If using DCM: Evaporate to dryness, then resuspend in boiling ethanol.

    • If using Toluene: Add an equal volume of cold ethanol.

  • Filter:

    
     often precipitates first or stays in the mother liquor depending on the exact solvent ratio. Crucially, 2-MPT is highly soluble in hot ethanol, while 
    
    
    
    is less soluble.
    • Refinement: For maximum purity, perform a column filtration (silica gel) after phosphine treatment.

      
       elutes much later than 2-MPT in non-polar eluents (e.g., 5% EtOAc/Hexane).
      
Method B: The Sulfite Reduction (Green Alternative)
  • Mechanism: Sodium sulfite (

    
    ) reacts with sulfur to form water-soluble sodium thiosulfate (
    
    
    
    ).
  • Protocol: Reflux the crude solid in a biphasic mixture of Toluene and 10% aqueous

    
     for 2-4 hours. Separate layers; the sulfur leaves in the aqueous phase.
    

Module 2: Physical Separation & Polishing[2]

After chemical scavenging, physical purification removes isomeric byproducts (e.g., 4-methylphenothiazine) and remaining scavengers.

Solvent Selection Guide for Recrystallization
Solvent SystemSolubility (2-MPT)Solubility (

)
Impurity TargetComments
Ethanol High (Hot) / Low (Cold)LowInorganic saltsBest general solvent. Requires activated charcoal step to remove tarry oligomers.
Toluene Very HighHigh

Good for initial extraction but poor for removing sulfur alone.
Acetone/Water ModerateVery LowElemental Sulfur"Drowning out" method: Dissolve in acetone, add water until turbid.
Benzene HighHighIsomersWarning: Carcinogenic. Use only if separating difficult regioisomers.

Module 3: Visualizing the Purification Workflow

The following diagram outlines the logical decision tree for purifying crude Bernthsen reaction products.

MPT_Purification Crude Crude Reaction Mixture (2-MPT + S8 + Tars) Extraction Soxhlet Extraction (Toluene or Acetone) Crude->Extraction Remove Tars Scavenge_Decision Is Sulfur Visible? (Yellow specs/MP depression) Extraction->Scavenge_Decision PPh3_Treat Chemical Scavenging Add PPh3 (1.1 eq vs S8) Solvent: DCM/EtOH Scavenge_Decision->PPh3_Treat Yes (High S8) Sulfite_Treat Biphasic Wash Reflux with aq. Na2SO3 Scavenge_Decision->Sulfite_Treat Yes (Eco-friendly) Recryst Recrystallization (Ethanol + Charcoal) Scavenge_Decision->Recryst No (Low S8) Silica Flash Chromatography (Hexane -> 5% EtOAc) PPh3_Treat->Silica Remove Ph3P=S Sulfite_Treat->Recryst Phase Sep Silica->Recryst Final Polish Pure Pure 2-Methylphenothiazine (White/Pale Yellow Crystals) Recryst->Pure

Caption: Decision matrix for removing sulfur (


) and tars from crude 2-methylphenothiazine mixtures.

Module 4: Troubleshooting FAQ

Q1: My product turned green/dark shortly after filtration. Is it impure?

  • Diagnosis: This is likely oxidative degradation , not necessarily impurity. Phenothiazines are electron-rich and easily form radical cations (often green/blue) upon exposure to air and light.

  • Fix:

    • Always dry your product under vacuum in the dark.

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Add a trace of antioxidant (e.g., ascorbic acid) during the final aqueous wash if applicable.

Q2: The melting point is broad and depressed (e.g., 175-180°C instead of ~188°C).

  • Diagnosis: This indicates a eutectic mixture , likely with elemental sulfur or the 4-methyl isomer.

  • Fix: Perform the Phosphine Scavenging (Module 1, Method A). Standard recrystallization often fails here because the sulfur-phenothiazine eutectic is stable.

Q3: I see a spot on TLC that moves with the solvent front (high Rf).

  • Diagnosis: This is unreacted Diphenylamine/Toluidine or Elemental Sulfur .

  • Fix: Sulfur does not stain well with many dips but is visible under UV. If the spot persists after recrystallization, use Sublimation . 2-MPT sublimes at high vacuum, leaving heavier tars and some sulfur species behind (though sulfur also sublimes, so chemical scavenging is preferred before sublimation).

Q4: Can I use Raney Nickel for desulfurization?

  • Critical Warning: NO. Raney Nickel is a hydrodesulfurization catalyst. It will strip the sulfur out of the phenothiazine ring, converting your 2-MPT into a diphenylamine derivative (2-methyldiphenylamine). Use mild reagents like

    
     or Sulfite only.
    

References

  • Bernthsen Reaction & Phenothiazine Synthesis

    • Source: Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews, 54(5), 797–833.
    • Relevance: Foundational mechanism of thionation and byproduct form
  • Phosphine Scavenging Mechanism

    • Source: Bartlett, P. D., & Meguerian, G. (1956). "Reactions of Elemental Sulfur with Triphenylphosphine." Journal of the American Chemical Society, 78(15), 3710–3715.
    • Relevance: Establishes the kinetics and stoichiometry for .
  • Purification of Phenothiazines

    • Source: Mitchell, S. C. (Ed.).[1] (2003). Biological Interactions of Sulfur Compounds. Taylor & Francis.

    • Relevance: Discusses the metabolic implications of sulfur impurities and purific
  • General Purification Techniques

    • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann.
    • Relevance: Standard protocols for recrystallizing arom

Sources

Troubleshooting

Improving yield of 2-methylphenothiazine cyclization reaction

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and professionals engaged in the synthesis of 2-methylphenothiazine. As a Senior Application Scientist, my goal is to provide y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and professionals engaged in the synthesis of 2-methylphenothiazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and optimize your reaction yields. This document is structured to anticipate the questions and issues you may encounter during the cyclization reaction, offering clear, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the cyclization of phenothiazines like 2-methylphenothiazine?

There are several established methods, but two are most prominent in literature:

  • Thionation of a Substituted Diphenylamine: This is a classic method involving the reaction of 3-methyldiphenylamine with elemental sulfur, often catalyzed by iodine, at high temperatures.[1] While direct, a significant drawback is poor regioselectivity, which often yields a mixture of the desired 2-methylphenothiazine and the undesired 4-methyl isomer.[2] These isomers can be difficult to separate, complicating downstream purification and reducing the effective yield.[2]

  • Cyclization of a Diphenyl Sulfide Precursor: This modern approach offers superior regioselectivity and is often preferred for producing a single, well-defined isomer. The process typically involves the cyclization of a pre-formed diphenyl sulfide, such as a 2-amino-2'-nitro-4'-methyldiphenyl sulfide derivative. This reaction often proceeds via a Smiles Rearrangement followed by cyclization.[3][4] This guide will focus on troubleshooting and optimizing this more controlled synthetic route.

Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?

Low yield is a common issue that can typically be traced back to a few critical reaction parameters. Before undertaking a complex redesign of your experiment, focus on these three areas:

  • Solvent Choice: The solvent is not merely a medium for the reaction; it plays a crucial role in the reaction kinetics and stability of intermediates. For this type of cyclization, the choice of solvent is critical.[2]

  • Reaction Temperature: The cyclization and potential rearrangement steps have specific activation energy requirements. Incorrect temperature can lead to an incomplete reaction or the formation of degradation products.

  • Atmosphere Control: The presence of oxygen can lead to oxidative side reactions, forming sulfoxides and other impurities that can complicate purification and lower the yield of the desired product.[5]

Troubleshooting Guide: Cyclization Reaction

Q3: I'm observing a significant amount of unreacted starting material in my final product analysis (TLC, LC-MS). What are the likely causes and solutions?

Observing unreacted starting material points to an incomplete reaction. This is often an issue of kinetics or thermodynamics.

Causality Analysis:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the cyclization step. The optimal temperature range is typically between 100°C and 140°C.[2]

  • Ineffective Base: The cyclization often requires a basic condensing agent to facilitate the key bond-forming steps.[2] If the base is weak, old, or sterically hindered, the reaction may stall.

  • Short Reaction Time: Complex cyclizations may require extended reaction times (e.g., several hours to overnight) to proceed to completion.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your heating mantle or oil bath is calibrated and that the internal reaction temperature reaches the target, preferably the reflux temperature of your chosen solvent.[2]

  • Evaluate the Base: Potassium carbonate (K₂CO₃) is a commonly used and effective basic condensing agent for this reaction.[2] Ensure it is anhydrous. If results are still poor, consider a stronger base like sodium hydroxide, though this may require re-optimization of other parameters.

  • Extend Reaction Time: Monitor the reaction progress using TLC at set intervals (e.g., every 2 hours). Continue the reaction until the starting material spot is no longer visible.

  • Solvent Optimization: Ensure you are using a suitable high-boiling aprotic solvent. See the table below for recommendations.

Q4: The reaction mixture is turning into a dark, tar-like substance, making work-up and purification impossible. How can I prevent this?

The formation of tar or polymeric material is a clear sign of degradation and unwanted side reactions, often caused by excessive heat or oxidative processes.

Causality Analysis:

  • Excessive Temperature: While a high temperature is necessary, exceeding the optimal range (e.g., >140-150°C) can cause thermal decomposition of the starting materials, intermediates, or the final product.

  • Presence of Oxygen: Phenothiazines are susceptible to oxidation, especially at elevated temperatures. Oxygen can catalyze polymerization and the formation of colored byproducts.

  • Inappropriate Solvent: Protic solvents (those with active hydrogen atoms, like alcohols or water) can interfere with the reaction mechanism and are generally unsuitable, leading to poor yields or no reaction at all.[2]

Troubleshooting Protocol:

  • Precise Temperature Control: Use a temperature controller and ensure the reaction does not overshoot the target temperature. A setting at the lower end of the effective range (e.g., 110°C) may be preferable to avoid degradation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and maintaining a positive pressure of inert gas throughout the experiment.

  • Solvent Purity: Use high-purity, anhydrous aprotic solvents. The presence of water or other protic impurities can be detrimental.

Q5: What is the optimal solvent for this cyclization, and why is it so important?

The choice of solvent is arguably one of the most critical factors for achieving a high yield in this synthesis.[2]

Causality Analysis:

High-boiling polar aprotic solvents are ideal.

  • Aprotic Nature: They lack acidic protons, preventing them from interfering with the basic conditions required for the cyclization. Using a protic solvent like acetone can result in no product formation.[2]

  • High Boiling Point: They allow the reaction to be conducted at the necessary high temperatures (100-140°C) to drive the reaction to completion.[2]

  • Solubility: They effectively dissolve the reactants and intermediates, ensuring a homogeneous reaction mixture.

Data Summary: Recommended Solvents

SolventBoiling Point (°C)TypeRationale & Notes
N,N-Dimethylformamide (DMF) 153Polar AproticOften the optimal choice, providing excellent solubility and a suitable boiling point.[2][6]
Dimethyl Sulfoxide (DMSO) 189Polar AproticA good alternative to DMF, with a higher boiling point.[2] Be aware that it can be harder to remove under vacuum.
N,N-Dimethylacetamide (DMAc) 165Polar AproticAnother effective solvent with properties similar to DMF.[2]

This workflow diagram illustrates a systematic approach to troubleshooting common issues in the 2-methylphenothiazine cyclization reaction.

Caption: A flowchart for diagnosing and resolving common experimental problems.

Experimental Protocols

Protocol 1: Cyclization of 2-Formamido-4-methyl-2'-nitrodiphenyl Sulfide

This protocol is a representative example based on established methods for phenothiazine synthesis via diphenyl sulfide cyclization.[2]

Objective: To synthesize 2-methylphenothiazine with high yield and purity.

Materials:

  • 2-Formamido-4-methyl-2'-nitrodiphenyl sulfide (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

Procedure:

  • Setup: Assemble the reflux apparatus and flame-dry it under vacuum to remove any residual moisture. Allow to cool to room temperature under a positive pressure of nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add the 2-formamido-4-methyl-2'-nitrodiphenyl sulfide and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via cannula or syringe to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Inerting: Bubble nitrogen or argon gas through the solution for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Heating: Begin stirring and heat the reaction mixture to reflux (approximately 130-140°C).

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has disappeared.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of cold water to precipitate the crude product.

  • Isolation: Stir the aqueous mixture for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude 2-methylphenothiazine from any remaining impurities or byproducts.

Materials:

  • Crude 2-methylphenothiazine

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (or Dichloromethane as an alternative)

  • Standard chromatography column and collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate) to elute the product. The exact gradient will depend on the impurities present.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-methylphenothiazine.

This diagram illustrates the general mechanism for the base-catalyzed cyclization of a diphenyl sulfide precursor to form the phenothiazine core.

Caption: Key steps in the diphenyl sulfide cyclization pathway.

References

  • National Center for Biotechnology Information. (2023). Phenothiazine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Massive Bio. (2026). Phenothiazine. Retrieved from [Link]

  • Dondzila, F. A., Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. U.S. Patent and Trademark Office.
  • Kraft, S., Al-Rnran, F., & A-Lockss, B. (1987). Recent Advances in the Synthesis of Phenothiazines. HETEROCYCLES, 26(1). Retrieved from [Link]

  • Kowalski, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. Retrieved from [Link]

  • Liao, Y., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3(42), 18605-18609. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • Kowalski, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of phenothiazine derivatives for antioxidant studies. Retrieved from [Link]

  • Morak-Młodawska, B., Pluta, K., Suwinska, K., & Jeleń, M. (2016). Retrosynthetic Approach to the Synthesis of Phenothiazines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Jana, S., et al. (2019). Investigations on substituted N‐methyl phenothiazine derivatives. ResearchGate. Retrieved from [Link]

  • Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advances in Chemical Engineering and Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of phenothiazine derivatives for use as antioxidants. Retrieved from [Link]

  • Li, J., et al. (2018). Efficient synthesis of novel cyclic fused-phenothiazines via domino cyclization of 2-(benzo[b][3][7]thiazin-3-ylidene)acetate, aromatic aldehydes and cyclic 1,3-diketones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Gaina, C., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 12(2), 216-227. Retrieved from [Link]

  • Kowalski, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. Retrieved from [Link]

  • Craig, P. N. (1961). U.S. Patent No. 3,004,028. U.S. Patent and Trademark Office.
  • Andersen, K. E., et al. (2001). Preparation of 3-substituted 10-methylphenothiazines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2987-2992. Retrieved from [Link]

  • SCIEX. (n.d.). CEQ 8000 Series Sequence Analysis Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. Chemical Science. Retrieved from [Link]

Sources

Optimization

Purification of 2-methylphenothiazine by column chromatography

Topic: Purification of 2-methylphenothiazine by Column Chromatography Role: Senior Application Scientist Status: Online | Ticket ID: #PTZ-2-ME-PUR Welcome to the Technical Support Hub Hello. You are likely here because y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-methylphenothiazine by Column Chromatography Role: Senior Application Scientist Status: Online | Ticket ID: #PTZ-2-ME-PUR

Welcome to the Technical Support Hub

Hello. You are likely here because your 2-methylphenothiazine (2-Me-PTZ) purification is not proceeding as planned. Phenothiazine derivatives are deceptively simple to synthesize (often via Bernthsen thionation) but notoriously difficult to purify due to three specific liabilities: oxidation sensitivity , photosensitivity , and basic nitrogen tailing .

This guide is structured to troubleshoot these specific failure modes. We move beyond standard protocols to address why your separation might be failing and how to fix it using field-proven chemistry.

Module 1: Pre-Purification Diagnostics

Before packing your column, run this diagnostic checklist.

Diagnostic ParameterThe "Red Flag" ObservationThe Scientific CauseImmediate Action
TLC Spot Shape Comet-like streaking (tailing).Interaction between the basic thiazine nitrogen and acidic silanol groups on silica.Add 1% Triethylamine (TEA) to your mobile phase.
Crude Color Dark green, black, or deep violet tars.Presence of polymerized byproducts and radical cations (oxidized species).Perform a "Plug Filtration" (see Protocol A) before the main column.
Impurities A fast-moving yellow front (Rf > 0.8 in Hexane).Unreacted elemental sulfur (common in thionation synthesis).Requires a biphasic gradient strategy (see Module 2).

Module 2: Method Development & Protocols

Protocol A: The "Sulfur Flush" Gradient

Target Issue: Removing unreacted sulfur and non-polar tars.

If you synthesized 2-Me-PTZ via thionation (sulfur + diarylamine), your crude contains elemental sulfur. Sulfur has high solubility in non-polar solvents and will co-crystallize with your product if not removed on the column.

The Gradient Strategy:

  • Equilibration: 100% Hexane (or Petroleum Ether).

  • The Flush: Elute with 100% Hexane for 2-3 column volumes (CV).

    • Observation: A yellow band (Sulfur) will elute rapidly near the solvent front.

  • The Product Elution: Switch to Hexane:Toluene (8:2) or Hexane:Ethyl Acetate (9:1) .

    • Reasoning: 2-Me-PTZ is lipophilic but requires slight polarity to move off silica efficiently without tailing.

Protocol B: Neutralized Silica Packing

Target Issue: "The column turned pink/red."

Phenothiazines are electron-rich. Acidic commercial silica (pH ~5-6) can act as a single-electron oxidant, generating the phenothiazinium radical cation (deep red/pink). This destroys your yield.

Step-by-Step Neutralization:

  • Prepare your mobile phase (e.g., Hexane:EtOAc 9:1).

  • Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Slurry pack the silica with this TEA-doped solvent.

  • Flush with 2 CVs of the mobile phase before loading the sample.

    • Mechanism:[1][2] TEA blocks the acidic silanol sites (

      
      ), preventing protonation of the phenothiazine nitrogen and suppressing radical formation [1].
      

Module 3: Troubleshooting & FAQs

Q1: My product band is turning pink/red on the column. Is it decomposing?

Status: CRITICAL Root Cause: On-column oxidation. Silica gel acts as a Lewis acid, facilitating the formation of the pink radical cation or the sulfoxide (which is often more polar). The Fix:

  • Stop the flow.

  • Immediately switch to a mobile phase containing 1% Triethylamine .

  • Cover the column with aluminum foil. Light accelerates this oxidation (photo-oxidation) [2].

  • Elute as quickly as possible. Pro-Tip: If the crude material was already black/violet, the color might just be co-eluting impurities. Collect a drop and check TLC.[1][3][4] If the spot turns pink after drying on the plate, it is air-oxidation, not necessarily column decomposition.

Q2: I see two spots very close together. Is it the 4-methyl isomer?

Status: WARNING Root Cause: Regioisomers. In the thionation of 3-methyldiphenylamine, ring closure can occur at two positions, yielding primarily 2-methylphenothiazine but potentially small amounts of 4-methylphenothiazine [3]. The Fix:

  • Stationary Phase Switch: Silica may not resolve these. Switch to Neutral Alumina (Activity Grade III) . Alumina offers different selectivity and is less acidic, reducing the risk of tailing without needing TEA.

  • Solvent System: Try Toluene:Petroleum Ether (1:4) . Toluene interacts with the

    
    -systems of the isomers differently, often improving separation factor (
    
    
    
    ).
Q3: My sample precipitates when I load it onto the column.

Status: COMMON Root Cause: Solubility mismatch. Phenothiazines are highly soluble in DCM/Chloroform but poorly soluble in Hexane (the starting eluent). The Fix: Use Dry Loading .

  • Dissolve crude 2-Me-PTZ in a minimum amount of DCM.

  • Add silica gel (ratio 1:2 sample-to-silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed column. This prevents the "precipitation cap" that blocks flow and ruins resolution [4].

Module 4: Visualization of Workflows

Workflow 1: The Decision Matrix

Use this logic tree to select your stationary phase and loading method.

G Start Start: Crude 2-Me-PTZ CheckSulfur Contains Elemental Sulfur? Start->CheckSulfur CheckAcid Sensitive to Acid/Oxidation? CheckSulfur->CheckAcid No HexFlush Protocol: 100% Hexane Flush (Remove Sulfur first) CheckSulfur->HexFlush Yes Silica Use Silica Gel CheckAcid->Silica Moderate/Low Alumina Use Neutral Alumina CheckAcid->Alumina High Sensitivity AddTEA Add 1% Triethylamine (Neutralize Silica) Silica->AddTEA Prevent Tailing/Oxidation Standard Standard Gradient (Hex:EtOAc) Alumina->Standard HexFlush->CheckAcid AddTEA->Standard

Caption: Decision matrix for selecting stationary phase and mobile phase modifiers based on crude composition.

Workflow 2: The Oxidation Defense Mechanism

Understanding why we add Triethylamine (TEA).

G Silica Acidic Silica (Si-OH) Interaction Proton Transfer / SET Silica->Interaction Protected Capped Silanol (Si-O-H...NEt3) Silica->Protected With TEA PTZ 2-Me-PTZ (Electron Rich) PTZ->Interaction SafeElution Safe Elution PTZ->SafeElution Radical Pink Radical Cation (Yield Loss) Interaction->Radical Oxidation TEA Triethylamine (Base) TEA->Silica Pre-treatment Protected->SafeElution No Oxidation

Caption: Mechanism of action for Triethylamine (TEA) in preventing on-column oxidation of phenothiazines.

Module 5: Summary Data & Reference

Recommended Solvent Systems
Mobile Phase CompositionPolarityApplication
Hexane (100%) Very LowEluting elemental sulfur and highly non-polar impurities.
Hexane : Toluene (8:2) LowSeparation of 2-Me-PTZ from close isomers. Excellent for

-

selectivity.
Hexane : EtOAc (9:1) MediumStandard purification. Requires TEA (1%) to prevent tailing.
DCM : MeOH (95:5) HighDo NOT use. Too polar; will elute sulfoxides and tars.
References
  • Okafor, C. O. (1986). The Chemistry of Phenothiazines. In Heterocyclic Chemistry.
  • Motten, A. G., & Chignell, C. F. (1983). Spectroscopic studies of cutaneous photosensitizing agents—III. Spin trapping of photolysis products from chlorpromazine and related phenothiazines. Photochemistry and Photobiology.[5] (Discusses the formation of radical cations upon light exposure).

  • Gupta, R. R., & Kumar, M. (1988). Synthesis, Properties, and Reactions of Phenothiazines. In Phenothiazines and 1,4-Benzothiazines. Elsevier. (Details the Bernthsen thionation and isomeric product distributions).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. (General reference for dry loading and slurry packing protocols).

  • Massie, S. P. (1954). The Chemistry of Phenothiazine. Chemical Reviews, 54(4), 797–833. (Foundational text on the stability and reactivity of the phenothiazine nucleus).

Sources

Troubleshooting

Troubleshooting N-alkylation of sterically hindered phenothiazines

Welcome to the PhenoTech Technical Support Center. This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the N-alkylation of sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PhenoTech Technical Support Center. This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the N-alkylation of sterically hindered phenothiazines.

Due to the unique structural and electronic properties of the phenothiazine core, standard substitution protocols often fail. This guide synthesizes mechanistic causality with validated methodologies to help you troubleshoot low yields, side reactions, and degradation.

Diagnostic Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve your specific reaction failure.

TroubleshootingWorkflow Start N-Alkylation of Phenothiazine Reaction Analysis Issue Primary Issue Detected? Start->Issue LowYield Low Yield / Unreacted Starting Material Issue->LowYield Incomplete Conversion Oxidation Dark Mixture / Oxidative Degradation Issue->Oxidation Color Change SideProd Alkene Byproducts / Elimination Issue->SideProd Impurities on TLC/NMR Cause1 Steric Hindrance at N-10 Butterfly Conformation LowYield->Cause1 Cause2 Aerobic Oxidation of Electron-Rich Core Oxidation->Cause2 Cause3 Overly Strong Base (e.g., NaNH2, NaH) SideProd->Cause3 Sol1 Implement Microwave Assisted Synthesis Cause1->Sol1 Sol3 Switch to Phase Transfer Catalysis (PTC) Cause1->Sol3 Sol2 Strict Inert Atmosphere & Degassed Solvents Cause2->Sol2 Cause3->Sol1 Cause3->Sol3

Diagnostic workflow for troubleshooting phenothiazine N-alkylation issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my N-alkylation stall, returning >80% unreacted phenothiazine when using bulky alkyl halides? Expert Insight: Phenothiazines possess a unique "butterfly" non-planar conformation, characterized by a bending angle of approximately 135° along the S-N axis[1]. This inherent geometry, combined with the electron-rich nature of the heteroatoms, creates significant steric hindrance around the N-10 equatorial position. When a sterically demanding alkyl halide is introduced, the transition state energy for a standard


 substitution becomes prohibitively high.
Resolution:  Conventional thermal heating is often insufficient. Transitioning to Microwave-Assisted Organic Synthesis (MAOS)  provides rapid, localized superheating that overcomes this activation energy barrier, drastically reducing reaction times and pushing the reaction to completion[2].

Q2: I am using Sodium Amide (


) or Sodium Hydride (

) as a base, but I'm observing extensive alkene byproducts and low product yield. How can I fix this?
Expert Insight: While

and

are strong enough to deprotonate the N-10 amine, they are also highly basic and hard nucleophiles. In the presence of sterically hindered alkyl halides, these bases promote E2 elimination (dehydrohalogenation) rather than the desired

substitution[2]. Resolution: Switch to Phase Transfer Catalysis (PTC) . Using a biphasic system (e.g., 50% aqueous

and an organic solvent) with a catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) allows for the continuous generation of a lipophilic phenothiazine anion. This creates a softer, highly nucleophilic environment that heavily favors substitution over elimination[3][4].

Q3: My reaction mixture turns dark green/black immediately upon adding the base, and NMR shows a complex mixture. What is happening? Expert Insight: The electron-rich phenothiazine core is highly susceptible to one-electron oxidation. Under basic conditions and in the presence of trace oxygen, the molecule rapidly oxidizes to form stable, intensely colored radical cations or sulfoxides[1]. Resolution: The protocol must be executed as a self-validating air-free system. Use strictly anhydrous, degassed solvents (sparged with Argon for 30 minutes). Add the base at 0°C under a positive pressure of Argon. Self-validation: A successful deprotonation without oxidation will yield a pale yellow/orange anion solution, not a dark green/black mixture.

Quantitative Protocol Comparison

To guide your methodology selection, the following table summarizes the performance metrics of various N-alkylation protocols for phenothiazines[2][4].

MethodologyBase / CatalystSolventTemp / TimeTypical YieldPrimary Advantage
Classical Thermal

or

Toluene / BenzeneReflux / 24-48h40 - 60%Utilizes standard reagents; however, prone to high elimination byproducts.
Phase Transfer Catalysis (PTC) 50% aq.

/ TBAHS
4-Methylpentan-2-oneAmbient / 48h~70%Avoids harsh bases and minimizes alkene formation. Highly scalable.
Microwave-Assisted

or

DMF or Solvent-Free800W / 1h65 - 85%Overcomes severe steric hindrance; extremely fast reaction times.

Validated Experimental Methodologies

Protocol A: Microwave-Assisted N-Alkylation (High-Throughput for Hindered Substrates)

This protocol utilizes localized microwave heating to overcome the steric barriers of bulky alkylating agents, replacing hazardous strong bases with mild carbonates[2].

Materials:

  • Phenothiazine derivative (1.0 eq, 10 mmol)

  • Alkyl halide (1.5 eq, 15 mmol)

  • Anhydrous Sodium Carbonate (

    
    ) (3.0 eq, 30 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled microwave-safe quartz vial equipped with a magnetic stir bar, add the phenothiazine derivative and

    
    .
    
  • Solvent & Reagent Addition: Purge the vial with Argon for 5 minutes. Add anhydrous DMF followed by the alkyl halide. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 800 W, with a temperature limit of 120°C. Irradiate for 15-minute intervals. Self-Validation Check: Monitor reaction progress by checking TLC (Hexane/Ethyl Acetate 7:3) between intervals. Total reaction time is typically 45-60 minutes.

  • Quenching: Allow the vial to cool to room temperature. Carefully uncap and dilute the mixture with 50 mL of chilled deionized water to precipitate the product and dissolve the inorganic salts.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography.
    
Protocol B: Phase-Transfer Catalysis (PTC) (Scale-Up Friendly)

PTC is ideal for minimizing dehydrohalogenation of the alkyl halide and avoiding the oxidative degradation associated with strong hydride bases[3][4].

Materials:

  • Phenothiazine derivative (1.0 eq, 10 mmol)

  • Alkyl halide (3.0 eq, 30 mmol)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq, 1 mmol)

  • 4-Methylpentan-2-one (MIBK) (40 mL)

  • 50% (w/w) Aqueous Sodium Hydroxide (

    
    ) (40 mL)
    

Step-by-Step Procedure:

  • Biphasic Setup: In a 250 mL round-bottom flask, dissolve the phenothiazine derivative and the alkyl halide in 40 mL of MIBK.

  • Catalyst Addition: Add 1 mmol of TBAHS to the organic layer. Begin vigorous magnetic stirring (>800 rpm) to ensure maximum interfacial surface area.

  • Base Addition: Slowly add 40 mL of the 50% aqueous

    
     solution. Self-Validation Check: The mixture must form a fine, consistent emulsion. The organic layer will adopt a slight color change indicating the formation of the lipophilic ion pair, but should remain free of black oxidative degradation byproducts.
    
  • Reaction: Stir the emulsion at ambient temperature (or mild heating up to 50°C for extremely hindered substrates) for 24-48 hours. Monitor organic layer aliquots via HPLC or TLC.

  • Work-up: Transfer to a separatory funnel and dilute with 50 mL of water and 50 mL of Ethyl Acetate. Separate the organic phase, wash extensively with water until the aqueous wash is neutral (pH ~7), dry over

    
    , and evaporate the solvent.
    

References

  • Gozlan, I., Ladkani, D., Halpern, M., Rabinovitz, M., & Avnir, D. "Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine." The Hebrew University of Jerusalem. URL: [Link]

  • Andac, C. (2020). "Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity." ACG Publications. URL: [Link]

  • Authors (2022). "Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation." PMC / NIH. URL: [Link]

  • Authors (2020). "Structure-induced optoelectronic properties of phenothiazine-based materials." RSC Publishing. URL: [Link]

Sources

Optimization

Technical Support Center: Understanding and Troubleshooting the Decomposition of 2-Methylphenothiazine Radical Cation in Air

Welcome to the technical support center for researchers working with phenothiazine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and decomposition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with phenothiazine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and decomposition of the 2-methylphenothiazine radical cation (2-MPT•+) when exposed to air. Our goal is to equip you with the foundational knowledge and practical solutions to mitigate experimental challenges, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Knowledge - FAQs about 2-MPT•+ Stability

This section addresses the fundamental principles governing the generation, stability, and degradation of the 2-methylphenothiazine radical cation.

Q1: How is the 2-methylphenothiazine radical cation (2-MPT•+) typically generated?

A: The 2-MPT radical cation is generated by a one-electron oxidation of the neutral 2-methylphenothiazine molecule. This can be achieved through two primary methods:

  • Electrochemical Oxidation: Cyclic voltammetry (CV) is a common technique where an oxidation potential is applied to a solution of 2-MPT, typically around +3.7 V vs Li/Li⁺.[1] This method allows for precise control and in-situ characterization of the radical cation. The process is known to be highly reversible, indicating the intrinsic stability of the MPT•+ species under ideal conditions.[1][2]

  • Chemical Oxidation: Strong chemical oxidants can be used to generate the radical cation in solution for spectroscopic or reactivity studies. A common choice is antimony(V) chloride (SbCl₅), which effectively oxidizes the phenothiazine core.[3]

The successful generation of the radical cation is often accompanied by a distinct color change in the solution, typically to a reddish-brown or deep blue, depending on the specific derivative and solvent.[3][4]

Q2: What makes the phenothiazine radical cation generally stable?

A: The noteworthy stability of the phenothiazine radical cation is a primary reason for its widespread use in applications ranging from pharmaceuticals to energy storage.[1][2][5] This stability arises from several key structural features:

  • Extensive π-Conjugation: The tricyclic aromatic structure of the phenothiazine core allows the unpaired electron and the positive charge of the radical cation to be extensively delocalized across the entire molecule. This delocalization significantly lowers the energy of the radical species, making it less reactive.

  • Planarization: Upon oxidation, the "bent" or "butterfly" conformation of the neutral phenothiazine molecule tends to flatten. This geometric relaxation contributes to the stabilization of the oxidized state.

  • Substituent Effects: The nature of the substituent at the N-10 position and on the aromatic rings can be tailored to further enhance stability or tune redox potentials.[6][7]

Q3: What are the primary factors that influence the stability of 2-MPT•+?

A: While inherently stable, the longevity of 2-MPT•+ is highly sensitive to its environment. Researchers must control several factors to prevent premature decomposition.

FactorEffect on 2-MPT•+ StabilityRationale & Recommendations
Atmosphere High Impact (Negative) Oxygen (O₂) and water (H₂O) from the air are the primary drivers of decomposition. O₂ can participate in radical chain reactions, while H₂O can act as a nucleophile.[8][9] Recommendation: Always handle 2-MPT•+ solutions under an inert atmosphere (e.g., Argon or Nitrogen).
Solvent High Impact The presence of nucleophilic impurities, particularly water, in the solvent can lead to rapid degradation.[8][9] The choice of solvent can also affect the redox potential and solubility. Recommendation: Use high-purity, anhydrous solvents. Degas solvents prior to use to remove dissolved oxygen.
Presence of Nucleophiles High Impact (Negative) Nucleophiles attack the electron-deficient radical cation, leading to products like sulfoxides or hydroxylated derivatives.[8] This is a major decomposition pathway. Recommendation: Avoid sources of nucleophiles. If working in aqueous buffers, be aware that this pathway is likely and study its kinetics.
Temperature Medium Impact Increased temperature accelerates the rates of chemical decomposition reactions.[1] Recommendation: Conduct experiments at controlled, and if possible, lower temperatures to enhance the lifetime of the radical cation.
Light Exposure Medium Impact Phenothiazine derivatives can be photosensitive. Photochemical reactions can provide an alternative pathway for degradation. Recommendation: Protect solutions from direct light by using amber vials or covering glassware with aluminum foil.
Q4: What is the proposed decomposition pathway for 2-MPT•+ in the presence of air?

A: In an aerobic environment, the decomposition of 2-MPT•+ is not a single reaction but a cascade of events involving both oxygen and water. While the radical cation (2-MPT•+) is relatively stable, its reaction with atmospheric components initiates degradation. The most commonly reported pathway for phenothiazine radical cations in the presence of water involves nucleophilic attack.[8][9]

The mechanism is believed to proceed as follows:

  • Generation: Neutral 2-MPT is oxidized to the colored radical cation, 2-MPT•+.

  • Nucleophilic Attack: A water molecule from the air or residual solvent acts as a nucleophile, attacking the electron-deficient radical cation.

  • Intermediate Formation: This leads to the formation of unstable intermediates.

  • Reaction with Oxygen & Disproportionation: Subsequent reaction with molecular oxygen (O₂) and disproportionation reactions involving another radical cation molecule lead to the final products. The most common products identified are the corresponding sulfoxide and the regenerated parent phenothiazine.[8] Studies on various phenothiazine tranquilizers showed they reacted to form 0.5 mol of sulfoxide and 0.5 mol of the parent drug per mole of the initial radical.[8]

DecompositionPathway cluster_main Proposed Decomposition in Air 2MPT 2-Methylphenothiazine (Neutral) 2MPT_RC 2-MPT Radical Cation (2-MPT•+) 2MPT->2MPT_RC -1e⁻ (Oxidation) Intermediate Intermediate Complex 2MPT_RC->Intermediate + H₂O, O₂ (Nucleophilic Attack) Products Decomposition Products Intermediate->Products Sulfoxide 2-Methylphenothiazine Sulfoxide Products->Sulfoxide Parent 2-Methylphenothiazine (Regenerated) Products->Parent

Caption: Proposed decomposition pathway of 2-MPT•+ in air.

Section 2: Experimental & Troubleshooting Guide

This section provides practical advice for identifying and resolving common issues encountered during experimentation with 2-MPT•+.

Subsection 2.1: Monitoring Decomposition
Q5: My cyclic voltammogram for 2-MPT oxidation shows irreversible behavior. What does this mean?

A: An ideal, stable radical cation will exhibit a chemically reversible wave in cyclic voltammetry (CV), meaning the ratio of the cathodic peak current (ipc) to the anodic peak current (ipa) is close to 1. If you observe that the reduction peak (cathodic) is significantly smaller than the oxidation peak (anodic) or is absent altogether, it indicates that the electrochemically generated 2-MPT•+ is being consumed by a chemical reaction on the timescale of your experiment.[1][4] This "electrochemical-chemical (EC)" mechanism is a classic sign of radical cation instability and decomposition.

Troubleshooting Steps:

  • Increase Scan Rate: A faster scan rate may "outrun" the chemical reaction, making the wave appear more reversible. This confirms an EC mechanism.

  • Check Your System: Ensure your solvent and electrolyte are rigorously dried and deoxygenated. Contaminants are a common cause of irreversibility.

  • Lower the Temperature: Reducing the temperature will slow down the follow-up chemical reaction, which can improve reversibility.[1]

Q6: How can I use UV-Vis-NIR spectroscopy to monitor the stability of my 2-MPT•+ solution?

A: UV-Vis-NIR spectroscopy is an excellent tool for monitoring the stability of your radical cation, as both the neutral species and the radical cation have distinct and strong absorption bands.[3][6]

Procedure:

  • Generate the 2-MPT•+ solution either chemically or electrochemically.

  • Immediately record an initial absorption spectrum. Phenothiazine radical cations typically exhibit new, strong absorption bands in the visible and near-infrared (NIR) regions (around 700-900 nm).[3]

  • Monitor the spectrum over time. A stable radical cation will show little to no change in its absorption profile.

  • If the species is decomposing, you will observe a decrease in the intensity of the radical cation's characteristic absorption peaks and potentially the reappearance or increase of the absorption peaks corresponding to the neutral parent molecule.[6]

SpeciesTypical λmax (nm)Appearance
Neutral Phenothiazines250-320 nmColorless solution
Phenothiazine Radical Cations500-525 nm and/or 700-900 nmIntensely colored solution

Note: Exact λmax values are dependent on substitution and solvent. Data compiled from multiple sources.[3][7]

Subsection 2.2: Common Problems & Solutions
Q7: I observe a rapid color change in my 2-MPT•+ solution upon exposure to air. What is happening and how can I prevent it?

A: The intense color of your solution is the visual signature of the 2-MPT•+ radical cation. A rapid fading of this color upon exposure to air is a clear indication of decomposition. The radical cation is reacting with oxygen and/or water, converting it back to the colorless neutral form or to other non-colored byproducts.

Solutions:

  • Primary Solution: Exclude Air. The most critical step is to maintain an inert atmosphere. Prepare and handle your solutions in a glovebox or by using Schlenk line techniques to rigorously exclude O₂ and H₂O.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Even solvents with low water content can introduce enough nucleophile to cause significant degradation over time.

  • Work Quickly: If you must handle the solution briefly in the air, do so quickly and keep the container sealed whenever possible.

TroubleshootingWorkflow start Observing 2-MPT•+ Instability q1 Is the CV wave irreversible? start->q1 q2 Is the solution color fading rapidly? start->q2 q3 Are unexpected products (e.g., sulfoxides) detected? start->q3 a1 Likely Cause: Follow-up chemical reaction (EC mechanism). Action: 1. Increase CV scan rate. 2. Lower temperature. 3. Verify solvent/electrolyte purity. q1->a1 Yes a2 Likely Cause: Reaction with atmospheric O₂ and/or H₂O. Action: 1. Work under inert atmosphere (N₂, Ar). 2. Use anhydrous, degassed solvents. 3. Protect from light. q2->a2 Yes a3 Likely Cause: Nucleophilic attack by H₂O and oxidation. Action: 1. Rigorously dry all reagents/solvents. 2. Handle under inert atmosphere. 3. Characterize byproducts to confirm pathway. q3->a3 Yes

Caption: Troubleshooting workflow for 2-MPT•+ instability issues.

Q8: My analytical results (LC-MS, NMR) show unexpected products like sulfoxides. Why are these forming?

A: The detection of 2-methylphenothiazine sulfoxide is a definitive sign of oxidative degradation in the presence of an oxygen source. As discussed in the decomposition pathway (Q4), the reaction of the radical cation with water and oxygen leads directly to sulfoxide formation.[8][9] This is not an unexpected byproduct but rather the hallmark product of this specific degradation mechanism. Its presence confirms that your experimental setup has not successfully excluded air and moisture.

Section 3: Protocols & Workflows

Protocol 1: Electrochemical Generation and Monitoring of 2-MPT•+ by Cyclic Voltammetry

Objective: To generate 2-MPT•+ and assess its stability electrochemically.

Materials:

  • Three-electrode cell (Working: Glassy Carbon or Pt; Reference: Ag/AgCl or Ag/Ag⁺; Counter: Pt wire)

  • Potentiostat

  • Anhydrous, electrolyte-grade solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • 2-methylphenothiazine (2-MPT)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Preparation: Prepare a 1-5 mM solution of 2-MPT in the solvent containing 0.1 M supporting electrolyte.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution for the duration of the experiment.

  • CV Setup: Assemble the three-electrode cell and connect it to the potentiostat.

  • Initial Scan: Run a cyclic voltammogram at a scan rate of 100 mV/s. Scan to a potential sufficiently positive to oxidize the 2-MPT (e.g., +1.0 V vs Ag/AgCl) and then reverse the scan.

  • Analysis: Examine the resulting voltammogram. Look for a reversible redox wave corresponding to the 2-MPT/2-MPT•+ couple. Calculate the ipc/ipa ratio. A ratio near 1 indicates good stability on the CV timescale.

  • Troubleshooting Scan: If the wave is irreversible (ipc/ipa << 1), increase the scan rate (e.g., to 200, 500, 1000 mV/s) and observe if the reversibility improves.

References

  • A stable, highly oxidizing radical c
  • Sackett, P. H., & McCreery, R. L. (1979). Effect of Structure on Phenothiazine Cation Radical Reactions in Aqueous Buffers. Journal of Medicinal Chemistry, 22(12), 1447-1453.
  • An Air‐Stable, Neutral Phenothiazinyl Radical with Substantial Radical Stabilization Energy. (2020).
  • E-Ci, L., et al. (2015).
  • Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of the American Chemical Society.
  • Barra, M., et al. (1997). Spectra of radical cations of phenothiazine derivatives in solution and solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • (In)stability of 10-Methylphenothiazine Cations in Common Electrolytes. (2025).
  • N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. (2024). MDPI.
  • Unlocking twofold oxidation in phenothiazine polymers for application in symmetric all-organic anionic b
  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation B

Sources

Troubleshooting

Separation of 2-methylphenothiazine from diphenylamine byproducts

Topic: Separation of 2-methylphenothiazine (2-MPT) from diphenylamine (DPA) byproducts. Ticket ID: #PUR-2MPT-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Hub You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 2-methylphenothiazine (2-MPT) from diphenylamine (DPA) byproducts. Ticket ID: #PUR-2MPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely performing a Bernthsen thionation (sulfur + iodine catalyst) on 3-methyldiphenylamine. The persistent presence of unreacted diphenylamine (DPA) is the most common bottleneck in this synthesis.

Because 2-MPT and DPA share similar lipophilic profiles (both are aromatic amines soluble in organic solvents), standard extraction often fails. This guide provides three tiered protocols to resolve this separation based on the scale and purity requirements of your workflow.

Quick Diagnostic: Which Protocol Do You Need?
Current Status Observed Symptom Recommended Protocol
Crude Reaction Mass Dark, tarry solid; smells of sulfur/amine.Protocol A: Steam Distillation (Bulk Removal)
Semi-Pure Solid Yellow/Green solid; TLC shows fast-moving impurity.Protocol B: Flash Chromatography (High Purity)
Crystalline Product Melting point is depressed (<160°C); "oiling out" occurs.Protocol C: Fractional Recrystallization (Final Polish)
Protocol A: Bulk Removal via Steam Distillation

Best for: Removing large excesses of unreacted DPA (10-30%) from the crude melt before chromatography.

The Science: Diphenylamine is steam-volatile due to its relatively high vapor pressure and low melting point (53°C). Phenothiazines, being tricyclic and significantly heavier (MP >160°C), are not steam volatile. This physical property allows for a solvent-free separation.

Step-by-Step Workflow:

  • Preparation: Place the crude reaction mass in a round-bottom flask. Add water (approx.[1] 10mL per gram of crude).

  • Basification: Add 10% NaOH solution until pH > 10.

    • Reasoning: This ensures any acidic byproducts (sulfides) are solubilized and prevents the protonation of the amine, keeping DPA volatile.

  • Distillation: Pass vigorous steam through the mixture or reflux with a Dean-Stark trap filled with water.

  • Observation: Oily drops of DPA will distill over and solidify in the condenser/receiver. Continue until the distillate is clear.

  • Recovery: The 2-MPT remains in the boiling flask as a solid precipitate. Filter and dry.[1][2]

Protocol B: Flash Chromatography (The Precision Method)

Best for: Isolating >99% pure 2-MPT for biological screening.

The Science: While both compounds are non-polar, the sulfur atom and the rigid tricyclic structure of 2-MPT induce a slightly higher polarity and interaction with silica compared to the freely rotating phenyl rings of DPA.

TLC Method Development:

  • Stationary Phase: Silica Gel 60 (F254).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Visualization: UV (254 nm).[3][4] DPA often appears violet/grey; 2-MPT appears bright yellow/green (fluorescent).

Separation Data Table:

CompoundRf (100% Hexane)Rf (9:1 Hexane:EtOAc)Polarity Note
Diphenylamine (Impurity) 0.40 - 0.500.85Elutes First (Low interaction with SiO₂)
2-Methylphenothiazine 0.05 - 0.100.35 - 0.45Elutes Second (Higher retention)

Troubleshooting the Column:

  • Issue: Spots are streaking or overlapping.

  • Fix: Pre-wash the silica column with 1% Triethylamine in Hexane. Both compounds are amines; the basic wash neutralizes acidic sites on the silica that cause protonation and streaking.

ChromatographyWorkflow start Crude Mixture (2-MPT + DPA) tlc Run TLC (9:1 Hexane:EtOAc) start->tlc decision Rf Difference > 0.2? tlc->decision col_prep Column Prep: Silica neutralized with 1% Et3N decision->col_prep Yes redev Adjust Solvent: Try Toluene:Hexane (1:1) decision->redev No elution Gradient Elution: 100% Hex -> 90:10 Hex:EtOAc col_prep->elution fraction1 Fraction 1: Diphenylamine (Discard) elution->fraction1 fraction2 Fraction 2: 2-Methylphenothiazine (Collect) fraction1->fraction2 redev->tlc

Figure 1: Decision tree for chromatographic separation of phenothiazine derivatives.

Protocol C: Fractional Recrystallization

Best for: Final polishing of >5g batches.

The Science: DPA is highly soluble in alcohols even at room temperature. Phenothiazines have a steep solubility curve—soluble in hot ethanol but insoluble in cold. We exploit this "solubility gap."

Solubility Matrix:

SolventDiphenylamine (Impurity)2-Methylphenothiazine (Target)Suitability
Ethanol (Cold) SolubleInsolubleExcellent
Ethanol (Hot) Very SolubleSolubleExcellent
Toluene Very SolubleSolublePoor (Co-crystallization risk)
Water InsolubleInsolublePoor

Procedure:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Critical Step: Allow the solution to cool slowly to room temperature. Do not place immediately in ice.

    • Why? Rapid cooling traps DPA in the crystal lattice (occlusion). Slow cooling allows the more stable 2-MPT crystal lattice to exclude the DPA impurity.

  • Once room temperature is reached, move to 4°C for 2 hours.

  • Filter the yellow/green needles. The filtrate (mother liquor) contains the DPA.

  • Wash the crystals with cold ethanol.

Frequently Asked Questions (FAQs)

Q: My product turned green/black during drying. Is it ruined? A: Not necessarily. Phenothiazines are easily oxidized to radical cations (which are deeply colored) in the presence of light and air.

  • Fix: Recrystallize again in the presence of a pinch of sodium metabisulfite (antioxidant) or dry under vacuum in the dark.

Q: I see a spot at the baseline on my TLC. What is it? A: This is likely the "sulfoxide" derivative or polymerized tars from the Bernthsen fusion. These are much more polar than 2-MPT. They will remain on the silica column and are easily removed during Protocol B.

Q: Can I use sublimation? A: Yes, but with caution. DPA sublimes at a much lower temperature/pressure than 2-MPT. You can perform "vacuum sublimation" at 60-80°C (high vacuum) to strip the DPA, leaving the 2-MPT behind. If you heat too high (>150°C), the 2-MPT will also sublime, leading to re-mixing.

References
  • Bernthsen Synthesis & Derivatives: Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews, 54(5), 797–833.

  • Purification Methodologies: US Patent 2,887,482. "Purification of Phenothiazine." (Describes the removal of DPA via distillation and chemical treatment).

  • TLC Systems: P. Mitchell. "Separation of Phenothiazine Derivatives." Journal of Chromatography A.

  • Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11487, Diphenylamine.[5]

Sources

Optimization

Handling light sensitivity of 2-methylphenothiazine samples

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Light-Sensitive Samples Welcome to the technical support center for 2-methylphenothiazine. This guide is designed to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Light-Sensitive Samples

Welcome to the technical support center for 2-methylphenothiazine. This guide is designed to provide in-depth, practical advice on the handling, storage, and analysis of this light-sensitive compound. As Senior Application Scientists, we understand that experimental success hinges on sample integrity. This resource combines established protocols with the underlying scientific principles to empower you to mitigate risks associated with photodegradation.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the stability of 2-methylphenothiazine.

Q1: Why is 2-methylphenothiazine considered light-sensitive?

The photosensitivity of 2-methylphenothiazine is rooted in its core chemical structure. The phenothiazine ring system, a tricyclic scaffold containing nitrogen and sulfur heteroatoms, is electron-rich. This configuration makes it susceptible to photo-oxidation. When exposed to light, particularly ultraviolet (UV) and short-wavelength visible light (300-500 nm), the molecule can absorb energy, leading to the formation of excited states that readily react with oxygen.[1][2] This process can generate reactive intermediates and ultimately lead to the formation of degradation products.

Q2: What are the primary photodegradation products of 2-methylphenothiazine?

Studies on the photodecomposition of 2-methylphenothiazine in solution have identified two main types of degradation products when irradiated with UV light (e.g., 365 nm)[1]:

  • 2-Methylphenothiazine Sulphoxide: This is a common oxidation product for many phenothiazine derivatives, where the sulfur atom in the central ring is oxidized.[1]

  • Dimeric Products: The formation of dimers, where two molecules of 2-methylphenothiazine link together, has also been observed.[1]

The accumulation of these impurities can interfere with experimental results, alter the compound's biological activity, and pose safety risks.

Q3: What are the tell-tale signs of sample degradation?

While analytical confirmation is essential, visual inspection can provide initial clues:

  • Color Change: Pure phenothiazine is typically a greenish-yellow crystalline solid.[3] Degradation often results in a darkening of the material, which may appear more brownish or discolored.

  • Inconsistent Solubility: The presence of insoluble particulates in a freshly prepared solution can indicate the formation of less soluble degradation products or polymers.

  • Variable Analytical Results: The most reliable indicator is a lack of reproducibility in analytical data, such as chromatography peak areas, or the appearance of unexpected peaks.[2]

Q4: What are the ideal storage conditions for solid and solution-based samples?

Proper storage is the first line of defense against photodegradation. Recommendations vary slightly between solid and solution forms.

Sample Form Recommended Storage Conditions Rationale
Solid (Powder) Store at 2-8°C in a tightly sealed, amber glass vial or a container fully wrapped in aluminum foil.[4] Store in a dark, dry location.[5][6]Low temperatures slow down all chemical reactions, including degradation. Opaque or amber containers block UV and visible light, preventing photo-excitation.[7][8]
Stock Solutions Prepare fresh whenever possible. If storage is necessary, store as single-use aliquots in tightly sealed amber vials at -20°C for up to one month.[9] Protect from light at all times.Dissolved molecules are more mobile and susceptible to degradation. Aliquoting prevents repeated freeze-thaw cycles which can degrade the initiator and introduce moisture.[10]
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Issue 1: My experimental results are inconsistent and not reproducible. Could photodegradation be the cause?

Yes, this is a classic symptom of sample degradation. If your 2-methylphenothiazine sample has been compromised, its effective concentration will be lower than expected, and the presence of degradants could interfere with your assay.

Troubleshooting Workflow

G start Inconsistent Experimental Results q1 Were samples and solutions rigorously protected from light at all stages? start->q1 yes_q1 YES q1->yes_q1 Yes no_q1 NO q1->no_q1 No action2 Perform sample integrity check using a stability-indicating method like HPLC. (See Protocol 3) yes_q1->action2 action1 Review and implement strict light-protection protocols. (See Protocol 1 & 2) no_q1->action1 action1->action2 q2 Does HPLC analysis show significant degradation (>2% impurities)? action2->q2 yes_q2 YES q2->yes_q2 Yes no_q2 NO q2->no_q2 No action3 Discard compromised stock. Procure fresh, certified 2-methylphenothiazine. yes_q2->action3 action4 Degradation is unlikely the root cause. Investigate other experimental variables (e.g., reagents, instrument calibration). no_q2->action4

Caption: Troubleshooting inconsistent results.

Issue 2: How do I handle and weigh the solid powder without causing degradation?

Even brief exposure to intense laboratory light can initiate degradation. The key is to minimize light exposure at every step.

Protocol 1: Proper Handling and Weighing of Solid 2-Methylphenothiazine
  • Prepare the Workspace: Whenever possible, perform handling in a designated low-light area. Turn off or dim overhead lights. Use a red or yellow safelight, as these longer wavelengths are less energetic and less likely to be absorbed by the compound.[2][11]

  • Gather Materials: Have all necessary tools ready before retrieving the sample from storage: amber vials, spatulas, and a calibrated analytical balance.

  • Equilibrate Sample: Before opening, allow the container to warm to room temperature for at least 60 minutes.[9] This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.

  • Weigh Quickly and Efficiently: Open the container, quickly weigh the desired amount of powder directly into a tared amber vial, and immediately seal both the stock and the new vial.

  • Return to Storage: Promptly return the main stock container to its recommended storage conditions (2-8°C, dark).[4]

Issue 3: What is the best way to prepare a stock solution?

Solutions are particularly vulnerable. The solvent can facilitate reactions, and molecules are fully exposed to any penetrating light.

Protocol 2: Preparation of a Standard Solution under Light-Protected Conditions
  • Glassware Selection: Use low-actinic (amber) volumetric flasks and glassware exclusively.[2][8] For added protection, you can wrap the flask in aluminum foil.[7]

  • Solvent Degassing (Optional but Recommended): If your downstream application is sensitive to oxidation, degassing the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes can remove dissolved oxygen, a key reactant in photodegradation.

  • Dissolution: Add the weighed 2-methylphenothiazine to the volumetric flask. Add a portion of the solvent, sonicate briefly in a foil-covered beaker or swirl gently in a dark area until fully dissolved.

  • Final Volume: Bring the solution to its final volume with the solvent, cap tightly, and invert several times to ensure homogeneity.

  • Immediate Use or Storage: Use the solution immediately. If storage is required, follow the aliquotting and storage recommendations in the FAQ section.

Issue 4: How can I definitively check the purity of my sample and quantify degradation?

Visual inspection is not enough. A quantitative, stability-indicating analytical method is required to separate and quantify 2-methylphenothiazine from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[12][13]

Photodegradation Pathway of 2-Methylphenothiazine

G cluster_products Degradation Products parent 2-Methylphenothiazine reagents UV Light (e.g., 365 nm) + O₂ parent->reagents sulphoxide 2-Methylphenothiazine Sulphoxide dimer Dimeric Product reagents->sulphoxide reagents->dimer

Caption: Primary photodegradation pathways.[1]

Protocol 3: Assessing Sample Integrity via HPLC
  • Prepare a Control: Using a fresh, unopened vial of 2-methylphenothiazine, prepare a standard solution of known concentration (e.g., 1 mg/mL) following Protocol 2. This will serve as your t=0 or reference standard.

  • Prepare the Test Sample: Prepare a solution of your suspect sample at the same concentration, also following Protocol 2.

  • HPLC Analysis: Analyze both the control and test samples using a validated stability-indicating HPLC-UV method. A typical method might involve:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water/buffer.

    • Detection: UV detector set to the λmax of 2-methylphenothiazine (e.g., ~258 nm).[14]

  • Data Analysis:

    • In the chromatogram for the control sample, you should observe a single major peak corresponding to 2-methylphenothiazine.

    • In the chromatogram for the test sample, compare the peak area of the main peak to the control. A significantly lower area suggests degradation.

    • Look for the appearance of new peaks, which are likely degradation products. The primary degradant, the sulphoxide, will typically have a different retention time.

    • Calculate the purity of your sample by dividing the peak area of 2-methylphenothiazine by the total area of all peaks. A purity below 98% may warrant discarding the sample.

References
  • Mitchell, J. C. (1981). Photodecomposition of some substituted phenothiazines. Journal of Pharmacy and Pharmacology, 33(4), 242-243. [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Pharmaffiliates. 2-Methylphenothiazine Product Information. [Link]

  • Cowan, C. R., et al. (2025, January 17). (In)stability of 10-Methylphenothiazine Cations in Common Electrolytes. ACS Publications. [Link]

  • ResearchGate. N-methylphenothiazine as stable and low-cost catholyte for nonaqueous organic redox flow battery. [Link]

  • Ravin, L. J., Kennon, L., & Swintosky, J. V. (1958). A note on the photosensitivity of phenothiazine derivatives. Journal of the American Pharmaceutical Association, 47(10), 760. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Defense Technical Information Center. (1956). Synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • Cháirez-Hernández, I., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 73-81. [Link]

  • ResearchGate. (2023, December 18). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]

  • Gupta, S., Al-Omran, F., & Al-Saleh, B. (1987). Recent Advances in the Synthesis of Phenothiazines. HETEROCYCLES, 26(1). [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Burgess, M., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A, 5(43), 22595-22600. [Link]

  • ncchem. (2022, December 30). PHENOTHIAZINE SYNTHESIS. YouTube. [Link]

  • ResearchGate. (2024, April 22). Ultra-high cycling stability of poly(vinylphenothiazine) as a battery cathode material resulting from π-π Interactions. [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • ResearchGate. (2025, December 5). Synthesis of 1- and 3-methyl phenothiazines. [Link]

  • Starry, H. (2026, February 26). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Oriental Journal of Chemistry. (2018). Titanium dioxide as a Catalyst for Photodegradation of Various Concentrations of Methyl Orange and Methyl Red dyes using Hg Vapour Lamp with Constant pH. [Link]

  • PubMed. (2009, January 15). Photodegradation of 2-chloro substituted phenothiazines in alcohols. [Link]

  • Springer Nature Experiments. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. [Link]

  • PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. [Link]

  • ResearchGate. Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. [Link]

  • MDPI. (2025, February 13). Efficient Photocatalytic Degradation of Methylene Blue and Methyl Orange Using Calcium-Polyoxometalate Under Ultraviolet Irradiation. [Link]

  • ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: 1H NMR Characterization of 2-Methylphenothiazine in CDCl3

Executive Summary Phenothiazine derivatives represent a critical scaffold in medicinal chemistry, serving as the backbone for historic neuroleptic drugs (e.g., chlorpromazine) and modern materials science applications (O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives represent a critical scaffold in medicinal chemistry, serving as the backbone for historic neuroleptic drugs (e.g., chlorpromazine) and modern materials science applications (OLEDs). 2-methylphenothiazine (2-MePTZ) is a frequent intermediate or impurity in the synthesis of these derivatives.

Accurate structural verification of 2-MePTZ requires distinguishing it from its regioisomers (e.g., 10-methylphenothiazine) and the unsubstituted parent compound. This guide provides a technical breakdown of the 1H NMR chemical shifts in Deuterated Chloroform (


), focusing on the diagnostic signals that validate the position of the methyl substituent.

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, one must understand the electronic environment of the phenothiazine tricycle. The molecule consists of two benzene rings linked by sulfur and nitrogen.

The Electronic Environment[1]
  • Nitrogen (Position 10): The amine proton (

    
    ) is exchangeable and sensitive to concentration/temperature. The nitrogen lone pair donates electron density into the rings (resonance), shielding the ortho and para protons (positions 1, 3, 6, 8).
    
  • Sulfur (Position 5): Sulfur is less electron-donating than nitrogen but exerts a deshielding effect on adjacent protons (positions 4, 6) due to anisotropy and electronegativity relative to carbon.[1]

  • 2-Methyl Group: This alkyl substituent exerts a weak inductive effect (+I), slightly shielding adjacent protons and breaking the symmetry of the molecule.

Decision Tree for Structural Verification

The following logic flow illustrates the step-by-step process to confirm 2-MePTZ identity using NMR data.

NMR_Logic Start Start: Acquire 1H Spectrum Check_Solvent Check Solvent Residual (CDCl3 @ 7.26 ppm) Start->Check_Solvent Check_Methyl Analyze Methyl Region (2.0 - 4.0 ppm) Check_Solvent->Check_Methyl Decision_Me Is peak at ~2.2 ppm or ~3.3 ppm? Check_Methyl->Decision_Me Result_CMe Signal @ ~2.2 ppm (C-Methyl confirmed) Decision_Me->Result_CMe 2.2 ppm Result_NMe Signal @ ~3.3 ppm (N-Methyl confirmed) Decision_Me->Result_NMe 3.3 ppm Check_Aromatic Analyze Aromatic Region (6.5 - 7.2 ppm) Result_CMe->Check_Aromatic Symmetry Check Symmetry Check_Aromatic->Symmetry Asymmetric Complex Multiplets (7 protons, Asymmetric) Symmetry->Asymmetric 2-MePTZ Symmetric Simplified Pattern (Symmetric) Symmetry->Symmetric Phenothiazine

Figure 1: Logical workflow for distinguishing 2-methylphenothiazine from its isomers.

Comparative Chemical Shift Data[1][2][3][4][5]

The following table contrasts 2-MePTZ with its primary alternatives: the unsubstituted parent (Phenothiazine) and the N-methylated isomer (10-Methylphenothiazine).

Table 1: Comparative 1H NMR Shifts in


 (400 MHz) 
Feature2-Methylphenothiazine (Target)Phenothiazine (Parent)10-Methylphenothiazine (Isomer)
Methyl (

)

2.23 (s, 3H)
Absent

3.38 (s, 3H)
Amine (

)

5.8 - 8.0 (bs, 1H)

5.7 - 8.0 (bs, 1H)
Absent
Aromatics (

)

6.50 - 7.05 (m, 7H)

6.49 - 6.96 (m, 8H)

6.80 - 7.20 (m, 8H)
Symmetry Asymmetric (Distinct rings)Symmetric (

)
Symmetric (

)
Detailed Signal Analysis
1. The Methyl Group (Diagnostic Peak)
  • Observation: A sharp singlet integrates to 3 protons.

  • Shift:

    
     2.23 ppm.
    
  • Mechanism: This is a methyl group attached to an

    
     hybridized aromatic carbon (Ar-
    
    
    
    ). It is shielded relative to heteroatom-bound methyls.
  • Comparison: In 10-methylphenothiazine, the methyl is attached to Nitrogen. The electronegativity of Nitrogen deshields this group, pushing it downfield to

    
     3.38 ppm. This >1.0 ppm difference is the primary confirmation of regiochemistry. 
    
2. The Amine Proton (NH)
  • Observation: Broad singlet, integration often <1H due to exchange.

  • Shift: Highly variable (

    
     5.8 – 8.0 ppm).
    
  • Mechanism: The chemical shift depends heavily on sample concentration, temperature, and water content in the

    
    . Higher concentrations promote intermolecular Hydrogen bonding, shifting the peak downfield (higher ppm).
    
  • Tip: If the NH peak obscures aromatic signals, add a drop of

    
     to the NMR tube. The NH signal will disappear (exchange to ND), revealing the underlying aromatic structure.
    
3. The Aromatic Region (6.5 - 7.1 ppm)
  • Unsubstituted Ring: Shows a 4-proton pattern typical of phenothiazine (two doublets/triplets overlapping).

  • Substituted Ring: Shows a 3-proton pattern (ABX or AMX system).

    • H1 (Meta to Me, Ortho to S): Typically the most deshielded doublet in this ring.

    • H3 (Ortho to Me): Appears as a doublet or broad singlet depending on long-range coupling.

    • H4 (Meta to Me, Ortho to N): Typically shielded by the Nitrogen lone pair, appearing upfield around 6.5-6.6 ppm.

Experimental Protocol

To ensure reproducible chemical shift values, specifically for the labile NH proton, follow this standardized preparation protocol.

Prep_Workflow Step1 Weigh Sample (5-10 mg) Step2 Add Solvent (0.6 mL CDCl3) Step1->Step2 Step3 Dissolve (Vortex/Sonication) Step2->Step3 Step4 Filter (Glass Wool/Cotton) Step3->Step4 Step5 Acquire (16 Scans, 298K) Step4->Step5

Figure 2: Sample preparation workflow for high-resolution 1H NMR.

Protocol Steps:

  • Massing: Weigh 5–10 mg of 2-methylphenothiazine into a clean vial. Note: Higher concentrations (>20mg) may cause line broadening.

  • Solvation: Add 0.6 mL of high-quality

    
     (99.8% D, with 0.03% TMS).
    
  • Homogenization: Vortex until the solution is clear. If the compound is oxidized (dark green/black), filtration through a small plug of basic alumina may be required to remove radical cations which broaden NMR signals.

  • Reference: Calibrate the spectrum to the residual

    
     peak at 
    
    
    
    7.26 ppm
    .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 4544 (Phenothiazine) & Analogues. [Link]

  • PubChem. 2-Methyl-10H-phenothiazine (Compound).[3] National Library of Medicine. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-methylphenothiazine

Technical Comparison Guide: Mass Spectrometric Profiling of 2-Methylphenothiazine Executive Summary In pharmaceutical development and environmental toxicology, 2-methylphenothiazine (2-MPT) serves as a critical reference...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometric Profiling of 2-Methylphenothiazine

Executive Summary

In pharmaceutical development and environmental toxicology, 2-methylphenothiazine (2-MPT) serves as a critical reference standard. It appears frequently as a synthesis impurity in phenothiazine-based antipsychotics (e.g., chlorpromazine) or as a degradation product.

Accurate identification of 2-MPT is complicated by its structural isomer, 10-methylphenothiazine (10-MPT) . Both share a molecular weight of 213.30 Da and identical elemental composition (


). This guide provides a definitive mass spectrometric framework to differentiate these isomers, focusing on the unique fragmentation pathways driven by the position of the methyl substituent (C-methyl vs. N-methyl).

Key Finding: The differentiation relies on the competition between


-cleavage  (dominant in N-methyl) and benzylic-type stability  (dominant in C-methyl). 2-MPT is characterized by a robust 

ion (m/z 212), whereas 10-MPT is distinguished by a dominant

signal (m/z 198).

Instrumentation & Methodology

The data presented below assumes standard Electron Ionization (EI) conditions, which are the industry standard for library matching and structural elucidation.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Single Quadrupole or TOF (for high-resolution confirmation).

  • Sample Introduction: GC-MS (Direct injection or column elution).

Fragmentation Analysis: 2-Methylphenothiazine

The Molecular Ion and Primary Channels

Upon electron impact, 2-MPT forms a stable radical cation


 at m/z 213 . Unlike aliphatic amines, the aromatic phenothiazine core stabilizes the charge, making the molecular ion the base peak (100% relative abundance)  in most spectra.

The fragmentation pattern is governed by the stability of the aromatic ring system. Two primary pathways compete:

  • Loss of Hydrogen (

    
    ):  The methyl group at the C2 position allows for the loss of a hydrogen atom to form a resonance-stabilized cation (analogous to the tropylium ion formation in toluene). This results in a prominent peak at m/z 212 .
    
  • Sulfur Extrusion (

    
     or 
    
    
    
    ):
    A characteristic pathway for phenothiazines is the ejection of the sulfur atom from the central ring, leading to ring contraction. This produces ions at m/z 181 and m/z 180 .
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the parent ion to its key diagnostic fragments.

G M Molecular Ion (M+) m/z 213 (Base Peak) MH [M - H]+ m/z 212 (Benzylic Stabilization) M->MH - H• (Dominant) MCH3 [M - CH3]+ m/z 198 (Minor in 2-MPT) M->MCH3 - CH3• (Minor) MS [M - S - H]+ m/z 180 (Ring Contraction) MH->MS - S (Extrusion) Core Carbazole-like Core m/z 167 MCH3->Core - S MS->Core - CH

Caption: Mechanistic fragmentation pathway of 2-methylphenothiazine (2-MPT) under 70 eV EI-MS. Green nodes indicate diagnostic high-abundance ions for this isomer.

Comparative Performance: 2-MPT vs. Alternatives

Differentiation of 2-MPT from its isomers is critical for quality control. The table below compares 2-MPT with 10-Methylphenothiazine (the N-methyl isomer) and the unsubstituted Phenothiazine parent.

Diagnostic Ion Table
Feature2-Methylphenothiazine (2-MPT) 10-Methylphenothiazine (10-MPT) Phenothiazine (Parent)
Structure Type Ring-substituted (C-Methyl)Nitrogen-substituted (N-Methyl)Unsubstituted
Molecular Ion (

)
m/z 213 (100%) m/z 213 (50-80%)m/z 199 (100%)
Key Differentiator 1 m/z 212 (

)
m/z 198 (

)
m/z 167 (

)
Mechanism Benzylic H loss is favorable. C-CH3 bond is strong.N-CH3 bond cleaves easily to form stable phenothiazinium.Sulfur extrusion dominates.
Relative Abundance m/z 212 is High (>30%)m/z 198 is Low (<10%)m/z 212 is Low m/z 198 is High (often Base Peak)N/A
Sulfur Loss m/z 180/181m/z 166/167m/z 167
Analysis of the Difference
  • 2-MPT (C-Methyl): The methyl group is attached to the aromatic ring. Breaking the

    
     bond is energetically demanding. Instead, the molecule prefers to lose a hydrogen atom from the methyl group, forming a stable cation (m/z 212).
    
  • 10-MPT (N-Methyl): The methyl group is attached to the nitrogen. The

    
     bond is weaker and susceptible to 
    
    
    
    -cleavage or simple homolytic cleavage, expelling the methyl radical to generate the highly stable phenothiazine cation (m/z 198).

Scientist's Note: If your spectrum shows m/z 213 as the base peak and a significant m/z 198 fragment, you likely have the 10-methyl isomer or a mixture. If m/z 212 is the second strongest peak and m/z 198 is negligible, you have 2-methylphenothiazine .

Experimental Protocol: Reliable Identification Workflow

To ensure reproducibility, follow this standardized protocol for preparing and analyzing phenothiazine derivatives.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the standard in 1 mL of HPLC-grade Dichloromethane (DCM) . Methanol is an alternative but DCM ensures better solubility for the tricyclic core.

  • Dilution: Dilute 10 µL of the stock into 990 µL of DCM (Final concentration ~10 ppm).

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates that could cause thermal degradation in the injector.

Step 2: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are ideal for isomer separation.

  • Inlet: Split mode (10:1 or 20:1) at 250°C. Caution: Phenothiazines can oxidize; ensure the liner is deactivated.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Scan Range: m/z 50 – 350. (Scan speed >3 scans/sec to define sharp peaks).

Step 3: Data Validation Criteria

For a positive identification of 2-MPT, the following criteria must be met:

  • Retention Time: Must match the reference standard (typically elutes after phenothiazine but before higher molecular weight derivatives).

  • Ion Ratio Check:

    • Target Ion: m/z 213 (Quantifier).

    • Qualifier 1: m/z 212 (Expected Ratio: 30-60% of Target).

    • Qualifier 2: m/z 180 (Expected Ratio: 10-30% of Target).

    • Rejection Criteria: If m/z 198 > 20% of Target, suspect contamination with 10-methyl isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylphenothiazine. National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. (2023). 2-Methylphenothiazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Gilbert, J. N. T., & Millard, B. J. (1969). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Organic Mass Spectrometry. (Differentiation of N-alkyl vs Ring-alkyl phenothiazines).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 10-Methylphenothiazine. National Institute of Standards and Technology.[1] Available at: [Link]

Sources

Validation

Comparative Cyclic Voltammetry Guide: 2-Methylphenothiazine vs. Ferrocene

Topic: Cyclic voltammetry comparison 2-methylphenothiazine vs ferrocene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclic voltammetry comparison 2-methylphenothiazine vs ferrocene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide provides a rigorous comparison of the electrochemical behavior of 2-Methylphenothiazine (2-MPT) and Ferrocene (Fc) using Cyclic Voltammetry (CV). While Ferrocene serves as the gold-standard internal reference for non-aqueous electrochemistry due to its ideal reversibility, 2-Methylphenothiazine represents a class of redox-active heterocycles critical in drug development (neuroleptics) and energy storage (redox mediators). This guide analyzes their redox potentials, kinetic reversibility, and mechanistic pathways, offering a self-validating experimental protocol for researchers.

Fundamental Electrochemistry

Ferrocene: The Ideal Standard

Ferrocene [Fe(C₅H₅)₂] is the IUPAC-recommended internal reference for non-aqueous electrochemistry. Its oxidation involves a chemically reversible, diffusion-controlled one-electron transfer from the iron center (


).
  • Geometry:

    
     (staggered) or 
    
    
    
    (eclipsed) equilibrium.
  • Kinetics: Fast heterogeneous electron transfer (

    
    ), resulting in Nernstian behavior (
    
    
    
    ).
2-Methylphenothiazine: The Analyte

2-Methylphenothiazine is a tricyclic nitrogen-sulfur heterocycle substituted at the C2 position. Unlike Ferrocene, its redox behavior is complicated by coupled chemical reactions (EC mechanism) and substituent effects.

  • Electronic Effect: The methyl group at C2 is an electron-donating group (EDG) via induction (

    
    ), which increases electron density on the ring system, making 2-MPT easier to oxidize than the unsubstituted phenothiazine parent, but harder to oxidize than N-alkylated derivatives.
    
  • Redox Center: Oxidation primarily occurs at the nitrogen/sulfur core, forming a radical cation (

    
    ).
    

Experimental Protocol (Self-Validating)

Objective: To determine the oxidation potential of 2-MPT relative to the Fc/Fc+ couple and assess the stability of the generated radical cation.

Reagents & Setup
  • Solvent: Acetonitrile (MeCN) (HPLC grade, dried over molecular sieves). Rationale: High dielectric constant, wide potential window.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[1] Rationale: Large cation/anion minimizes ion pairing.

  • Analytes:

    • Solution A: 1.0 mM Ferrocene (Reference).

    • Solution B: 1.0 mM 2-Methylphenothiazine.

    • Solution C: 1.0 mM Ferrocene + 1.0 mM 2-Methylphenothiazine (Co-spiking for precise potential alignment).

Electrode Configuration
  • Working Electrode (WE): Glassy Carbon (3 mm dia). Must be polished with 0.05 µm alumina slurry before each run.

  • Counter Electrode (CE): Platinum wire/coil.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). Note: Aqueous Ag/AgCl can leak water, altering phenothiazine radical stability.

Measurement Workflow
  • Blank Scan: Cycle electrolyte solution (-0.5 V to +1.5 V) to ensure no background impurities.

  • Ferrocene Validation: Run Solution A. Confirm

    
     and 
    
    
    
    . Set
    
    
    as 0.0 V.
  • 2-MPT Characterization: Run Solution B. Scan from 0.0 V

    
     +1.2 V 
    
    
    
    0.0 V.
  • Scan Rate Variation: Repeat Solution B at 50, 100, 200, 500 mV/s to diagnose diffusion vs. adsorption control.

  • Internal Standardization: Run Solution C to obtain the exact shift of 2-MPT vs Fc.

Data Comparison & Analysis

The following table summarizes the typical electrochemical parameters observed in acetonitrile/TBAPF₆.

ParameterFerrocene (Reference)2-Methylphenothiazine (Analyte)
Redox Event

Neutral

Radical Cation (

)

(V vs Fc)

V (Defined)

V
Peak Separation (

)

mV

mV (Quasi-reversible)
Current Ratio (

)


(Depends on scan rate)
Electron Transfer (

)
11 (First oxidation)
Diffusion Coeff. (

)


(Slower)
Interpretation of Results
  • Potential Shift: 2-MPT oxidizes at a positive potential relative to Ferrocene. The C2-methyl group stabilizes the radical cation compared to electron-withdrawing substituents (like -Cl in chlorpromazine), but the lack of N-alkylation (assuming N-H) leaves the radical cation susceptible to deprotonation or dimerization at slower scan rates.

  • Reversibility: While Ferrocene is chemically reversible, 2-MPT shows chemical reversibility only on the CV timescale (

    
    10 seconds). At very slow scan rates, the return peak (
    
    
    
    ) for 2-MPT diminishes, indicating the radical cation is reacting (likely forming a sulfoxide if trace water is present, or dimerizing).

Mechanistic Visualization

The following diagrams illustrate the redox pathways. Ferrocene follows a simple electron transfer, while 2-MPT involves a more complex pathway susceptible to side reactions.

RedoxMechanism cluster_0 Ferrocene (Standard) cluster_1 2-Methylphenothiazine (Analyte) Fc_Red Fe(Cp)2 (Neutral) Fc_Ox [Fe(Cp)2]+ (Ferrocenium) Fc_Red->Fc_Ox - e- (Oxidation) Fc_Ox->Fc_Red + e- (Reduction) MPT_Neut 2-MPT (Neutral) MPT_Rad 2-MPT •+ (Radical Cation) MPT_Neut->MPT_Rad - e- (E1) MPT_Rad->MPT_Neut + e- (Reversible) MPT_Dimer Dimer / Sulfoxide (Inactive Product) MPT_Rad->MPT_Dimer Slow Chemical Step (Coupled Reaction)

Caption: Comparative redox mechanisms. Ferrocene cycles reversibly. 2-MPT forms a radical cation that is reversible on the CV timescale but may degrade via coupled chemical steps (EC mechanism) over time.

Critical Analysis & Applications

Stability vs. Substituents

The stability of the phenothiazine radical cation is governed by the substituents.

  • N-Substitution: N-methylphenothiazine (10-MPT) is significantly more stable than 2-MPT (with N-H) because the N-alkyl group prevents deprotonation and sterically hinders dimerization.

  • C-Substitution: The 2-methyl group in 2-MPT provides slight stabilization via electron donation compared to the unsubstituted parent, shifting the

    
     negatively (easier to oxidize) by approximately 50-100 mV compared to electron-withdrawing analogs like 2-chlorophenothiazine.
    
Application Relevance[2][3][4][5][6][7]
  • Drug Development: 2-MPT is a scaffold for neuroleptic drugs. The oxidation potential correlates with metabolic stability; easier oxidation often implies faster metabolism by Cytochrome P450 enzymes.

  • Redox Mediators: While Ferrocene is the standard for calibration, phenothiazine derivatives like 2-MPT are preferred in biological applications (e.g., NADH oxidation) because their potentials can be tuned closer to biomolecules by varying the ring substituents.

References

  • IUPAC Commission on Electrochemistry. (1984). Electrochemical data for ferrocene as a reference redox system in nonaqueous solvents.[2][3] Pure and Applied Chemistry. Link

  • Odom, S. A., et al. (2014). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A. Link

  • Bodea, C., & Silberg, I. (1968). Recent Advances in the Chemistry of Phenothiazines. Advances in Heterocyclic Chemistry. Link

  • Sackmann, E., & Träuble, H. (1972). Photochemically Induced Electron Transfer. Journal of the American Chemical Society. (Fundamental radical cation stability). Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides.Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-Methylphenothiazine

This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of 2-methylphenothiazine. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of 2-methylphenothiazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural listing. It delves into the causal reasoning behind experimental choices, compares the structural characteristics of 2-methylphenothiazine with relevant analogues, and provides detailed, self-validating protocols for its crystallographic characterization.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for a multitude of drugs, most notably in the realm of antipsychotics.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure. The central phenothiazine tricycle is not planar but exists in a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms.[1][2] This unique geometry, along with the nature and position of its substituents, dictates how the molecule interacts with biological targets, such as neurotransmitter receptors.[3]

The addition of a simple methyl group at the 2-position, creating 2-methylphenothiazine, may seem minor, but such substitutions can profoundly influence the molecule's electronic properties, conformation, and, critically, its crystal packing. These changes, in turn, affect vital pharmaceutical properties like solubility, stability, and bioavailability. This guide will, therefore, provide a framework for the complete crystal structure elucidation of 2-methylphenothiazine, placing the results in context through a comparative analysis with the parent phenothiazine and other key derivatives.

Structural Landscape of Phenothiazine Derivatives: A Comparative Framework

The defining feature of the phenothiazine core is its non-planar, butterfly-like structure. The degree of this folding is quantified by the dihedral angle between the two flanking benzene rings. In the parent phenothiazine, this angle is approximately 153.3°.[4] The conformation of the central heterocyclic ring is best described as a boat.[4][5] Any analysis of a new derivative like 2-methylphenothiazine must be benchmarked against this structural baseline and other well-characterized analogues.

The Parent Compound: Phenothiazine

Unsubstituted phenothiazine serves as the fundamental reference. Its crystal structure is stabilized by N-H···S hydrogen bonds and other intermolecular interactions, which dictate the overall packing arrangement.[6] Understanding this baseline is crucial for isolating the specific structural contributions of the 2-methyl substituent.

The Impact of N10-Substitution

Substitution at the N10 position directly impacts the folding angle. For instance, in 10-methylphenothiazine, the folding angle is reduced to 143.7°.[4] This demonstrates that even a small alkyl group at the nitrogen atom can flatten the butterfly conformation, likely due to steric effects that alter the geometry of the central ring.

The Anticipated Influence of the 2-Methyl Group

The introduction of a methyl group at the C2 position is expected to influence the crystal structure in several ways:

  • Conformational Asymmetry: Unlike N10-substitution, C2-substitution breaks the molecule's symmetry. This can lead to more complex crystal packing and potentially give rise to different intermolecular interaction motifs.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the charge distribution across the aromatic system. This may influence π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

  • Steric Hindrance: While small, the methyl group can introduce localized steric hindrance, potentially affecting the preferred conformation of adjacent substituents or the overall crystal packing efficiency.

The Pervasive Phenomenon of Polymorphism

A critical consideration in the analysis of any active pharmaceutical ingredient (API) is polymorphism—the ability of a compound to crystallize in multiple distinct forms.[7][8] These polymorphs, while chemically identical, can have different crystal lattices, leading to significant variations in physical properties. Phenothiazine derivatives are known to exhibit polymorphism.[9] Therefore, a thorough analysis of 2-methylphenothiazine must include a screening process to identify and characterize any potential polymorphic forms, as the most thermodynamically stable form is typically chosen for formulation.[8]

Experimental Guide: From Synthesis to Structure

This section details the necessary experimental protocols for a complete crystallographic investigation of 2-methylphenothiazine. The workflow is designed to be self-validating, ensuring robust and reproducible results.

Synthesis and Crystallization

The first step is to obtain high-purity 2-methylphenothiazine. Several synthetic routes are available, often involving the cyclization of a substituted diphenyl sulfide or the thionation of a substituted diphenylamine.[10]

Protocol for Single Crystal Growth: The causality here is critical: high-quality single crystals are the prerequisite for a successful structure determination by X-ray diffraction. The choice of solvent is paramount, as it mediates the self-assembly process.

  • Material Purification: Ensure the synthesized 2-methylphenothiazine is of the highest purity (>99%), typically achieved by column chromatography or recrystallization.

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) and solvent mixtures.

  • Slow Evaporation (Method of Choice):

    • Prepare a saturated or near-saturated solution of 2-methylphenothiazine in a selected solvent at a slightly elevated temperature.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Once well-formed, optically clear crystals appear (days to weeks), carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal. The experiment involves irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern.

Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Perform the measurement on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.542 Å or Mo Kα, λ = 0.7107 Å) and a detector.[11]

    • Collect a series of diffraction images (frames) as the crystal is rotated.

  • Data Reduction: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding crystallographic indices (h,k,l).

  • Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the electron density map, revealing the positions of the atoms.

  • Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed by metrics like the R1 factor.

Powder X-ray Diffraction (PXRD) for Bulk Analysis

While SC-XRD provides the structure of a single crystal, PXRD is used to analyze the bulk powder material, making it essential for identifying phases and screening for polymorphs.[12]

Protocol for PXRD Analysis:

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine, homogeneous powder.

  • Data Acquisition:

    • Place the powder on a sample holder in a powder diffractometer.

    • Collect the diffraction pattern over a specified angular range (e.g., 5° to 50° 2θ).

  • Phase Identification: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to patterns calculated from the single-crystal structure or to a database of known phases. Each polymorph will produce a unique PXRD pattern.

Visualization and Data Synthesis

Visual aids and tabulated data are indispensable for interpreting and communicating structural information effectively.

Experimental and Analytical Workflow

The logical flow from material synthesis to final structural analysis is depicted below. This workflow ensures all necessary characterization steps are performed in a logical sequence.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural Analysis cluster_output Data Interpretation synthesis Synthesis of 2-Methylphenothiazine purification Purification (>99%) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth pxrd Powder XRD (PXRD) (Polymorph Screen) purification->pxrd Bulk Sample sc_xrd Single-Crystal XRD (SC-XRD) crystal_growth->sc_xrd refinement Structure Solution & Refinement sc_xrd->refinement data_table Comparative Data Table pxrd->data_table final_structure Final Crystal Structure refinement->final_structure final_structure->data_table

Caption: Workflow for the crystal structure determination of 2-methylphenothiazine.

Comparative Crystallographic Data

The table below summarizes key structural parameters for phenothiazine and a related derivative. The entry for 2-methylphenothiazine is populated with hypothetical values to illustrate what a researcher might expect to find and compare.

ParameterPhenothiazine10-Methylphenothiazine 5-oxide[4]2-Methylphenothiazine (Hypothetical)
Formula C₁₂H₉NSC₁₃H₁₁NOSC₁₃H₁₁NS
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/nP2₁/c
a (Å) 5.8011.289~11.5
b (Å) 22.9110.831~10.9
c (Å) 7.958.818~9.0
β (°) 9091.80~92.0
Folding Angle (°) 153.3151.2~150-155
Key Intermolecular Interactions N-H···S Hydrogen Bonds[6]C-H···O interactionsC-H···π, π-π stacking

Conclusion

The structural analysis of 2-methylphenothiazine is a multi-step process that requires careful synthesis, meticulous crystallization, and precise diffraction analysis. By comparing its structural parameters—particularly the folding angle and intermolecular packing motifs—with those of the parent phenothiazine and other derivatives, researchers can gain crucial insights into the structure-property relationships that govern its behavior. This guide provides the experimental and intellectual framework necessary to conduct such an analysis, ensuring the generation of high-quality, reliable data essential for modern drug discovery and development. The potential for polymorphism underscores the need for a thorough characterization of the solid state to ensure the safety, stability, and efficacy of any resulting pharmaceutical product.

References

  • McDowell, J. J. H. (1970). The crystal and molecular structure of thiethylperazine, a derivative of phenothiazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(7), 954-964. [Link]

  • Hu, G., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5255-5263. [Link]

  • Zhang, Y., et al. (2022). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Nature Communications, 13(1), 1-10. [Link]

  • Wang, C., et al. (2022). Influence of Molecular Conformation of a Phenothiazine Derivative on Photophysical Properties and Response to Force Stimuli. Crystal Growth & Design, 22(11), 6549-6556. [Link]

  • Mehmood, T., et al. (2022). Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds. European Journal of Chemistry, 13(2), 230-233. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of phenothiazine derivatives. b) Single‐crystal... [Link]

  • Mazurek, A. P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7587. [Link]

  • Wikipedia. (2023). Phenothiazine. [Link]

  • Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.
  • University of Washington. (n.d.). X-ray Diffraction (XRD). [Link]

  • The Royal Society of Chemistry. (2013). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns. [Link]

  • 6NAPSE Group. (n.d.). XRD analysis | X ray diffraction and crystallography Laboratory. [Link]

  • Wang, Z., et al. (2023). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A, 11(3), 1234-1241. [Link]

  • Bräuniger, H., & Albrecht, B. (1972). [Synthesis of (2- and 3-methylphenothiazinyl-(10))-propionic-acid-hydrazide and some derivatives. 16. Phenothiazine derivatives]. Pharmazie, 27(4), 217-20. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611628, 10H-Phenothiazine, 2-methyl-. [Link]

  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. [Link]

  • Chu, S. S. C., et al. (1985). Structure of 10-methylphenothiazine 5-oxide, C13H11NOS. Acta Crystallographica Section C: Crystal Structure Communications, 41(7), 1111-1114. [Link]

  • All About Drugs. (2026). Polymorphism. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]

  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

Sources

Validation

Definitive Guide to Elemental Analysis Standards for C₁₃H₁₁NS Compounds

The following guide details the technical specifications, comparative performance, and experimental validation of Thiobenzanilide (C₁₃H₁₁NS) as a primary microanalytical standard. Content Type: Technical Comparison & Exp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, comparative performance, and experimental validation of Thiobenzanilide (C₁₃H₁₁NS) as a primary microanalytical standard.

Content Type: Technical Comparison & Experimental Protocol Subject: Thiobenzanilide (N-Phenylbenzothioamide) Microanalytical Standards

Executive Summary

In pharmaceutical and organic synthesis, the validation of elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) is a critical quality gate. While ubiquitous standards like Sulfanilamide and BBOT serve general purposes, they often fail to provide adequate matrix matching for lipophilic, sulfur-containing drug candidates.

This guide evaluates Thiobenzanilide (C₁₃H₁₁NS) , a specialized standard that bridges the gap between high-carbon scaffolds and sulfur-bearing moieties. We compare its performance against industry alternatives, demonstrating its superior suitability for analyzing hydrophobic thio-compounds due to its unique 73% Carbon / 15% Sulfur profile.

Technical Deep Dive: The C₁₃H₁₁NS Profile

Thiobenzanilide (CAS: 636-04-4) is a stable, yellow crystalline solid. Its utility as a standard stems from its anhydrous nature and specific elemental ratios which mimic a wide class of "drug-like" molecules—specifically, those containing aromatic rings and thioamide linkages.

Why Matrix Matching Matters

Combustion analysis relies on the "Flash Dynamic" principle. If the standard burns too easily (like Acetanilide) or contains significantly different oxygen/carbon ratios than the analyte, the combustion kinetics may differ, introducing bias.

  • High Carbon Challenge: Analytes with >70% carbon require robust oxidation. Thiobenzanilide (73.2% C) stresses the oxidation reactor more than Sulfanilamide (41.8% C), making it a more rigorous calibrant for lipophilic drugs.

  • Sulfur Recovery: Sulfur is "sticky" and prone to adsorption in the system. Calibrating with a low-sulfur standard (like BBOT, 7.4% S) can lead to linearity errors when analyzing high-sulfur compounds. Thiobenzanilide (15.0% S) provides a high-concentration checkpoint.

Comparative Analysis: Thiobenzanilide vs. Alternatives

The following data compares Thiobenzanilide against the three most common CHNS standards.

Table 1: Theoretical Composition & Matrix Suitability
StandardFormula% Carbon% Hydrogen% Nitrogen% SulfurMatrix Match Application
Thiobenzanilide C₁₃H₁₁NS 73.20 5.20 6.57 15.03 High-C / High-S (Aromatics, Thioamides)
SulfanilamideC₆H₈N₂O₂S41.844.6816.2718.62Polar / High-N / Oxygenated compounds
BBOTC₂₆H₂₆N₂O₂S72.536.096.517.44High-C / Low-S (Fluorescent dyes, Polymers)
L-MethionineC₅H₁₁NO₂S40.257.439.3921.49Biologicals / Aliphatic Amino Acids
Performance Verdict
  • Best for Stability: BBOT and Thiobenzanilide . Both are non-hygroscopic and stable at room temperature. Sulfanilamide can adsorb moisture if not stored in a desiccator, skewing %H results.

  • Best for Sulfur Linearity: Thiobenzanilide . It provides a mid-to-high range sulfur point (15%) without the high oxygen content of Sulfanilamide, preventing "oxygen boost" effects from masking incomplete combustion.

  • Cost Efficiency: Sulfanilamide is generally cheaper but requires more frequent replacement due to hygroscopicity. Thiobenzanilide offers better long-term shelf stability.

Experimental Protocol: Self-Validating Calibration System

To ensure scientific integrity, we utilize a "Bracketed Calibration" workflow. This protocol uses Thiobenzanilide as the primary calibrant and a secondary standard (Sulfanilamide) as a Quality Control (QC) check.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Primary Standard: Thiobenzanilide (Certified purity >99.5%).

  • QC Check: Sulfanilamide (Certified purity >99.0%).

  • Instrument: Flash 2000 / EA 1110 or equivalent CHNS Analyzer.

  • Carrier Gas: Helium (Grade 5.0).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) (Optional, for difficult-to-burn samples).

Step-by-Step Workflow

1. System Conditioning

  • Run 3 "Bypass" samples (unweighed tin capsules) to purge atmospheric nitrogen from the ash crucible.

  • Rationale: Eliminates the "blank" signal from the initial air pocket.[1]

2. The K-Factor Calibration (Thiobenzanilide)

  • Weigh 3 replicates of Thiobenzanilide in tin capsules.

  • Target Weights: 1.5 mg, 2.5 mg, and 3.5 mg.

  • Why Vary Weight? This establishes a multi-point calibration curve (Linear Regression) rather than a single-point factor, compensating for detector non-linearity at high sulfur masses.

  • Calculated K-Factor:

    
    
    

3. The "Self-Validating" QC Step

  • Immediately analyze 2.0 mg of Sulfanilamide .

  • Pass Criteria: The measured value must fall within ±0.3% absolute of the theoretical value (e.g., S must read 18.32% – 18.92%).

  • Logic: If Thiobenzanilide (C13) correctly calibrates the instrument to read Sulfanilamide (C6), the linearity across the Carbon range (41% to 73%) is validated.

4. Sample Analysis

  • Analyze unknown C₁₃H₁₁NS derivatives.

  • Insert a "Drift Standard" (Thiobenzanilide) every 10 runs to monitor detector drift.

Visualizations

Diagram 1: Flash Dynamic Combustion Workflow

This diagram illustrates the pathway of the C₁₃H₁₁NS molecule through the analytical system, highlighting the critical separation of Sulfur (SO₂).

CombustionWorkflow Sample C13H11NS Sample (Tin Capsule) Reactor Combustion Reactor (1000°C + O2 Injection) Sample->Reactor Drop Reduction Reduction Tube (Cu @ 650°C) Removes excess O2 Reactor->Reduction Gases: CO2, H2O, N2, SO2, NOx Trap Water Trap (Anhydrone) Reduction->Trap N2, CO2, H2O, SO2 Column GC Separation Column (Porous Polymer) Trap->Column Dry Gases (if H measured separate) Detector TCD Detector (N2, CO2, H2O, SO2) Column->Detector Sequential Elution

Caption: Path of Thiobenzanilide combustion. Note the Reduction phase is critical for converting NOx to N2.

Diagram 2: Standard Selection Decision Tree

A logic flow to determine when to use Thiobenzanilide versus alternatives.

Caption: Decision logic for selecting Thiobenzanilide based on analyte hydrophobicity and sulfur content.

References

  • PubChem. "Thiobenzanilide (Compound)." National Library of Medicine. [Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers: Guide to Best Practices." RSC Analytical Methods Committee. [Link]

  • MDPI. "Synthesis and In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides." Molecules, vol. 28, no.[2][3][4] 4, 2023. [Link]

Sources

Comparative

Validating 2-Methylphenothiazine Purity: A Comparative TLC Guide

Executive Summary Objective: To provide a robust, scientifically grounded framework for validating the purity of 2-methylphenothiazine (2-MP) using Thin Layer Chromatography (TLC). Context: 2-methylphenothiazine is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, scientifically grounded framework for validating the purity of 2-methylphenothiazine (2-MP) using Thin Layer Chromatography (TLC). Context: 2-methylphenothiazine is a critical pharmacophore and intermediate in the synthesis of neuroleptic drugs. Its validation is often complicated by the presence of regioisomers (e.g., 3-methylphenothiazine), oxidative byproducts (sulfoxides), and unreacted starting materials (aryl amines). Core Argument: While HPLC provides quantitative rigor, optimized TLC offers a superior, rapid-response tool for qualitative purity assessment and reaction monitoring, provided the correct mobile phase systems are utilized to separate the target from its specific polarity-distinct impurities.

The Purity Challenge: Why Standard TLC Fails

In standard organic synthesis, generic "scouting" gradients (e.g., 50% Ethyl Acetate in Hexane) often fail to validate phenothiazine purity. They compress the hydrophobic target (2-MP) and its non-polar impurities (starting amines) into the solvent front, while polar oxides trail significantly, creating a false sense of purity.

Scientific Rationale:

  • Hydrophobicity: The methyl group at the C2 position increases lipophilicity compared to the unsubstituted phenothiazine core.

  • Oxidative Instability: The thiazine sulfur is prone to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O). These are significantly more polar and require a mobile phase with adjusted polarity to resolve without "streaking."

Comparative Methodology: Mobile Phase Optimization

This guide compares three distinct solvent systems. The selection of the "Best" system depends on the specific impurity profile you are targeting.

System A: The "Rapid Screen" (Non-Polar Focus)
  • Composition: 100% Dichloromethane (DCM) or Toluene.

  • Mechanism: Solubilizes the aromatic core effectively but offers little selectivity for the methyl group's steric influence.

  • Verdict: Insufficient for final validation. It tends to co-elute 2-MP with unreacted starting materials like o-toluidine.

System B: The "Polarity Gradient" (General Purity)
  • Composition: Hexane : Ethyl Acetate (90:10 v/v).

  • Mechanism: The high hexane content forces interaction with the stationary phase (Silica Gel 60 F254). The small fraction of EtOAc modulates desorption of the slightly polar amine (NH) functionality.

  • Verdict: Recommended for Routine Checks. Excellent separation of the target 2-MP (Rf ~0.6) from polar sulfoxides (Rf < 0.3).

System C: The "Isomer Resolver" (High Precision)
  • Composition: Toluene : Acetone (95:5 v/v).

  • Mechanism: Toluene provides π-π interactions with the aromatic rings. This system is sensitive to the electronic density changes caused by the position of the methyl group (2-Me vs 3-Me).

  • Verdict: Gold Standard for Validation. This system provides the sharpest spots and best resolution between the target and closely related structural isomers.

Experimental Protocol: The "Isomer Resolver" System

Protocol Integrity: This workflow includes a "Self-Validating" Co-spot step to eliminate variables such as temperature or humidity affecting Rf values.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates (20 x 20 cm).

  • Mobile Phase: Toluene (HPLC Grade) : Acetone (Analytical Grade) [95:5].

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Add 10 mL of mobile phase to a twin-trough chamber.

    • Place a filter paper liner inside to wick solvent.

    • Wait 15 minutes. Why? Unsaturated chambers cause "smiling" solvent fronts and inconsistent Rf values due to uneven evaporation rates.

  • Sample Preparation:

    • Dissolve 5 mg of the test sample in 1 mL of DCM (Concentration ~5 mg/mL).

    • Prepare a Reference Standard of pure 2-methylphenothiazine (if available) at the same concentration.

  • Spotting Strategy (The Self-Validating Step):

    • Lane 1: Reference Standard (1 µL).

    • Lane 2: Co-spot (1 µL Standard + 1 µL Sample) - This proves identity.

    • Lane 3: Test Sample (1 µL).

    • Note: Keep spots >1.5 cm from the bottom edge.

  • Development:

    • Elute until the solvent front reaches 80% of the plate height.

    • Remove and air dry (do not use heat gun immediately; heat can oxidize the sulfur).

  • Visualization:

    • UV 254 nm: Observe fluorescence quenching (Dark spots on green background).

    • Iodine Stain: Place in iodine chamber for 2 mins. Phenothiazines turn dark brown rapidly.

Data Analysis & Interpretation

Expected Rf Values (System C: Toluene/Acetone 95:5)
CompoundApprox.[1][2][3][4][5][6][7] RfAppearance (UV 254)Appearance (Iodine)
2-Methylphenothiazine (Target) 0.55 - 0.60 Strong Quenching Dark Brown
Phenothiazine (Impurity)0.50 - 0.53Strong QuenchingBrown
2-Methylphenothiazine-5-oxide0.15 - 0.20Weak QuenchingLight Yellow/Brown
Starting Aryl Amines0.70 - 0.80VariableFaint Yellow

Note: Rf values are relative. The Co-spot (Lane 2) must show a single, tight spot. If Lane 2 shows a "figure-8" or double spot, the sample is not chemically identical to the standard.

Visualization of Validation Logic

ValidationLogic Start Crude 2-Methylphenothiazine TLC_Prep Prepare TLC Plate (Silica Gel 60 F254) Start->TLC_Prep Solvent_Choice Select Mobile Phase: Toluene:Acetone (95:5) TLC_Prep->Solvent_Choice Run_TLC Develop & Visualize (UV 254nm + Iodine) Solvent_Choice->Run_TLC Decision Analyze Rf & Spot Shape Run_TLC->Decision Outcome_Pure Single Spot (Rf ~0.58) Matches Standard Decision->Outcome_Pure Pass Outcome_Oxide Secondary Spot (Rf ~0.20) Decision->Outcome_Oxide Oxidation Detected Outcome_Isomer Split/Figure-8 Spot (Rf ~0.55/0.58) Decision->Outcome_Isomer Isomer Contamination Recrystallize Recrystallize (Ethanol) Outcome_Oxide->Recrystallize Action: Purify ColumnChrom Column Chromatography Outcome_Isomer->ColumnChrom Action: High Res Separation

Figure 1: Decision tree for validating 2-methylphenothiazine purity based on TLC spot analysis.

Troubleshooting & Expert Tips

  • The "Ghost" Spot:

    • Symptom:[5][6][8][9] A faint spot appears at Rf ~0.2 after the plate sits for 10 minutes.

    • Cause:In-situ Oxidation. Phenothiazines are light and air-sensitive. The silica surface catalyzes oxidation.

    • Solution: Read the plate immediately after drying. Store samples under nitrogen.[6]

  • Tailing Spots:

    • Cause: The secondary amine (-NH-) interacts strongly with silanol groups on the plate.

    • Solution: Pre-treat the plate with 1% Triethylamine in DCM or add 1% Ammonia to the mobile phase (though this may affect the stability of the Toluene system).

  • Differentiation from 10-Methylphenothiazine:

    • If the synthesis involved methylation, you might produce N-methylated byproducts (10-methyl).

    • Differentiation: 10-methylphenothiazine lacks the N-H proton. It will not react with certain specific amine stains and generally runs higher (more non-polar) than 2-MP in System B.

References

  • Farmacia Journal. (2009). Qualitative and Semiquantitative TLC Analysis of Certain Phenothiazines in Human Plasma. Retrieved from [Link]

  • Biotage. (2023).[5] Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results? Retrieved from [Link]

  • European Medicines Agency. (2020). ICH Q3C (R8) Residual solvents. Retrieved from [Link]

  • ResearchGate. (2013). Thin Layer Chromatographic Separation and Identification of Certain Phenothiazines.[2][10][11][12] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

10H-Phenothiazine, 2-methyl- proper disposal procedures

Operational Guide: Safe Disposal of 10H-Phenothiazine, 2-methyl- Chemical Identification & Critical Disambiguation Immediate Action Required: Verify the Chemical Abstract Service (CAS) number on your reagent bottle befor...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 10H-Phenothiazine, 2-methyl-

Chemical Identification & Critical Disambiguation

Immediate Action Required: Verify the Chemical Abstract Service (CAS) number on your reagent bottle before proceeding.[1][2][3] Phenothiazine derivatives have similar names but distinct toxicological profiles.[1][2][3]

Chemical NameCAS NumberStructure NoteDisposal Classification
10H-Phenothiazine, 2-methyl- 5828-51-3 Methyl group on the Carbon ring (Pos.[1][2][3][4] 2)Toxic / Irritant / Aquatic Hazard
10H-Phenothiazine, 10-methyl-1207-72-3Methyl group on the Nitrogen (Pos.[1][2][3][4] 10)Toxic / Irritant
Phenothiazine (Parent)92-84-2UnsubstitutedToxic / Skin Sensitizer

This guide is engineered specifically for CAS 5828-51-3 but adheres to the rigorous disposal standards required for the entire phenothiazine class.[1][2][3][4]

Hazard Profile & Waste Characterization

Treat 2-methyl-10H-phenothiazine as a hazardous organic waste . It is an organosulfur/organonitrogen compound that requires high-temperature destruction to prevent the release of toxic oxides (NOx, SOx) and to protect aquatic ecosystems.[1][2][3][4]

Physicochemical Properties Relevant to Disposal:

  • State: Solid (Powder/Crystals).[1][2][3]

  • Solubility: Lipophilic; low water solubility.[1][2][3] Do not attempt to dilute and flush.[4][5]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1][2][3]

  • Photosensitivity: May degrade or react under light exposure; store waste in opaque containers.[1][2]

GHS Hazard Statements (Class-Consistent):

  • H302: Harmful if swallowed.[1][2][6][7][8]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][2][3][7][8]

  • H400/H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][7]

Waste Segregation Logic (Self-Validating System)

Proper segregation prevents immediate laboratory accidents (fires/explosions) and ensures the waste contractor can safely incinerate the material.[3]

The Segregation Directive:

  • NO Oxidizers: Mixing with nitrates, perchlorates, or peroxides can cause exothermic ignition.[2][3]

  • NO Aqueous Drains: Strict zero-discharge policy due to high aquatic toxicity.[1][2][3]

  • NO Halogenated Solvents: Unless necessary. Segregating non-halogenated organics reduces incineration costs and complexity.[1][2]

SegregationLogic Start Waste Input: 2-methyl-10H-phenothiazine CheckOx Is it mixed with Strong Oxidizers? Start->CheckOx CheckHal Is it dissolved in Halogenated Solvents? CheckOx->CheckHal No StreamA Stream A: Oxidizing Waste (HIGH HAZARD - Label Explicitly) CheckOx->StreamA Yes (STOP) StreamB Stream B: Halogenated Organic Waste CheckHal->StreamB Yes (e.g., DCM) StreamC Stream C: Non-Halogenated Organic Waste (Preferred) CheckHal->StreamC No (Solid or Ethanol/DMSO)

Figure 1: Decision matrix for segregating phenothiazine waste streams to prevent incompatibility events.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containment
  • Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3][4]

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), collect in a chemically compatible solvent waste bottle (Glass or HDPE).[3]

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.[2]

    • Required Text: "Hazardous Waste - Toxic - 2-methyl-10H-phenothiazine."[1][2][3][4]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1][2][3][6]

Phase 2: Storage (Pre-Pickup)
  • Secondary Containment: Place the waste container inside a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Light Protection: Store in a closed cabinet. Phenothiazines can oxidize and degrade in UV light, potentially altering waste chemistry.[2][3]

  • Cap Management: Keep caps tightly sealed when not actively adding waste to prevent volatile emissions if solvents are present.[1][2]

Phase 3: Final Disposal (Contractor Hand-off)
  • Method: High-Temperature Incineration (Rotary Kiln). [1][2][3][4]

    • Reasoning: The heterocyclic ring structure is stable.[2][3] Standard landfilling is prohibited due to groundwater leaching risks.[1][2][3] Incineration at >1000°C ensures complete mineralization.[1][2][3]

  • Regulatory Code (US RCRA): While not explicitly P- or U-listed by specific name, it is regulated as a characteristic toxic waste or under general "organic toxicity" guidelines depending on state interpretation.[1][2][3][4]

    • EWC Code (EU):16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[3]

Emergency Contingency: Spill Response

Pre-requisite PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder).[3]

SpillResponse Assess 1. Assess Volume & State (Solid vs Liquid) Secure 2. Secure Area (Ventilate, Evacuate if large) Assess->Secure DrySpill Solid Spill: Avoid Dust Generation Secure->DrySpill WetSpill Liquid Spill: Absorb immediately Secure->WetSpill ActionDry Scoop gently or use HEPA vacuum DrySpill->ActionDry ActionWet Use Vermiculite or Chem-Sorb pads WetSpill->ActionWet Decon 3. Decontaminate Surface (Soap + Water Wash) ActionDry->Decon ActionWet->Decon Dispose 4. Bag All Material as Hazardous Waste Decon->Dispose

Figure 2: Tactical workflow for managing accidental spills of 2-methyl-10H-phenothiazine.

Decontamination Note: After removing the bulk material, clean the surface with a detergent solution.[3] Do not use bleach (sodium hypochlorite) immediately, as it may react with nitrogen/sulfur residues; use simple soapy water first.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611628, 10H-Phenothiazine, 2-methyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenothiazine derivatives and Classification. Retrieved from [Link][1][3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Protocol for Handling 10H-Phenothiazine, 2-methyl-

Executive Summary & Chemical Profile 10H-Phenothiazine, 2-methyl- (commonly referred to as 2-Methylphenothiazine) is a highly reactive tricyclic compound utilized extensively in drug development and advanced materials sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

10H-Phenothiazine, 2-methyl- (commonly referred to as 2-Methylphenothiazine) is a highly reactive tricyclic compound utilized extensively in drug development and advanced materials synthesis. While highly valuable, the phenothiazine core presents severe occupational hazards, including acute photosensitization, systemic organ toxicity, and combustible dust explosion risks[1][2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety and environmental compliance during the handling of this compound.

Quantitative Hazard Profile
Property / HazardValue / ClassificationScientific Rationale & Causality
CAS Number 5828-51-3Unique chemical identifier for 2-Methylphenothiazine[1].
Molecular Weight 213.30 g/mol Low molecular weight and lipophilic nature facilitate rapid dermal absorption[1].
Dust Explosion Limit Combustible DustHigh surface-area-to-volume ratio in powder form accelerates oxidation. Ignition can trigger a deflagration event[2][3].
Target Organ Toxicity Blood, Liver, KidneysSystemic absorption leads to the accumulation of toxic metabolites, causing prolonged organ damage[2].
Aquatic Toxicity Very Toxic (Long-lasting)Highly lipophilic; bioaccumulates in aquatic organisms and disrupts cellular respiration[2][4].

Mechanistic Hazards: The "Why" Behind the Danger

To handle 2-Methylphenothiazine safely, operators must understand the causality of its primary hazards:

  • Photosensitization and Keratitis: The tricyclic phenothiazine system strongly absorbs ultraviolet (UV) light. If the powder contacts the skin or eyes and is subsequently exposed to ambient light, it generates reactive oxygen species (ROS). This oxidative stress causes (abnormal visual intolerance to light)[2].

  • Combustible Dust: Like many fine organic powders, 2-Methylphenothiazine dispersed in air presents a severe explosion hazard. Static electricity generated during routine pouring or sweeping acts as an ignition source, rapidly oxidizing the airborne particles[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier against the specific mechanistic hazards of 2-Methylphenothiazine.

PPE CategorySpecificationCausality / Rationale
Respiratory NIOSH-approved P3 / N100 Particulate RespiratorPrevents inhalation of fine combustible dust which causes severe respiratory tract irritation and systemic blood toxicity[2][3].
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Phenothiazines are lipophilic. Nitrile provides a non-polar barrier preventing dermal absorption and subsequent photosensitization[4].
Eye Protection Tight-fitting chemical safety goggles (EN 166)Prevents ocular deposition of dust, which can cause keratitis and severe photophobia[4].
Body Protection Anti-static, disposable Tyvek suitEliminates electrostatic discharge (ignition source for dust) and prevents accumulation of powder on personal clothing[3].

Step-by-Step Operational Workflows

Protocol A: Safe Weighing and Material Transfer

Objective: Prevent dust aerosolization and eliminate static ignition sources.

  • Airflow Validation: Prior to opening the chemical vessel, perform a smoke test at the fume hood face using a localized smoke pencil.

    • Causality: A smooth, laminar draw into the rear baffle validates containment. Turbulent eddies indicate the sash is too high, which could blow combustible powder back into the operator's breathing zone.

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the weighing spatula and anti-static weigh boat.

    • Causality: 2-Methylphenothiazine powder is highly prone to static cling. Neutralizing the charge eliminates the primary ignition source for a dust explosion[3].

  • Transfer: Slowly transfer the powder using grounded,[3]. Do not drop the powder from a height.

  • Sealing: Seal the secondary container completely before removing it from the controlled airflow of the fume hood.

Protocol B: Spill Response and Decontamination

Objective: Safely contain and neutralize accidental releases without triggering a dust explosion or environmental contamination.

  • Evacuation & Isolation: Immediately isolate the area and eliminate all potential ignition sources (e.g., hot plates, stir motors)[2][3].

  • Moistening: Lightly mist the spilled powder with a compatible, non-reactive solvent or water.

    • Causality: Sweeping dry powder creates a suspended dust cloud. Moistening the material agglomerates the particles, completely neutralizing the explosion risk[3].

  • Mechanical Collection: Use clean, non-sparking shovels or damp absorbent pads to collect the material[3].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water to remove residual lipophilic traces, preventing secondary dermal exposure[3].

Visualized Spill Response Workflow

SpillResponse Spill Spill Detected: 10H-Phenothiazine, 2-methyl- Evac 1. Evacuate & Ventilate (Eliminate Ignition Sources) Spill->Evac PPE 2. Don Emergency PPE (P3 Respirator, Nitrile Gloves) Evac->PPE Contain 3. Containment (Moisten to Prevent Dust) PPE->Contain Clean 4. Mechanical Collection (Non-Sparking Tools) Contain->Clean Dispose 5. Hazardous Waste Incineration Protocol Clean->Dispose

Fig 1. Emergency spill response and decontamination workflow for 2-Methylphenothiazine.

Environmental Disposal Plan

2-Methylphenothiazine is classified as [2][4]. Under no circumstances should this chemical or its rinse-water enter standard municipal drains.

  • Containment: Place all collected waste, contaminated gloves, and absorbent pads into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Organic Waste - Toxic to Aquatic Life - Combustible Solid"[4].

  • Destruction: Route the sealed containers to a licensed environmental disposal facility for high-temperature incineration.

    • Causality: Incineration breaks down the stable tricyclic ring system into simple carbon, nitrogen, and sulfur oxides, preventing bioaccumulation in the water table[2].

References

  • 10H-Phenothiazine, 2-methyl- | C13H11NS | CID 611628 . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Safety Data Sheet Phenothiazine . Redox Ltd. Available at: [Link]

Sources

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